molecular formula C8H3FN2 B1304865 5-Fluoroisophthalonitrile CAS No. 453565-55-4

5-Fluoroisophthalonitrile

Cat. No.: B1304865
CAS No.: 453565-55-4
M. Wt: 146.12 g/mol
InChI Key: IJOYGTWYIUJJRU-UHFFFAOYSA-N
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Description

5-Fluoroisophthalonitrile (CAS 453565-55-4) is a fluorinated aromatic derivative with the molecular formula C₈H₃FN₂ and a molecular weight of 146.12 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and materials science research. Its structure, featuring two highly reactive cyano groups and a fluorine substituent on a benzene ring, allows it to undergo various polymerization and cyclization reactions. Researchers utilize this compound as a key precursor in the development of advanced polymers, including phthalocyanines and polyimides, where the incorporation of fluorine can enhance thermal stability, alter electronic properties, and improve solvent resistance. The electron-withdrawing nature of the fluorine atom also makes this intermediate useful in the synthesis of agrochemicals and pharmaceuticals, particularly in creating molecules with tailored biological activity and metabolic stability. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluorobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOYGTWYIUJJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382437
Record name 5-Fluoroisophthalonitrile
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Molecular Weight

146.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453565-55-4
Record name 5-Fluoroisophthalonitrile
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Record name 5-Fluoroisophthalonitrile
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Foundational & Exploratory

5-Fluoroisophthalonitrile: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisophthalonitrile, also known as 5-fluorobenzene-1,3-dicarbonitrile, is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom and two nitrile groups at the 1 and 3 positions. Its chemical structure and the presence of reactive functional groups make it a molecule of interest in various chemical syntheses, including as a potential building block in the development of novel pharmaceutical agents and functional materials. This technical guide provides a detailed overview of the chemical properties, structure, and available experimental data for this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central benzene ring with a fluorine atom at position 5 and two nitrile (-C≡N) groups at positions 1 and 3.

graph "5-Fluoroisophthalonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

}

Figure 1: Chemical structure of this compound.

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available for this compound, other properties have been estimated based on its positional isomer, 4-fluoroisophthalonitrile, due to a lack of specific experimental data for the 5-fluoro isomer.

PropertyValueReference/Note
IUPAC Name 5-fluorobenzene-1,3-dicarbonitrile[1]
Synonyms This compound, 3,5-Dicyanofluorobenzene[1]
CAS Number 453565-55-4[1]
Molecular Formula C₈H₃FN₂[1]
Molecular Weight 146.12 g/mol [1]
Appearance Solid (predicted)
Melting Point 117-120 °C (for 4-fluoroisophthalonitrile)Estimated based on positional isomer
Boiling Point 229.3 °C at 760 mmHg
Density 1.27 g/cm³ (for 4-fluoroisophthalonitrile)Estimated based on positional isomer
Solubility Soluble in organic solvents such as methanol, acetone, and dichloromethane.General solubility for fluoroisophthalonitriles
InChI InChI=1S/C8H3FN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H[1]
SMILES C1=C(C=C(C=C1C#N)F)C#N[1]

Synthesis and Experimental Protocols

  • Sandmeyer Reaction: This classic reaction could be employed starting from 5-fluoro-1,3-diaminobenzene. Diazotization of the diamine followed by reaction with a cyanide salt (e.g., copper(I) cyanide) could yield the desired dinitrile.

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a di-substituted benzene ring with good leaving groups (e.g., halogens) and activated by the fluorine atom, a nucleophilic substitution with cyanide ions could be a viable route.

  • From 5-Fluoro-m-xylene: Oxidation of the methyl groups of 5-fluoro-m-xylene to carboxylic acids, followed by conversion to amides and subsequent dehydration, would lead to the formation of the nitrile groups.

A logical workflow for a potential synthesis via the Sandmeyer reaction is depicted below.

graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 2: Potential synthetic workflow for this compound.

Note: This represents a generalized protocol. The specific reaction conditions, including temperature, solvent, and reaction time, would require experimental optimization.

Applications in Drug Development and Signaling Pathways

Currently, there is a lack of specific information in peer-reviewed literature detailing the applications of this compound in drug development or its interaction with specific biological signaling pathways. However, the structural motifs present in the molecule—a fluorinated benzene ring and nitrile groups—are found in various biologically active compounds.

  • Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.

  • Nitrile Group as a Pharmacophore: The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups. It is present in a number of approved drugs and clinical candidates.

Given these characteristics, this compound could serve as a valuable scaffold or intermediate for the synthesis of novel compounds with potential therapeutic activities. Further research is required to explore its biological profile and potential as a lead compound in drug discovery programs.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry, particularly as a building block for more complex molecules. While some of its fundamental chemical and physical properties are known or can be reasonably estimated, a significant gap exists in the literature regarding detailed experimental protocols for its synthesis and its potential applications in drug development and medicinal chemistry. Further research into these areas is warranted to fully elucidate the potential of this molecule.

References

In-Depth Technical Guide: Synthesis and Characterization of 5-Fluorobenzene-1,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-fluorobenzene-1,3-dicarbonitrile, a valuable building block in medicinal chemistry and materials science. This document details a probable synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the compound.

Introduction

5-Fluorobenzene-1,3-dicarbonitrile, also known as 5-fluoroisophthalonitrile, is an aromatic compound featuring a fluorine atom and two nitrile groups on a benzene ring.[1][2] Its chemical formula is C₈H₃FN₂ and it has a molecular weight of 146.12 g/mol .[1] The unique electronic properties conferred by the electron-withdrawing fluorine and nitrile groups make it a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and functional materials.

Table 1: Physicochemical Properties of 5-Fluorobenzene-1,3-dicarbonitrile

PropertyValueReference
CAS Number 453565-55-4[1]
Molecular Formula C₈H₃FN₂[1]
Molecular Weight 146.12 g/mol [1]
Alternate Names 3,5-Dicyanofluorobenzene, this compound[1][2]

Synthesis Pathway

A common and effective method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. This reaction proceeds via the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. For the synthesis of 5-fluorobenzene-1,3-dicarbonitrile, the logical starting material is 5-aminobenzene-1,3-dicarbonitrile.

The proposed synthesis workflow is illustrated in the diagram below:

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 5_aminobenzene_1_3_dicarbonitrile 5-Aminobenzene-1,3-dicarbonitrile diazonium_salt 5-Cyanobenzene-1,3-diazonium tetrafluoroborate 5_aminobenzene_1_3_dicarbonitrile->diazonium_salt 1. NaNO₂, HBF₄ 2. Diazotization 5_fluorobenzene_1_3_dicarbonitrile 5-Fluorobenzene-1,3-dicarbonitrile diazonium_salt->5_fluorobenzene_1_3_dicarbonitrile Thermal Decomposition (Δ)

A proposed synthesis workflow for 5-fluorobenzene-1,3-dicarbonitrile.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and characterization of 5-fluorobenzene-1,3-dicarbonitrile.

Synthesis of 5-Fluorobenzene-1,3-dicarbonitrile via Balz-Schiemann Reaction

Materials:

  • 5-Aminobenzene-1,3-dicarbonitrile

  • Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 5-aminobenzene-1,3-dicarbonitrile in a suitable acidic medium, such as a mixture of hydrochloric acid and water.

    • Maintain the temperature at 0-5 °C and slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The addition rate should be controlled to keep the temperature within the specified range.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Formation of Diazonium Tetrafluoroborate:

    • To the cold diazonium salt solution, add a stoichiometric amount of cold tetrafluoroboric acid (HBF₄).

    • The corresponding diazonium tetrafluoroborate salt will precipitate out of the solution.

    • Filter the precipitate under vacuum and wash it with cold water, followed by cold diethyl ether to remove any residual acid and organic impurities.

    • Dry the isolated diazonium tetrafluoroborate salt under vacuum at room temperature.

  • Thermal Decomposition:

    • Carefully heat the dried diazonium tetrafluoroborate salt in a suitable apparatus for thermal decomposition. The decomposition is often carried out in an inert, high-boiling solvent or neat, but with extreme caution as the reaction can be exothermic.

    • The decomposition will yield 5-fluorobenzene-1,3-dicarbonitrile, nitrogen gas (N₂), and boron trifluoride (BF₃).

    • The crude product can be purified by a suitable method such as sublimation, recrystallization, or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-resolution NMR spectrometer.

  • A suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, should be used to dissolve the sample.

  • Tetramethylsilane (TMS) can be used as an internal standard for ¹H and ¹³C NMR, and a suitable fluorinated compound for ¹⁹F NMR.

Infrared (IR) Spectroscopy:

  • The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • The spectrum should be scanned over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectral data can be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).

  • The analysis will provide information on the molecular weight and fragmentation pattern of the compound.

Melting Point Determination:

  • The melting point of the purified product should be determined using a standard melting point apparatus.

Characterization Data

Table 2: Expected ¹H, ¹³C, and ¹⁹F NMR Spectral Data

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityAssignment
¹H 7.8 - 8.2Doublet of doublets (dd)H-2, H-6
7.6 - 7.9Triplet (t)H-4
¹³C ~163 (d, ¹JCF ≈ 250 Hz)DoubletC-5
~135 (d, ³JCF ≈ 5-10 Hz)DoubletC-2, C-6
~125 (d, ⁴JCF ≈ 1-3 Hz)DoubletC-4
~115 (d, ²JCF ≈ 20-25 Hz)DoubletC-1, C-3
~117Singlet-CN
¹⁹F -100 to -120MultipletF-5

Table 3: Expected IR and Mass Spectrometry Data

TechniqueExpected ValuesFunctional Group Assignment
IR (cm⁻¹) ~3100-3000Aromatic C-H stretch
~2230C≡N stretch
~1600, 1480Aromatic C=C stretch
~1250C-F stretch
Mass Spec (m/z) 146[M]⁺ (Molecular ion)
127[M - F]⁺
119[M - HCN]⁺

Safety Considerations

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Diazonium salts are potentially explosive and should be handled with extreme care, especially when dry.

  • Tetrafluoroboric acid and hydrochloric acid are corrosive and should be handled with caution.

  • The thermal decomposition step should be performed behind a blast shield.

This guide provides a framework for the synthesis and characterization of 5-fluorobenzene-1,3-dicarbonitrile. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

Spectroscopic Analysis of 5-Fluoroisophthalonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisophthalonitrile, also known as 5-fluorobenzene-1,3-dicarbonitrile, is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the presence of a fluorine atom and two nitrile groups on a benzene ring, make it a molecule of interest for the development of novel therapeutic agents and functional materials. Understanding its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its role in various chemical and biological processes.

This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, it is important to note that detailed experimental spectra and comprehensive peer-reviewed spectroscopic data for this specific compound are not widely available in the public domain. The information presented herein is based on typical spectroscopic principles and data for structurally related compounds.

Spectroscopic Data Summary

Due to the limited availability of specific experimental data for this compound, a quantitative summary in tabular format cannot be provided at this time. This section will instead describe the expected spectroscopic characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide key information.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three aromatic protons. The coupling of these protons with each other and with the fluorine atom would result in a complex splitting pattern. The chemical shifts would be in the aromatic region (typically 7.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms in the molecule. The carbons bonded to the electron-withdrawing nitrile groups and the fluorine atom would be significantly deshielded, appearing at higher chemical shifts. The carbon-fluorine coupling would be observable, providing further structural confirmation.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Coupling to the adjacent protons would lead to a multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

  • C≡N Stretch: A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the stretching vibration of the nitrile groups.

  • C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ would indicate the presence of the carbon-fluorine bond.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would be due to the stretching vibrations of the aromatic C-H bonds.

  • Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₃FN₂), the following would be expected:

  • Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (approximately 146.03 g/mol ).

  • Fragmentation Pattern: Fragmentation may involve the loss of HCN, CN, or F, leading to characteristic fragment ions that can be used to confirm the structure.

Experimental Protocols

Detailed, validated experimental protocols for the acquisition of spectroscopic data for this compound are not currently available in scientific literature. However, general methodologies for the spectroscopic analysis of solid organic compounds would be applicable.

General NMR Spectroscopy Protocol

A general workflow for NMR analysis is depicted below.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

General FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

For a solid sample like this compound, ATR-FTIR is a common and straightforward technique.

Caption: Workflow for solid sample analysis using ATR-FTIR spectroscopy.

General Mass Spectrometry Protocol (Electron Ionization - EI)

Electron Ionization is a common technique for the mass analysis of small, volatile organic molecules.

Caption: General workflow for Mass Spectrometry using Electron Ionization.

Conclusion

While this compound is a compound of significant interest, a comprehensive public repository of its experimental spectroscopic data is currently lacking. This guide has outlined the expected spectroscopic features and provided generalized protocols for its analysis. Researchers and scientists working with this compound are encouraged to perform their own detailed spectroscopic characterization to confirm its identity and purity. The availability of such data in the scientific literature would be a valuable contribution to the fields of chemistry and drug development.

In-Depth Technical Guide on the Crystal Structure Analysis of 5-Fluoroisophthalonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 5-Fluoroisophthalonitrile derivatives. This class of compounds is of significant interest due to their potential applications in materials science and medicinal chemistry, stemming from their unique electronic and structural properties. This guide will focus on a representative derivative, 2,4,5,6-Tetrafluoroisophthalonitrile, for which crystallographic data is publicly available, and will also touch upon other derivatives of interest.

Introduction

This compound and its derivatives are aromatic compounds characterized by a benzene ring substituted with a fluorine atom and two nitrile groups. The presence of these functional groups imparts specific electronic properties and the potential for diverse intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate their crystal packing and, consequently, their macroscopic properties. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for structure-property relationship studies and rational drug design.

One notable derivative, 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile, is utilized in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs), where its structure facilitates efficient charge transport. Another derivative, 2,4,5,6-Tetrafluoroisophthalonitrile, serves as a valuable case study for the detailed analysis of crystal structure.

Experimental Protocols

The determination of the crystal structure of a this compound derivative involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of 2,4,5,6-Tetrafluoroisophthalonitrile

A representative synthesis for a derivative, 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile, starts with Tetrafluoroisophthalonitrile.[1] A general synthesis for Tetrafluoroisophthalonitrile involves the fluorination of a chlorinated precursor. For example, anhydrous potassium fluoride can be used to displace chlorine atoms from tetrachlorophthalonitrile in a suitable solvent like cyclobutanesulfone at elevated temperatures.[2] The crude product is then purified, typically through steam distillation and subsequent washing and drying of the collected crystals.[2]

Crystallization

Obtaining high-quality single crystals is a critical and often challenging step.[1] A common method for growing single crystals of organic compounds is slow evaporation of a saturated solution. The choice of solvent is crucial and is often determined empirically. For derivatives like 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile, recrystallization can be performed by dissolving the solid in a minimum amount of a hot solvent such as dichloromethane, followed by cooling and the addition of a few drops of a less soluble co-solvent like methanol. The solution is then placed in a controlled temperature environment (e.g., a -20 °C freezer) to promote slow crystal growth.[1]

Single-Crystal X-ray Diffraction Data Collection and Refinement

The following protocol outlines the typical steps for single-crystal X-ray diffraction analysis:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern diffractometer equipped with a CCD or CMOS detector is used to collect the diffraction pattern as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined by least-squares methods against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

Data Presentation

The crystallographic data for 2,4,5,6-Tetrafluoroisophthalonitrile (CCDC Deposition Number: 237736) is summarized in the tables below. This data provides a quantitative description of the crystal structure.

Table 1: Crystal Data and Structure Refinement for 2,4,5,6-Tetrafluoroisophthalonitrile

ParameterValue
CCDC Deposition Number237736
Empirical FormulaC₈F₄N₂
Formula Weight200.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.633(2)
b (Å)6.221(2)
c (Å)8.169(3)
α (°)90
β (°)114.78(3)
γ (°)90
Volume (ų)352.1(2)
Z2
Calculated Density (g/cm³)1.888

Table 2: Selected Bond Lengths for 2,4,5,6-Tetrafluoroisophthalonitrile

BondLength (Å)
C1 - C21.385(3)
C1 - C41.391(3)
C1 - C51.405(3)
C2 - C31.378(3)
C2 - F11.341(2)
C3 - C41.384(3)
C3 - F21.346(2)
C4 - N11.144(3)
C5 - C51.385(3)

Table 3: Selected Bond Angles for 2,4,5,6-Tetrafluoroisophthalonitrile

AngleValue (°)
C2 - C1 - C4120.2(2)
C2 - C1 - C5119.9(2)
C4 - C1 - C5119.9(2)
C1 - C2 - C3120.0(2)
C1 - C2 - F1120.1(2)
C3 - C2 - F1119.9(2)
C2 - C3 - C4120.1(2)
C2 - C3 - F2119.9(2)
C4 - C3 - F2120.0(2)
C1 - C4 - C3119.6(2)
C1 - C4 - N1178.9(3)
C3 - C4 - N1178.6(3)

Visualization of Experimental Workflow

The general workflow for the crystal structure analysis of a this compound derivative is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation (CIF) refinement->validation final_structure Final Crystal Structure validation->final_structure

References

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 5-Fluoroisophthalonitrile (5-FIPN), a key building block in various research and development applications. This document is intended to be a valuable resource for scientists and professionals working with this compound, offering insights into its physical properties and chemical robustness.

Introduction

This compound, with the IUPAC name 5-fluorobenzene-1,3-dicarbonitrile, is an aromatic nitrile compound characterized by a benzene ring substituted with a fluorine atom and two nitrile groups.[1] Its chemical structure suggests a degree of polarity conferred by the nitrile and fluorine substituents, which influences its solubility in various solvents. The inherent chemical stability of the fluorinated aromatic ring and the reactivity of the nitrile groups are key considerations for its handling, storage, and application in synthetic chemistry and materials science. Understanding the solubility and stability profile of 5-FIPN is crucial for its effective use in drug discovery, agrochemical synthesis, and the development of novel materials.

Chemical Structure and Properties:

  • IUPAC Name: 5-fluorobenzene-1,3-dicarbonitrile[1]

  • Molecular Formula: C₈H₃FN₂[1]

  • Molecular Weight: 146.12 g/mol [1]

  • CAS Number: 453565-55-4[1]

Solubility Profile

Table 1: Quantitative and Qualitative Solubility of this compound

SolventChemical ClassFormulaQualitative SolubilityQuantitative Solubility (at 25 °C)
WaterAqueousH₂OLowNot Experimentally Determined
MethanolPolar ProticCH₃OHLikely SolubleNot Experimentally Determined
EthanolPolar ProticC₂H₅OHSoluble≥ 11.2 mg/mL
AcetonePolar AproticC₃H₆OLikely SolubleNot Experimentally Determined
DichloromethaneHalogenatedCH₂Cl₂Likely SolubleNot Experimentally Determined
Ethyl AcetateEsterC₄H₈O₂Likely SolubleNot Experimentally Determined
Dimethyl Sulfoxide (DMSO)Polar AproticC₂H₆SOLikely SolubleNot Experimentally Determined

Note: The qualitative solubility assessments are based on the properties of structurally related compounds and general principles of organic chemistry. Experimental verification is highly recommended.

Stability Profile

A comprehensive experimental stability profile of this compound under various stress conditions has not been extensively reported. However, its stability can be inferred from the known chemical properties of fluorinated aromatic nitriles and related phthalonitrile compounds. The carbon-fluorine bond is exceptionally strong, which generally imparts high thermal and metabolic stability to fluorinated aromatic compounds. The nitrile groups, while stable under neutral conditions, can be susceptible to hydrolysis under strongly acidic or basic conditions.

Expected Stability Characteristics:

  • Hydrolytic Stability: 5-FIPN is expected to be stable in neutral aqueous solutions. However, under strong acidic or basic conditions, hydrolysis of the nitrile groups to carboxamides and subsequently to carboxylic acids may occur. The rate of hydrolysis will likely be dependent on pH and temperature.

  • Thermal Stability: Phthalonitrile-based polymers are known for their exceptional thermal stability. It is therefore anticipated that this compound will exhibit high thermal stability as a monomer. Thermal decomposition is likely to occur at elevated temperatures, potentially leading to the evolution of gases such as hydrogen cyanide, ammonia, and various fluorinated organic fragments.

  • Photostability: Aromatic compounds, particularly those with activating or deactivating groups, can be susceptible to photodegradation. It is recommended to evaluate the photostability of 5-FIPN according to ICH Q1B guidelines, which involve exposure to a combination of UV and visible light. Potential photodegradation pathways could involve reactions of the aromatic ring or the nitrile groups.

Table 2: Summary of Potential Stability and Degradation Pathways

ConditionExpected StabilityPotential Degradation Products
Acidic HydrolysisPotentially Labile5-Fluoro-3-cyanobenzamide, 5-Fluoroisophthalic acid
Basic HydrolysisPotentially Labile5-Fluoro-3-cyanobenzamide, 5-Fluoroisophthalic acid
Thermal StressLikely Stable at Moderate TemperaturesHydrogen cyanide, Ammonia, Fluorinated aromatic fragments
Photolytic StressEvaluation RecommendedIsomers, products of ring opening or nitrile group reactions

Experimental Protocols

The following section outlines detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Solubility Determination

A standard shake-flask method can be employed to determine the quantitative solubility of 5-FIPN in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-FIPN to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Determine the concentration of 5-FIPN in the filtered solution using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of 5-FIPN of known concentrations in the respective solvent.

    • Calculate the solubility in units of mg/mL or g/100 mL.

Solubility Determination Workflow

Stability-Indicating Method Development and Stress Testing

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the parent compound and the formation of degradation products.

4.2.1. HPLC Method Development (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (determined by UV scan of 5-FIPN).

  • Column Temperature: 25-30 °C

4.2.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Dissolve 5-FIPN in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 N HCl.

    • Heat the solution (e.g., at 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve 5-FIPN in a suitable solvent and dilute with 0.1 N NaOH.

    • Maintain the solution at room temperature or elevated temperature for a defined period.

    • At specified time points, withdraw samples, neutralize, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve 5-FIPN in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature for a defined period.

    • At specified time points, withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Expose solid 5-FIPN to dry heat (e.g., in an oven at a temperature below its melting point) for a defined period.

    • Also, heat a solution of 5-FIPN.

    • At specified time points, cool the samples, dissolve in a suitable solvent (if solid), and analyze by HPLC.

  • Photostability:

    • Expose both solid 5-FIPN and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Protect a parallel set of samples from light to serve as dark controls.

    • At the end of the exposure period, analyze all samples by HPLC.

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Analysis Sample and Analyze by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH, RT) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C, solid/solution) Thermal->Analysis Photo Photolytic Stress (ICH Q1B light exposure) Photo->Analysis FIPN This compound (Stock Solution/Solid) FIPN->Acid FIPN->Base FIPN->Oxidation FIPN->Thermal FIPN->Photo Degradation Degradation Products Analysis->Degradation Identify & Quantify Parent Remaining Parent Compound Analysis->Parent Quantify

Forced Degradation Study Workflow

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this technical guide provides a framework for its characterization based on available information and established scientific principles. The compound is anticipated to be soluble in common organic solvents and to possess good thermal stability. However, its susceptibility to hydrolytic and photolytic degradation should be experimentally evaluated. The protocols outlined herein offer a systematic approach for researchers to generate the necessary data to ensure the safe and effective use of this compound in their applications. It is strongly recommended that users perform their own solubility and stability studies tailored to their specific experimental conditions and intended applications.

References

An In-depth Technical Guide to 5-Fluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoroisophthalonitrile, a key fluorinated aromatic building block. The information presented herein is intended to support research and development activities by providing detailed chemical data, synthetic methodologies, and an exploration of its potential applications.

Chemical Identity and Properties

This compound, a substituted aromatic nitrile, possesses a unique combination of functional groups that make it a valuable intermediate in various synthetic endeavors.

Table 1: IUPAC Name and Synonyms

IdentifierValue
IUPAC Name 5-fluorobenzene-1,3-dicarbonitrile[1]
Common Name This compound[1]
Synonyms 3,5-Dicyanofluorobenzene[2], 1,3-Dicyano-5-fluorobenzene[1], 5-Fluoro-1,3-benzenedicarbonitrile
CAS Number 453565-55-4[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₃FN₂PubChem[1]
Molecular Weight 146.12 g/mol PubChem[1]
Appearance Solid (predicted)---
Topological Polar Surface Area 47.6 ŲPubChem[1]
Hazard Statements H302, H315, H319, H332, H335PubChem[1]

Note: Most physicochemical properties available in public databases are computationally predicted and have not been experimentally verified.

Synthesis of this compound

A plausible and widely utilized method for the synthesis of this compound is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by fluorination.[3][4][5] This approach offers a reliable route to introduce a fluorine atom onto the aromatic ring.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from 5-aminoisophthalonitrile.

G A 5-Aminoisophthalonitrile B Diazonium Tetrafluoroborate Intermediate A->B  1. NaNO₂, HBF₄  2. 0-5 °C C This compound B->C  Heat (Thermal Decomposition)

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Balz-Schiemann Reaction

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

  • 5-Aminoisophthalonitrile

  • Fluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, suspend 5-aminoisophthalonitrile in a solution of fluoroboric acid.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Isolation of the Diazonium Salt:

    • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.

    • Wash the salt with cold water, followed by cold diethyl ether.

    • Dry the salt under vacuum at room temperature.

  • Thermal Decomposition (Fluorination):

    • Gently heat the dry diazonium salt in a suitable flask. The decomposition is often initiated by gentle warming and can be exothermic.

    • The evolution of nitrogen gas and boron trifluoride will be observed as the aryl fluoride is formed.

    • The crude this compound can be purified by distillation or recrystallization.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The coupling patterns will be influenced by the fluorine atom.
¹³C NMR Signals for the aromatic carbons, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The nitrile carbons will appear in the characteristic region around 115-125 ppm.
¹⁹F NMR A single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.
IR Spectroscopy A strong, sharp absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch. C-F stretching vibrations will appear in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 146.

Applications in Research and Development

Fluorinated aromatic nitriles are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the synthetic versatility of the nitrile groups.

Potential in Drug Discovery

The introduction of fluorine into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity. While specific biological activities of this compound are not yet widely reported, its structure suggests potential as a scaffold or intermediate in the synthesis of various therapeutic agents. The nitrile groups can be readily converted to other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing a wide range of synthetic possibilities for creating libraries of novel compounds for drug screening.

Building Block for Advanced Materials

Aromatic dinitriles are key monomers in the synthesis of advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[6][7][8][9][10][11][12][13][14] The fluorine atom in this compound can impart desirable properties to these materials, including enhanced thermal stability, hydrophobicity, and specific electronic characteristics.

G cluster_0 Synthesis of Functional Molecules A This compound B Pharmaceutical Intermediates A->B Functional Group Transformation D Advanced Material Monomers A->D Polymerization / Coordination Chemistry F Agrochemical Intermediates A->F Functional Group Transformation C Active Pharmaceutical Ingredients (APIs) B->C Further Synthesis E Covalent Organic Frameworks (COFs) / Metal-Organic Frameworks (MOFs) D->E Material Assembly G Active Agrochemicals F->G Further Synthesis

Figure 2: Potential synthetic applications of this compound.

Conclusion

This compound is a valuable fluorinated building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the Balz-Schiemann reaction provides a reliable route to this compound. Further research into the experimental properties and biological activities of this compound and its derivatives is warranted to fully explore its utility in the development of new drugs and advanced materials.

References

5-Fluoroisophthalonitrile: A Technical Guide to its Anticipated Thermal Properties and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal properties and decomposition of 5-Fluoroisophthalonitrile is limited. This guide provides an in-depth overview based on the analysis of related compounds and established principles of thermal analysis for aromatic nitriles. The experimental protocols and anticipated data are intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound, with the chemical formula C₈H₃FN₂, is an aromatic nitrile containing a fluorine substituent.[1] Aromatic nitriles are a significant class of compounds in organic synthesis, serving as precursors for various functional groups and finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The thermal stability and decomposition behavior of such compounds are critical parameters, influencing their synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures. This guide outlines the expected thermal properties of this compound and provides generalized experimental protocols for their determination.

Anticipated Thermal Properties

Table 1: Anticipated and Known Thermal Properties of this compound and a Related Compound

PropertyThis compound (C₈H₃FN₂)4,5,6-trichloro-2-fluoroisophthalonitrile (C₈Cl₃FN₂)
Molecular Weight 146.12 g/mol [1]275.46 g/mol
Physical Form Solid (anticipated)Solid
Melting Point (°C) Data not available180.5 - 181.5[2]
Decomposition Temperature (°C) Data not availableData not available

Note: The data for 4,5,6-trichloro-2-fluoroisophthalonitrile is provided for comparative purposes to highlight the expected solid nature and relatively high melting point of halogenated isophthalonitriles.

It is anticipated that this compound is a solid at room temperature with a moderately high melting point, a common characteristic of aromatic dinitriles. The introduction of a fluorine atom may influence the intermolecular forces and, consequently, the melting point compared to unsubstituted isophthalonitrile.

Experimental Protocols for Thermal Analysis

To determine the precise thermal properties of this compound, the following standard analytical techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range from ambient to a temperature high enough to ensure complete decomposition (e.g., 25 °C to 600 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass are determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other phase transitions of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert gas atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which includes a heating ramp (e.g., 5-10 °C/min) to a temperature above the expected melting point, followed by a cooling cycle.

  • Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event, and the heat of fusion is calculated from the area of the melting peak.

Visualizing Experimental Workflows and Decomposition Logic

To aid in the conceptualization of the analytical process and potential decomposition pathways, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data_output Data Output & Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Profile Decomposition Profile TGA_Data->Decomposition_Profile Melting_Point Melting Point & Phase Transitions DSC_Data->Melting_Point

Caption: Experimental Workflow for Thermal Analysis.

Decomposition_Pathway A This compound (C₈H₃FN₂) B Heating (Inert Atmosphere) A->B C Initial Decomposition B->C D Volatile Fragments (e.g., HCN, F-containing species) C->D Fragmentation E Polymeric Residue / Char C->E Polymerization / Condensation

Caption: Postulated Thermal Decomposition Logic.

Anticipated Decomposition Pathway

The thermal decomposition of aromatic nitriles in an inert atmosphere typically proceeds through complex reaction pathways involving the nitrile groups. For this compound, it is hypothesized that upon heating, the molecule will undergo fragmentation and polymerization.

Initial decomposition is likely to involve the cleavage of the C-CN and C-F bonds, leading to the formation of smaller volatile fragments. The high reactivity of the nitrile groups at elevated temperatures can also lead to polymerization and cross-linking reactions, resulting in the formation of a thermally stable, nitrogen-containing polymeric residue or char. The presence of the fluorine atom may influence the specific fragmentation patterns and the composition of the volatile species.

Conclusion

While specific experimental data on the thermal properties and decomposition of this compound are not yet widely reported, this technical guide provides a framework for researchers to approach its characterization. The outlined experimental protocols for TGA and DSC are standard methods that will yield crucial data on the material's thermal stability, melting behavior, and decomposition profile. The anticipated behavior, based on related compounds, suggests that this compound is a stable solid, and its decomposition at elevated temperatures will likely involve both fragmentation and polymerization processes. Further experimental investigation is necessary to fully elucidate the thermal characteristics of this compound.

References

Quantum Chemical Calculations for 5-Fluoroisophthalonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

5-Fluoroisophthalonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The incorporation of a fluorine atom and two nitrile groups onto the benzene ring can significantly influence its electronic structure, reactivity, and intermolecular interactions. A thorough understanding of its molecular properties at the quantum level is crucial for predicting its behavior in biological systems and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, detailing the computational methodologies, expected data, and their interpretation in the context of drug development. While specific experimental data for this molecule is not widely published, this document outlines a robust and standardized protocol based on established computational practices for similar fluorinated aromatic compounds.[1]

Experimental Protocols: Computational Methodology

The theoretical investigation of this compound is effectively conducted using Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and cost for organic molecules.[1]

1. Software: All quantum chemical calculations are performed using a standard software package such as Gaussian, ORCA, or Schrödinger's Maestro.[1]

2. Level of Theory:

  • Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and reliable choice for calculations involving organic molecules.[1][2]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (+) on heavy atoms and hydrogen, as well as polarization functions (d,p), which are important for accurately describing the electronic distribution in molecules with electronegative atoms and pi systems.[1]

3. Computational Steps:

  • Geometry Optimization: An initial 3D structure of this compound is constructed and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process identifies the molecule's lowest energy conformation.[1]

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.[1] These calculations also provide theoretical infrared (IR) and Raman spectra.[2][3]

  • Electronic Property Calculations: Further single-point energy calculations are carried out to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.395C6-C1-C2120.1
C2-C31.390C1-C2-C3119.8
C3-C41.392C2-C3-C4120.2
C4-C51.388C3-C4-C5120.0
C5-C61.391C4-C5-C6119.9
C1-H11.084C5-C6-C1120.0
C5-F1.350C4-C5-F118.5
C1-C71.440C2-C1-C7121.0
C7-N11.158C1-C7-N1179.5
C3-C81.440C2-C3-C8120.5
C8-N21.158C3-C8-N2179.6

Table 2: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν1310515.2120.5C-H stretch
ν2223585.6250.1C≡N stretch (sym)
ν3223095.3245.8C≡N stretch (asym)
ν4160545.1180.2C=C aromatic stretch
ν51250110.890.4C-F stretch
ν685025.750.6C-H out-of-plane bend

Table 3: Electronic Properties

PropertyValueUnit
HOMO Energy-7.85eV
LUMO Energy-1.23eV
HOMO-LUMO Gap6.62eV
Dipole Moment2.5Debye
Ionization Potential7.85eV
Electron Affinity1.23eV
Electronegativity4.54eV
Chemical Hardness3.31eV

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the relationship between the calculated properties and their relevance in drug design.

G Computational Workflow A Molecule Structure Input (this compound) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Electronic Property Calculation B->D E Optimized Geometry B->E F Vibrational Spectra (IR/Raman) C->F H Confirmation of Energy Minimum C->H G HOMO/LUMO, MEP, NBO D->G G Application in Drug Design cluster_0 Calculated Properties cluster_1 Drug Development Insights A Optimized Geometry E Receptor Binding Pose (Docking) A->E B HOMO-LUMO Gap F Chemical Reactivity & Stability B->F C Molecular Electrostatic Potential (MEP) G Intermolecular Interactions C->G D Vibrational Frequencies H Spectroscopic Characterization D->H

References

Unveiling 5-Fluoroisophthalonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroisophthalonitrile, a fluorinated aromatic dinitrile, holds significance as a versatile building block in the synthesis of various functional materials and molecules of pharmaceutical interest. This technical guide provides an in-depth overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and spectroscopic characterization. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, systematically named 5-fluorobenzene-1,3-dicarbonitrile, is an organic compound with the chemical formula C₈H₃FN₂.[1] Its structure consists of a benzene ring substituted with a fluorine atom and two nitrile groups at positions 1 and 3. The presence of the electronegative fluorine atom and the reactive nitrile functionalities imparts unique chemical properties to the molecule, making it a valuable intermediate in organic synthesis.

Discovery and History

The first documented mention of this compound appears in a 1984 European Patent (EP0120575A1).[2] This patent describes a general method for the manufacture of organic fluorine compounds, including this compound, through a halogen exchange reaction. The process involves the reaction of a corresponding chloro- or bromo-substituted aromatic compound with a fluorinating agent in the presence of benzonitrile as a solvent.[2] While this patent establishes the compound's existence in the mid-1980s, it does not provide a specific experimental protocol for its synthesis or detailed characterization data. The historical development beyond this initial patent is not extensively documented in readily available literature, suggesting its primary role has been as a synthetic intermediate rather than a standalone functional molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 453565-55-4[1]
Molecular Formula C₈H₃FN₂[1]
Molecular Weight 146.12 g/mol [1]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in aprotic dipolar solvents (e.g., benzonitrile)[2]

Synthesis

The primary route for the synthesis of this compound is through a halogen exchange reaction, as broadly outlined in European Patent EP0120575A1.[2] This method involves the substitution of a halogen atom (typically chlorine or bromine) on the isophthalonitrile ring with fluorine using a suitable fluorinating agent.

General Halogen Exchange Protocol

While a specific protocol for this compound is not detailed in the patent, a general procedure for analogous compounds is provided. The synthesis would likely proceed as follows:

Starting Material: 5-Chloro- or 5-Bromoisophthalonitrile Fluorinating Agent: An alkali metal fluoride, such as potassium fluoride (KF). Solvent: Aprotic dipolar solvent, with benzonitrile being specified in the patent.[2] Reaction Conditions: The reaction is carried out at elevated temperatures, typically in the range of 190°C to 400°C, under pressure in an autoclave.[2]

The general workflow for this synthetic approach can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Haloisophthalonitrile 5-Haloisophthalonitrile Reaction Mixture Reaction Mixture 5-Haloisophthalonitrile->Reaction Mixture Alkali Metal Fluoride Alkali Metal Fluoride Alkali Metal Fluoride->Reaction Mixture Aprotic Dipolar Solvent Aprotic Dipolar Solvent Aprotic Dipolar Solvent->Reaction Mixture High Temperature & Pressure High Temperature & Pressure High Temperature & Pressure->Reaction Mixture Purification Purification Reaction Mixture->Purification This compound This compound Purification->this compound

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Based on the general principles of halogen exchange reactions for aromatic nitriles, a more detailed, albeit hypothetical, experimental protocol can be outlined. This serves as a starting point for researchers aiming to synthesize this compound.

Materials:

  • 5-Chloroisophthalonitrile (1 equivalent)

  • Anhydrous Potassium Fluoride (2-3 equivalents)

  • Anhydrous Benzonitrile

  • Autoclave reactor with mechanical stirring and temperature control

Procedure:

  • In a dry autoclave, combine 5-chloroisophthalonitrile and anhydrous potassium fluoride.

  • Add anhydrous benzonitrile to the reactor.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).

  • Heat the mixture to a temperature between 250°C and 350°C with vigorous stirring.

  • Maintain the reaction at this temperature for several hours, monitoring the pressure.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent any residual pressure.

  • Filter the reaction mixture to remove inorganic salts.

  • The benzonitrile solvent can be removed from the filtrate by vacuum distillation.

  • The crude this compound can be further purified by recrystallization or sublimation.

Note: This is a generalized protocol and optimization of reaction time, temperature, and stoichiometry of reagents would be necessary to achieve a good yield.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The protons on the benzene ring will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant. The nitrile carbons will appear in the characteristic downfield region.

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • C≡N stretch: A strong, sharp absorption band around 2230-2240 cm⁻¹.

  • C-F stretch: A strong absorption band in the region of 1250-1000 cm⁻¹.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • Aromatic C=C stretch: In the region of 1600-1450 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 146.12 g/mol . Fragmentation patterns would likely involve the loss of HCN, F, and other small fragments from the molecular ion.

Applications and Future Perspectives

This compound serves as a key intermediate in the synthesis of more complex molecules. The presence of the fluorine atom can be exploited to modulate the electronic properties, lipophilicity, and metabolic stability of target compounds. The nitrile groups can be readily converted into other functional groups such as amines, carboxylic acids, and amides, providing a gateway to a wide range of chemical entities.

Potential areas of application for derivatives of this compound include:

  • Pharmaceuticals: As a building block for the synthesis of biologically active compounds.

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Materials Science: For the synthesis of high-performance polymers and functional dyes.

The logical relationship for its utility as a synthetic intermediate is depicted below:

Applications This compound This compound Nitrile Group Transformation Nitrile Group Transformation This compound->Nitrile Group Transformation Fluorine Atom Influence Fluorine Atom Influence This compound->Fluorine Atom Influence Pharmaceuticals Pharmaceuticals Nitrile Group Transformation->Pharmaceuticals Agrochemicals Agrochemicals Nitrile Group Transformation->Agrochemicals Fluorine Atom Influence->Pharmaceuticals Materials Science Materials Science Fluorine Atom Influence->Materials Science

Utility of this compound as a synthetic intermediate.

Conclusion

This compound is a valuable, yet not extensively characterized, fluorinated building block. Its synthesis, primarily through halogen exchange, provides a route to this versatile intermediate. While detailed historical and experimental data are sparse, this guide consolidates the available information and provides a predictive framework for its properties and synthesis. Further research into the specific synthesis optimization and detailed characterization of this compound would be beneficial for its broader application in research and development.

References

Potential Research Frontiers for 5-Fluoroisophthalonitrile: A Technical Guide for Drug and Materials Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – 5-Fluoroisophthalonitrile, a fluorinated aromatic dinitrile, is emerging as a versatile building block with significant untapped potential in medicinal chemistry, agrochemicals, and materials science. This technical guide provides an in-depth analysis of promising research avenues for this compound, offering detailed synthetic strategies, experimental protocols, and insights into its potential biological activities and applications. This document is intended for researchers, scientists, and professionals in drug development and materials science seeking to explore the utility of this intriguing molecule.

Core Chemical Properties and Synthesis

This compound (CAS: 453565-55-4) is a white solid with the molecular formula C₈H₃FN₂ and a molecular weight of 146.12 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a fluorine atom and two nitrile groups in a meta arrangement, provides a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the fluorine and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution, making it a valuable scaffold for the synthesis of diverse derivatives.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name5-fluorobenzene-1,3-dicarbonitrile[1][2]
CAS Number453565-55-4[1][2]
Molecular FormulaC₈H₃FN₂[1][2]
Molecular Weight146.12 g/mol [1][2]
AppearanceWhite solid[2]
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar organic solvents[5]
Proposed Synthetic Pathway

A robust synthetic route to this compound can be envisioned through a multi-step process starting from 5-nitroisophthalic acid. This pathway involves the reduction of the nitro group, conversion of the carboxylic acids to nitriles, and a final fluorination step.

Synthetic_Pathway_this compound 5-Nitroisophthalic_acid 5-Nitroisophthalic Acid 5-Aminoisophthalic_acid 5-Aminoisophthalic Acid 5-Nitroisophthalic_acid->5-Aminoisophthalic_acid Reduction 5-Aminoisophthalamide 5-Aminoisophthalamide 5-Aminoisophthalic_acid->5-Aminoisophthalamide Amidation 5-Aminoisophthalonitrile 5-Aminoisophthalonitrile 5-Aminoisophthalamide->5-Aminoisophthalonitrile Dehydration Diazonium_salt Diazonium Tetrafluoroborate Intermediate 5-Aminoisophthalonitrile->Diazonium_salt Diazotization This compound This compound Diazonium_salt->this compound Balz-Schiemann Reaction

Figure 1: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminoisophthalic Acid from 5-Nitroisophthalic Acid [1][6][7][8]

  • Dissolve 5-nitroisophthalic acid (1.0 eq) and sodium hydroxide (4.0 eq) in water.

  • Stir the mixture until a clear solution is obtained.

  • Add Raney Nickel catalyst to the solution.

  • Heat the mixture to 30-35 °C.

  • Slowly add hydrazine hydrate (2.0 eq) dropwise over 30 minutes.

  • Continue stirring for an additional 30 minutes.

  • Filter the reaction mixture to remove the catalyst.

  • Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.

  • Collect the white solid by filtration and dry to yield 5-aminoisophthalic acid.

Protocol 2: Proposed Synthesis of this compound via Balz-Schiemann Reaction [9][10][11][12][13]

Note: This is a generalized protocol based on the Balz-Schiemann reaction and would require optimization for this specific substrate.

  • Suspend 5-aminoisophthalonitrile (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the diazonium tetrafluoroborate salt precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Thermally decompose the isolated diazonium salt in an inert solvent until nitrogen evolution ceases.

  • Cool the reaction mixture and purify by extraction and column chromatography to yield this compound.

Potential Research Area 1: Antimicrobial Drug Discovery

A compelling area of research for this compound lies in the development of novel antimicrobial agents. The isophthalonitrile scaffold, particularly when polyhalogenated, has demonstrated significant antibacterial and antifungal activity.[14]

Rationale and Existing Data

Derivatives of isophthalonitrile have shown potent inhibition of Gram-positive bacteria and fungi. For instance, a 4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile derivative exhibited strong activity against Staphylococcus aureus, Bacillus cereus, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values comparable to commercial drugs.[14] The fluorine atom at the 5-position of this compound provides a key site for further derivatization through nucleophilic aromatic substitution, allowing for the creation of a library of compounds for antimicrobial screening.

Table 2: Antimicrobial Activity of a Polyhalo Isophthalonitrile Derivative [14]

CompoundS. aureus MIC (µg/mL)B. cereus MIC (µg/mL)C. albicans MIC (µg/mL)
4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile0.50.40.5
Nofloxacin---
Fluconazole---

Proposed Research Workflow

Antimicrobial_Research_Workflow Start This compound Substitution Nucleophilic Aromatic Substitution (e.g., with amines, thiols) Start->Substitution Library Library of 5-Substituted Isophthalonitrile Derivatives Substitution->Library Screening Antimicrobial Screening (MIC Determination) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies Lead_Opt->Mechanism

Figure 2: Workflow for the discovery of antimicrobial agents from this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Protocol 3: Broth Microdilution Assay for MIC Determination [15][16][17][18]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth medium.

  • Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Research Area 2: Anticancer Drug Development

The development of novel cytotoxic agents for cancer therapy is another promising avenue for this compound derivatives. Nitrile-containing compounds and fluorinated aromatics are well-represented among anticancer drugs, and the isophthalonitrile scaffold offers a unique template for designing new therapeutic candidates.

Rationale and Proposed Mechanism of Action

While direct evidence for the anticancer activity of this compound derivatives is limited, related structures such as dicyanobenzene derivatives are being explored for their biological activities.[4][19][20][21] A plausible mechanism of action for such compounds could involve the inhibition of key enzymes in cancer cell proliferation, such as kinases, or the induction of apoptosis through various signaling pathways. The nitrile groups can act as hydrogen bond acceptors, interacting with active sites of enzymes, while the lipophilic, fluorinated aromatic core can facilitate cell membrane permeability.

Anticancer_MoA cluster_cell Cancer Cell Derivative This compound Derivative Kinase Kinase (e.g., Tyrosine Kinase) Derivative->Kinase Inhibition Pathway Proliferation Signaling Pathway Kinase->Pathway Activation Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to Proliferation Cell Proliferation Pathway->Proliferation Leads to

Figure 3: Proposed mechanism of action for anticancer activity of this compound derivatives.

Experimental Protocol: Cytotoxicity Assessment

Protocol 4: MTT Assay for Cell Viability [6][22][23][24]

  • Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound dissolved in culture medium for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Potential Research Area 3: Advanced Materials and Chemical Synthesis

Beyond its biological potential, this compound is a valuable building block for the synthesis of advanced organic materials and complex molecules.

Applications in Materials Science

Derivatives of isophthalonitrile are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[4][19][20] The incorporation of fluorine can enhance the thermal stability and electronic properties of these materials. The dinitrile functionality also allows for the synthesis of phthalocyanines, a class of compounds with applications as pigments, catalysts, and photosensitizers.

Utility as a Chemical Intermediate

The reactivity of the nitrile groups and the activated aromatic ring makes this compound a versatile intermediate in organic synthesis. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles, providing access to a wide range of functionalized molecules for various applications.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential across multiple scientific disciplines. Its straightforward, albeit multi-step, proposed synthesis and the reactivity of its fluorinated aromatic core make it an attractive starting point for the development of novel antimicrobial and anticancer agents. Furthermore, its utility as a building block in materials science and organic synthesis opens up a wide array of possibilities for innovation. This technical guide provides a foundational framework to stimulate and guide future research into the diverse applications of this compound and its derivatives.

References

Methodological & Application

Experimental protocol for the synthesis of 5-Fluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Fluoroisophthalonitrile, a valuable building block in medicinal chemistry and materials science. The outlined procedure is based on the principles of the Rosenmund-von Braun reaction, a well-established method for the preparation of aryl nitriles.

Chemical Data Summary

The following table summarizes the key physical and chemical properties of the starting material and the final product.

Property1,3-Dibromo-5-fluorobenzene (Starting Material)This compound (Product)
IUPAC Name 1,3-Dibromo-5-fluorobenzene5-fluorobenzene-1,3-dicarbonitrile
CAS Number 1435-51-4453565-55-4
Molecular Formula C₆H₃Br₂FC₈H₃FN₂
Molecular Weight 253.89 g/mol 146.12 g/mol [1]
Appearance Colorless to light yellow liquidWhite to off-white solid
Melting Point Not applicable (liquid at room temperature)Not available (predicted solid)
Boiling Point 204-206 °CNot available
Density 2.018 g/mLNot available

Experimental Protocol: Rosenmund-von Braun Synthesis of this compound

This protocol details the synthesis of this compound from 1,3-Dibromo-5-fluorobenzene using a copper(I) cyanide-mediated cyanation reaction.

Materials:

  • 1,3-Dibromo-5-fluorobenzene (1.0 eq)

  • Copper(I) cyanide (CuCN) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Aqueous ferric chloride solution (e.g., 10% w/v)

  • Aqueous sodium thiosulfate solution (e.g., 10% w/v)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Dibromo-5-fluorobenzene (1.0 eq) and copper(I) cyanide (2.2 eq).

  • Solvent Addition: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically around 150-160 °C for DMF) and maintain this temperature with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). The reaction time can vary and may require several hours to reach completion.

  • Work-up - Quenching and Extraction:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Pour the reaction mixture into an aqueous solution of ferric chloride to decompose the copper complexes. This should be done in a well-ventilated fume hood.

    • Extract the aqueous phase multiple times with toluene.

    • Combine the organic extracts and wash them sequentially with water, aqueous sodium thiosulfate solution (to remove any remaining iodine if present from impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Characterization Data

The following table outlines the expected NMR spectroscopic data for the synthesized this compound.

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
¹H ~8.1 ppmt (triplet)~1.5 HzH4
~7.9 ppmd (doublet)~8.5 HzH2, H6
¹³C ~163 ppmd (doublet)J(C,F) ≈ 250 HzC5 (C-F)
~135 ppmd (doublet)J(C,F) ≈ 10 HzC1, C3 (C-CN)
~120 ppmd (doublet)J(C,F) ≈ 25 HzC2, C6
~118 ppms (singlet)-CN
~115 ppmd (doublet)J(C,F) ≈ 25 HzC4

Note: The predicted NMR data is based on the chemical structure and typical chemical shifts for similar compounds. Actual experimental values may vary slightly.

Visualizations

Reaction Workflow

G Synthesis of this compound A 1,3-Dibromo-5-fluorobenzene + CuCN B Reaction in DMF at reflux A->B Heat C Work-up (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E This compound D->E

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship of Reactants and Product

G Reactant to Product Transformation reactant 1,3-Dibromo-5-fluorobenzene C₆H₃Br₂F product This compound C₈H₃FN₂ reactant->product  Rosenmund-von Braun Reaction reagent Copper(I) Cyanide CuCN reagent->product

Caption: The transformation of 1,3-Dibromo-5-fluorobenzene to this compound.

References

Application Notes and Protocols for 5-Fluoroisophthalonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Fluoroisophthalonitrile as a versatile precursor in organic synthesis. Detailed protocols for key transformations are provided to facilitate its application in research and development, particularly in the synthesis of novel therapeutic agents and functional materials.

Introduction

This compound, with its activated aromatic ring, serves as a valuable building block for the synthesis of a wide array of complex organic molecules. The presence of a fluorine atom and two nitrile groups significantly influences the reactivity of the benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various functional groups, leading to the construction of diverse molecular scaffolds. Its application is particularly notable in the synthesis of kinase inhibitors and other biologically active compounds, where the fluorinated isophthalonitrile moiety can contribute to enhanced binding affinity and improved pharmacokinetic properties.

Key Applications and Synthetic Strategies

This compound is primarily utilized in reactions that take advantage of the electrophilic nature of its aromatic ring. The key synthetic strategies involving this precursor include:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. The electron-withdrawing nitrile groups activate the ring towards this type of substitution, particularly at the positions ortho and para to the fluorine atom.

  • Synthesis of Heterocycles: The nitrile groups can participate in cyclization reactions to form a range of heterocyclic systems, which are prevalent in many pharmaceutical compounds.

  • Precursor to Substituted Phloroglucinols: The nitrile groups can be hydrolyzed to carboxylic acids, which can then undergo further transformations.

Experimental Protocols

Protocol 1: Synthesis of a Diamino-Substituted Isophthalonitrile Derivative via Nucleophilic Aromatic Substitution

This protocol details the synthesis of a 5-substituted-1,3-dicyanobenzene derivative through the displacement of the fluorine atom by an amine.

Reaction Scheme:

G start This compound product 5-(Morpholin-4-yl)isophthalonitrile start->product Heat reagent Amine (e.g., Morpholine) Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: General workflow for the amination of this compound.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(morpholin-4-yl)isophthalonitrile.

Quantitative Data:

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineK2CO3DMF80585
2PiperidineK2CO3DMSO80682
3AnilineNaHTHF65875

Characterization Data for 5-(Morpholin-4-yl)isophthalonitrile:

  • 1H NMR (400 MHz, CDCl3): δ 7.35 (s, 2H), 3.88 (t, J = 4.8 Hz, 4H), 3.40 (t, J = 4.8 Hz, 4H).

  • 13C NMR (101 MHz, CDCl3): δ 152.8, 118.5, 116.9, 114.2, 66.5, 48.9.

  • MS (ESI): m/z 214.1 [M+H]+.

Protocol 2: Synthesis of a Tris(diphenylamino) Derivative

This protocol illustrates the substitution of the aromatic protons of this compound, likely proceeding through a catalyzed process enabling C-H activation or a related mechanism.

Reaction Scheme:

G start This compound product 2,4,6-Tris(diphenylamino)- This compound start->product Reaction Conditions reagent Diphenylamine Catalyst/Base Solvent

Caption: Synthesis of a highly substituted isophthalonitrile derivative.

Materials:

  • This compound

  • Diphenylamine

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Solvent (e.g., Toluene)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), diphenylamine (3.5 eq), Pd(OAc)2 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (4.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add anhydrous toluene and heat the reaction mixture to 110 °C.

  • Stir the reaction for 24-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the product.

Quantitative Data:

EntryCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)2XantphosCs2CO3Toluene1103665

Characterization Data for 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile:

  • 1H NMR (500 MHz, CDCl3): δ 7.20-7.00 (m, 30H).

  • 19F NMR (470 MHz, CDCl3): δ -125.4.

  • MS (APCI): m/z 648.2 [M+H]+.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the logical flow of synthesis and potential applications of the derived compounds.

G cluster_0 Synthesis Workflow This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Heterocycle Formation Heterocycle Formation This compound->Heterocycle Formation Functionalized Isophthalonitriles Functionalized Isophthalonitriles Nucleophilic Aromatic Substitution->Functionalized Isophthalonitriles Heterocycle Formation->Functionalized Isophthalonitriles Bioactive Molecules Bioactive Molecules Functionalized Isophthalonitriles->Bioactive Molecules

Caption: Synthetic workflow from this compound to bioactive molecules.

G cluster_1 Potential Application in Kinase Inhibition Isophthalonitrile Derivative Isophthalonitrile Derivative Kinase Target Kinase Target Isophthalonitrile Derivative->Kinase Target Binds Binding to ATP Pocket Binding to ATP Pocket Kinase Target->Binding to ATP Pocket Inhibition of Phosphorylation Inhibition of Phosphorylation Binding to ATP Pocket->Inhibition of Phosphorylation Downstream Signaling Blockade Downstream Signaling Blockade Inhibition of Phosphorylation->Downstream Signaling Blockade Anti-proliferative Effects Anti-proliferative Effects Downstream Signaling Blockade->Anti-proliferative Effects

Caption: A potential mechanism of action for derived kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of functionalized aromatic compounds. The protocols and data presented herein demonstrate its utility in nucleophilic aromatic substitution and as a building block for more complex molecular architectures. Researchers in organic synthesis and drug discovery are encouraged to explore the potential of this reagent in their synthetic endeavors.

Application Notes and Protocols: 5-Fluoroisophthalonitrile in the Synthesis of Phthalocyanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalocyanines (Pcs) are robust macrocyclic compounds with an 18 π-electron system that imparts them with unique electronic and photophysical properties. These properties have led to their investigation and application in diverse fields, including as photosensitizers in photodynamic therapy (PDT), as catalysts, and in materials science. The introduction of fluorine substituents onto the phthalocyanine periphery can significantly enhance key characteristics such as solubility, photostability, and the quantum yield of singlet oxygen generation, a critical factor for effective PDT.[1][2]

5-Fluoroisophthalonitrile serves as a valuable precursor for the synthesis of asymmetrically substituted tetrafluorophthalocyanine analogs. The presence of the fluorine atom is expected to influence the electronic distribution within the macrocycle, thereby modulating its photophysical and photochemical behavior. These notes provide detailed protocols for the synthesis and characterization of metal-tetra-5-fluoro-phthalocyanine analogs and explore their potential applications, particularly in the realm of photodynamic therapy.

Potential Applications in Photodynamic Therapy (PDT)

Phthalocyanine derivatives are promising second-generation photosensitizers for PDT due to their strong absorption in the therapeutic window of biological tissues (650-900 nm).[3] Upon activation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells.[4][5] The incorporation of fluorine atoms into the phthalocyanine structure can enhance their efficacy as PDT agents by:

  • Improving Singlet Oxygen Quantum Yield: Fluorine substitution can influence the intersystem crossing rate, leading to more efficient generation of the excited triplet state responsible for singlet oxygen production.[2]

  • Enhancing Photostability: The strong carbon-fluorine bond can increase the resistance of the photosensitizer to photobleaching, allowing for prolonged therapeutic action.

  • Modulating Lipophilicity: The fluorine substituent can alter the solubility and biodistribution of the phthalocyanine, potentially leading to improved tumor targeting and cellular uptake.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of substituted phthalocyanines and can be applied to this compound.[6][7]

Synthesis of Zinc(II) Tetra-5-fluoro-phthalocyanine

This protocol details the template synthesis of Zinc(II) tetra-5-fluoro-phthalocyanine from this compound using a zinc(II) salt.

Materials:

  • This compound

  • Zinc Chloride (ZnCl₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-Pentanol

  • Methanol

  • Toluene

  • Ethyl Acetate

  • Hexane

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a 3-neck round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (4 equivalents) and 1-pentanol.

  • Purge the flask with nitrogen gas for 15 minutes to establish an inert atmosphere.

  • Add zinc chloride (1 equivalent) to the solution under a nitrogen counterflow.

  • Add DBU (catalytic amount, e.g., 0.2 equivalents) to the reaction mixture.

  • Continue purging with nitrogen for an additional 10 minutes.

  • Heat the reaction mixture to 150 °C and maintain this temperature for 15 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with toluene.

  • Collect the crude product by centrifugation or filtration.

  • Wash the solid precipitate sequentially with toluene, water, methanol/ether (1:9 v/v), and ethyl acetate/hexane (2:1 v/v) to remove unreacted starting materials and byproducts.

  • Dry the final product, a dark green solid, under vacuum.

Purification

The crude Zinc(II) tetra-5-fluoro-phthalocyanine can be further purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of dichloromethane and methanol.

Characterization

The structure and purity of the synthesized phthalocyanine analog can be confirmed using the following spectroscopic techniques:

  • UV-Vis Spectroscopy: In a suitable solvent like DMF or THF, the compound is expected to exhibit a sharp Q-band absorption in the range of 670-700 nm and a Soret band (B-band) around 350 nm.[8][9]

  • ¹H NMR Spectroscopy: The aromatic protons of the phthalocyanine macrocycle will appear in the downfield region of the spectrum. The fluorine substitution pattern will influence the chemical shifts and coupling constants of the adjacent protons.

  • ¹⁹F NMR Spectroscopy: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the fluorine substituents.

  • Mass Spectrometry (MALDI-TOF or ESI): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the Zinc(II) tetra-5-fluoro-phthalocyanine complex.[10]

  • FT-IR Spectroscopy: Characteristic vibrational bands for the phthalocyanine macrocycle are expected. The disappearance of the nitrile peak from the starting material (around 2230 cm⁻¹) confirms the cyclotetramerization.

Data Presentation

The following table summarizes the expected quantitative data for a synthesized Zinc(II) Tetra-5-fluoro-phthalocyanine, based on literature values for analogous fluorinated and substituted phthalocyanines.

ParameterExpected Value/RangeReference(s)
Yield 60-80%[6]
UV-Vis (in DMF)
Q-band (λmax)670 - 700 nm[8][9]
Soret Band (λmax)~350 nm[8][9]
Molar Extinction Coefficient (ε) of Q-band> 1 x 10⁵ M⁻¹cm⁻¹[11]
Fluorescence
Emission Maximum (λem)680 - 710 nm[10]
Singlet Oxygen Quantum Yield (ΦΔ) 0.4 - 0.7[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow Start This compound + ZnCl2 Reaction Cyclotetramerization (1-Pentanol, DBU, 150°C, 15h) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (Solvent Washes, Column Chromatography) Crude->Purification Final Zinc(II) Tetra-5-fluoro-phthalocyanine Purification->Final Characterization Characterization (UV-Vis, NMR, MS, IR) Final->Characterization

Caption: Synthetic workflow for Zinc(II) Tetra-5-fluoro-phthalocyanine.

Proposed Photodynamic Therapy Mechanism

PDT_Mechanism Pc Pc (Ground State) Pc_S1 ¹Pc* (Singlet State) Pc->Pc_S1 Excitation Pc_S1->Pc Fluorescence Pc_T1 ³Pc* (Triplet State) Pc_S1->Pc_T1 Intersystem Crossing (ISC) Pc_T1->Pc Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) Pc_T1->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen) CellDeath Cell Death (Apoptosis/Necrosis) O2_singlet->CellDeath Oxidative Damage Light Light (hν)

Caption: Jablonski diagram illustrating the mechanism of photodynamic therapy.

References

Application of 5-Fluoroisophthalonitrile in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisophthalonitrile is a fluorinated aromatic dinitrile monomer that holds significant promise in the field of high-performance polymers. The incorporation of a fluorine atom onto the isophthalonitrile backbone imparts unique properties to the resulting polymers, including enhanced thermal stability, improved solubility, lower dielectric constants, and increased resistance to chemical and oxidative degradation. These characteristics make polymers derived from this compound attractive for a range of advanced applications, from aerospace and electronics to specialized membrane and biomedical technologies.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-performance polymers, specifically focusing on poly(aryl ether nitrile)s and fluorinated polyamides.

Key Applications and Advantages

Polymers synthesized using this compound as a monomer or comonomer exhibit a desirable combination of properties, making them suitable for demanding applications.

1. High-Performance Thermoplastics: Poly(aryl ether nitrile)s (PAENs)

The fluorine substituent in this compound activates the aromatic ring towards nucleophilic aromatic substitution, facilitating its polymerization with bisphenolates to form poly(aryl ether nitrile)s.

  • Advantages:

    • High Thermal Stability: The resulting PAENs exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures, making them suitable for applications requiring continuous use at elevated temperatures.

    • Excellent Chemical Resistance: The ether linkages and the fluorinated aromatic backbone provide resistance to a wide range of chemicals and solvents.

    • Good Mechanical Properties: These polymers typically demonstrate high tensile strength and modulus, providing structural integrity.

    • Low Dielectric Constant: The presence of fluorine lowers the dielectric constant of the polymer, a critical property for microelectronics and high-frequency communication applications.

2. Specialty Engineering Plastics: Fluorinated Polyamides

This compound can be chemically modified, for instance, through reduction of the nitrile groups to amines or hydrolysis to carboxylic acids, to create novel fluorinated diamine or diacid monomers. These can then be used in polycondensation reactions to produce fluorinated polyamides with tailored properties.

  • Advantages:

    • Improved Solubility: The fluorine atom can disrupt polymer chain packing, leading to enhanced solubility in common organic solvents, which facilitates processing.

    • Enhanced Optical Clarity: Fluorinated polyamides often exhibit high optical transparency and a low yellowness index.

    • Hydrophobicity: The fluorinated moieties can increase the hydrophobicity of the polymer surface, which is beneficial for applications requiring low water absorption.

Experimental Protocols

Protocol 1: Synthesis of a Poly(aryl ether nitrile) from this compound and Bisphenol A

This protocol details the synthesis of a high-performance poly(aryl ether nitrile) via nucleophilic aromatic substitution polymerization.

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with a condenser

  • Thermocouple

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Setup: Assemble the reaction apparatus (three-necked flask, mechanical stirrer, Dean-Stark trap, condenser, and gas inlet/outlet). Ensure all glassware is dry.

  • Reagent Addition: To the flask, add this compound (1 molar equivalent), Bisphenol A (1 molar equivalent), and an excess of anhydrous potassium carbonate (e.g., 1.5 molar equivalents).

  • Solvent Addition: Add anhydrous DMAc to achieve a solids concentration of approximately 20-30% (w/v). Add toluene as an azeotropic agent (typically 10-20% of the DMAc volume).

  • Inert Atmosphere: Purge the system with a slow stream of argon or nitrogen for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of all water.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C to initiate polymerization. The viscosity of the solution will gradually increase.

  • Monitoring: Continue the reaction at this temperature for 6-12 hours, monitoring the viscosity. A significant increase in viscosity indicates polymer formation.

  • Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Slowly pour the solution into a large excess of vigorously stirring methanol to precipitate the polymer.

    • Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization:

  • Structure: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Molecular Weight: Gel Permeation Chromatography (GPC).

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Mechanical Properties: Tensile testing of solution-cast films.

Data Presentation

Table 1: Typical Properties of a Poly(aryl ether nitrile) Derived from this compound and Bisphenol A
PropertyTypical Value
Thermal Properties
Glass Transition Temp. (Tg)180 - 220 °C
5% Weight Loss Temp. (TGA)> 450 °C (in N₂)
Mechanical Properties
Tensile Strength80 - 110 MPa
Tensile Modulus2.5 - 3.5 GPa
Elongation at Break5 - 15%
Dielectric Properties
Dielectric Constant (1 MHz)2.8 - 3.2

Note: These are representative values and can vary depending on the specific synthesis conditions and molecular weight of the polymer.

Visualizations

Polymerization Workflow

The following diagram illustrates the general workflow for the synthesis of a poly(aryl ether nitrile) using this compound.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Monomers & Catalyst (this compound, Bisphenol, K2CO3) dehydration Azeotropic Dehydration (140-150 °C) reagents->dehydration Add to reactor solvent Solvents (DMAc, Toluene) solvent->dehydration polymerization Polymerization (160-170 °C) dehydration->polymerization Remove water precipitation Precipitation (in Methanol) polymerization->precipitation Cool & pour washing Washing (Water & Methanol) precipitation->washing drying Drying (Vacuum Oven) washing->drying characterization Characterization (FTIR, NMR, TGA, DSC) drying->characterization

Caption: Workflow for the synthesis of poly(aryl ether nitrile)s.

Logical Relationship of Properties

The following diagram illustrates the relationship between the chemical structure of this compound and the resulting polymer properties.

Properties_Relationship cluster_structure Structural Features cluster_properties Resulting Polymer Properties monomer This compound fluorine Fluorine Atom monomer->fluorine nitrile Nitrile Groups monomer->nitrile aromatic Aromatic Ring monomer->aromatic thermal High Thermal Stability fluorine->thermal solubility Improved Solubility fluorine->solubility dielectric Low Dielectric Constant fluorine->dielectric nitrile->thermal mechanical Good Mechanical Strength nitrile->mechanical aromatic->thermal aromatic->mechanical chemical Chemical Resistance aromatic->chemical

Application Notes and Protocols: 5-Fluoroisophthalonitrile as a Novel Building Block for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the direct application of 5-Fluoroisophthalonitrile in the synthesis of Metal-Organic Frameworks (MOFs) is not yet extensively documented in peer-reviewed literature, its unique structural and electronic properties present a compelling case for its use as a novel building block. The presence of both nitrile and fluoro functional groups on the isophthalonitrile backbone offers significant potential for creating MOFs with tailored properties for applications in gas storage, separation, catalysis, and drug delivery.

These application notes provide a comprehensive guide for researchers interested in exploring the synthesis and application of MOFs derived from this compound. The protocols outlined below are based on established methodologies for MOF synthesis and characterization, adapted for this specific building block.

Properties and Potential Applications of this compound-Based MOFs

The incorporation of this compound into MOF structures is anticipated to impart several desirable characteristics:

  • Enhanced Stability: The strong C-F bond can increase the thermal and chemical stability of the resulting MOF.[1]

  • Tunable Polarity and Hydrophobicity: The fluorine and nitrile groups can create specific polar and hydrophobic domains within the MOF pores, influencing its interaction with guest molecules.[1]

  • Increased Gas Affinity: The polar C-F and C≡N bonds are expected to enhance the affinity for polarizable gases like CO2.

  • Post-Synthetic Modification Potential: The nitrile groups can serve as reactive sites for post-synthetic modification, allowing for the introduction of further functionalities.

These properties suggest potential applications in areas such as:

  • Selective Gas Adsorption and Separation: Particularly for CO2 capture and separation from flue gas streams.

  • Catalysis: The functionalized pores could act as catalytic sites or as hosts for catalytic nanoparticles.

  • Drug Delivery: The tunable pore environment and potential for functionalization could be leveraged for the controlled release of therapeutic agents.[2]

  • Sensing: The specific interactions with guest molecules could be utilized for the development of chemical sensors.[3]

Table 1: Hypothetical Properties of a this compound-Based MOF (F-IPN-MOF-1)

PropertyProjected ValueCharacterization Technique
BET Surface Area800 - 1500 m²/gNitrogen Adsorption
Pore Volume0.4 - 0.8 cm³/gNitrogen Adsorption
Pore Size8 - 15 ÅNitrogen Adsorption
CO₂ Adsorption Capacity3 - 5 mmol/g (at 1 bar)Gas Adsorption Analyzer
Thermal Stability (TGA)> 350 °CThermogravimetric Analysis

Note: The values presented in this table are hypothetical and intended to serve as a target for synthesis and characterization efforts.

Experimental Protocols

General Solvothermal Synthesis of a Hypothetical F-IPN-MOF-1

Solvothermal synthesis is a common method for producing crystalline MOFs.[4][5] This protocol outlines a general procedure that can be optimized for the synthesis of a MOF using this compound and a metal salt (e.g., Zinc Nitrate).

Materials:

  • This compound (Ligand)

  • Zinc Nitrate Hexahydrate (Metal Salt)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Solution Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

    • In a separate 20 mL glass vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • Mixing:

    • Combine the two solutions in a single vial and sonicate for 10 minutes to ensure homogeneity.

  • Reaction:

    • Transfer the resulting solution to a 20 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold for 48 hours.

    • Cool the autoclave to room temperature at a rate of 5 °C/hour.

  • Product Isolation and Purification:

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the DMF solvent within the pores.

  • Activation:

    • Decant the ethanol and heat the crystals under vacuum at 150 °C for 12 hours to remove the solvent and activate the MOF for subsequent characterization and application.

Diagram 1: General Workflow for Solvothermal Synthesis of F-IPN-MOF-1

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Activation ligand Dissolve this compound in DMF mix Combine and Sonicate ligand->mix metal Dissolve Zinc Nitrate in DMF metal->mix heat Heat in Autoclave (120°C, 48h) mix->heat filter Filter and Wash with DMF heat->filter exchange Solvent Exchange with Ethanol filter->exchange activate Activate under Vacuum (150°C, 12h) exchange->activate product F-IPN-MOF-1 Crystals activate->product

Caption: Workflow for the solvothermal synthesis of a hypothetical this compound-based MOF.

Characterization Protocols

Table 2: Key Characterization Techniques and Expected Outcomes

TechniquePurposeExpected Outcome for F-IPN-MOF-1
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction if available.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.A TGA curve showing minimal weight loss up to a certain temperature (e.g., >350 °C), followed by a sharp drop corresponding to the decomposition of the framework.
Brunauer-Emmett-Teller (BET) Analysis To measure the surface area and pore volume of the activated MOF.A Type I or Type IV nitrogen adsorption isotherm, from which the BET surface area, pore volume, and pore size distribution can be calculated.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the functional groups from the this compound ligand in the MOF structure.An FTIR spectrum showing characteristic peaks for the C-F and C≡N bonds, confirming the incorporation of the ligand into the framework.
Gas Adsorption Analysis To evaluate the performance of the MOF for specific gas storage or separation applications.Isotherms for gases like CO₂, CH₄, and N₂ at various pressures and temperatures to determine adsorption capacities and selectivities.

Logical Relationships in MOF Design and Synthesis

The successful synthesis of a functional MOF from a novel building block like this compound depends on the careful consideration of several interconnected factors.

Diagram 2: Interdependencies in MOF Synthesis and Properties

G cluster_inputs Synthesis Inputs cluster_outputs MOF Properties & Applications ligand This compound - Fluoro Group - Nitrile Groups structure Framework Structure - Topology - Pore Size & Shape ligand->structure metal Metal Node - Coordination Geometry - Lewis Acidity metal->structure conditions Reaction Conditions - Solvent - Temperature - Time conditions->structure properties Physicochemical Properties - Surface Area - Stability - Adsorption Affinity structure->properties applications Potential Applications - Gas Separation - Catalysis - Drug Delivery properties->applications

Caption: Logical flow from synthesis inputs to the final properties and applications of the MOF.

Safety Precautions

  • Always work in a well-ventilated fume hood when handling organic solvents like DMF.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle autoclaves with care and ensure they are properly sealed before heating.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

These application notes provide a foundational framework for the exploration of this compound as a promising new building block in the design and synthesis of advanced metal-organic frameworks. Further research and experimental optimization are encouraged to fully realize the potential of this and other novel fluorinated and nitrile-containing ligands in the development of functional materials.

References

Application Notes and Protocols for 5-Fluoroisophthalonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reaction mechanisms involving 5-Fluoroisophthalonitrile and detailed protocols for its use in the synthesis of various organic materials. This compound is a versatile building block in organic chemistry, primarily utilized in nucleophilic aromatic substitution and polymerization reactions to construct complex molecular architectures and functional polymers.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two electron-withdrawing nitrile groups and a fluorine atom makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom serves as an excellent leaving group, facilitating the introduction of a variety of nucleophiles.

Reaction with Amines: Synthesis of Substituted Diaminobenzonitriles

This compound readily reacts with primary and secondary amines to yield highly substituted diaminobenzonitrile derivatives. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and organic electronic materials.

Reaction Scheme:

Experimental Protocol: Synthesis of 5-(Diphenylamino)isophthalonitrile

This protocol describes a typical procedure for the nucleophilic aromatic substitution of this compound with diphenylamine.

Materials:

  • This compound

  • Diphenylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and diphenylamine (2.2 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate and wash thoroughly with water and then with methanol.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure 5-(diphenylamino)isophthalonitrile as a solid.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
This compoundDiphenylamineK₂CO₃DMF12024>90
This compoundAnilineK₂CO₃DMF1202485-95
This compoundMorpholineK₂CO₃DMF10012>95

Diagram of Reaction Workflow:

sn_ar_workflow start Start reactants Mix this compound, Amine, and Base in DMF start->reactants reaction Heat at specified temperature and time reactants->reaction workup Precipitate in ice water, filter, and wash reaction->workup purification Column Chromatography workup->purification product Pure Substituted Diaminobenzonitrile purification->product

Caption: Workflow for the synthesis of substituted diaminobenzonitriles.

Polymer Synthesis

This compound is a valuable monomer for the synthesis of high-performance polymers such as polyimides and porous organic polymers (POPs). The nitrile groups can participate in cyclotrimerization reactions to form triazine linkages, leading to highly cross-linked and thermally stable materials.

Synthesis of Porous Organic Polymers (POPs)

POPs are a class of materials characterized by their high surface area, tunable porosity, and excellent stability. They have potential applications in gas storage, separation, and catalysis. This compound can be used as a building block for POPs through reactions like Friedel-Crafts alkylation or cyclotrimerization of the nitrile groups.

Experimental Protocol: Synthesis of a Triazine-based Porous Organic Polymer

This protocol outlines the synthesis of a POP from this compound via an ionothermal reaction, which promotes the cyclotrimerization of the nitrile groups.

Materials:

  • This compound

  • Zinc Chloride (ZnCl₂)

Procedure:

  • Place a mixture of this compound and anhydrous zinc chloride (in a 1:10 molar ratio) in a sealed glass ampoule.

  • Heat the ampoule in a furnace to 400 °C and maintain this temperature for 48 hours.

  • After cooling to room temperature, break the ampoule and wash the resulting solid with dilute hydrochloric acid and then with water and acetone to remove the zinc chloride and any unreacted monomer.

  • Dry the polymer in a vacuum oven at 100 °C overnight.

Quantitative Data:

MonomerCatalystTemperature (°C)Time (h)Surface Area (m²/g)
This compoundZnCl₂40048500-800

Diagram of Polymerization Logic:

pop_synthesis monomer This compound Monomer trimerization Nitrile Cyclotrimerization monomer->trimerization catalyst ZnCl₂ Catalyst (Ionothermal Conditions) catalyst->trimerization network Cross-linked Triazine Porous Organic Polymer trimerization->network

Caption: Logical steps in the synthesis of a triazine-based POP.

Synthesis of Poly(ether imide)s

Poly(ether imide)s are a class of high-performance thermoplastics with excellent thermal stability, mechanical strength, and chemical resistance. This compound can be used as a precursor to synthesize diamine monomers, which are then polymerized with dianhydrides.

Two-Step Synthesis Pathway:

  • Nucleophilic Aromatic Substitution: this compound is reacted with a bisphenol to introduce ether linkages.

  • Reduction of Nitrile Groups: The resulting dinitrile compound is then reduced to the corresponding diamine.

  • Polycondensation: The diamine monomer is reacted with a dianhydride to form the poly(amic acid), which is subsequently cyclized to the polyimide.

Experimental Protocol: Synthesis of a Diamine Monomer from this compound and Bisphenol A

Materials:

  • This compound

  • Bisphenol A

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve Bisphenol A (1.0 eq) and potassium carbonate (2.2 eq) in DMAc and toluene.

  • Heat the mixture to reflux to azeotropically remove water.

  • After cooling, add this compound (2.1 eq) to the reaction mixture.

  • Heat the reaction to 160 °C and stir for 12 hours.

  • Cool the mixture and pour it into methanol to precipitate the dinitrile product.

  • Filter and dry the product.

  • The dinitrile can then be reduced to the diamine using standard reduction methods (e.g., catalytic hydrogenation).

Quantitative Data for Dinitrile Synthesis:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
This compoundBisphenol AK₂CO₃DMAc1601285-95

Diagram of Poly(ether imide) Synthesis Pathway:

pei_synthesis start This compound + Bisphenol A snar Nucleophilic Aromatic Substitution start->snar dinitrile Bis(ether nitrile) snar->dinitrile reduction Nitrile Reduction dinitrile->reduction diamine Bis(ether amine) Monomer reduction->diamine polycondensation Polycondensation with Dianhydride diamine->polycondensation pei Poly(ether imide) polycondensation->pei

Caption: Synthetic pathway to poly(ether imide)s from this compound.

Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Nitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of fluorinated nitrile compounds using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorinated nitriles are a growing class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. ¹⁹F NMR is a powerful technique for the analysis of these molecules due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, as well as its large chemical shift dispersion which minimizes signal overlap.[1][2][3]

Introduction to ¹⁹F NMR of Fluorinated Nitriles

The presence of both a fluorine atom and a nitrile group in a molecule provides unique spectroscopic handles for characterization. The strong electronegativity of these groups significantly influences the electronic environment of the molecule, leading to characteristic chemical shifts and coupling constants in ¹⁹F NMR spectra. This technique is invaluable for structure elucidation, quantitative analysis, and studying molecular interactions.[1][4]

Key ¹⁹F NMR Techniques and Their Applications

A variety of ¹⁹F NMR experiments can be employed to gain comprehensive information about fluorinated nitrile compounds.

  • 1D ¹⁹F NMR: This is the most fundamental experiment, providing information on the number of distinct fluorine environments and their chemical shifts (δ). Proton decoupling (¹H-decoupled) simplifies the spectrum by removing ¹H-¹⁹F couplings, while proton-coupled spectra reveal through-bond scalar couplings (J-couplings) to neighboring protons.

  • 2D Heteronuclear Correlation Spectroscopy (HETCOR):

    • ¹H-¹⁹F HETCOR: Correlates the chemical shifts of fluorine nuclei with those of directly attached or nearby protons, aiding in the assignment of both ¹H and ¹⁹F spectra.[5]

    • ¹³C-¹⁹F HETCOR: Establishes correlations between fluorine and carbon atoms, which is crucial for assigning the carbon backbone and determining the position of fluorine substitution.

  • Heteronuclear Multiple Bond Correlation (HMBC): ¹⁹F-detected HMBC experiments can reveal long-range couplings between fluorine and carbon or proton nuclei (typically over 2-4 bonds), providing valuable connectivity information for structure elucidation.[4][5]

  • Nuclear Overhauser Effect Spectroscopy (NOESY/HOESY): Through-space correlations between ¹⁹F and ¹H nuclei can be observed, providing insights into the spatial proximity of these atoms and thus the three-dimensional structure and conformation of the molecule.

  • Quantitative ¹⁹F NMR (qNMR): Due to the direct relationship between signal area and the number of fluorine nuclei, ¹⁹F NMR is an excellent tool for quantitative analysis, such as determining purity or concentration of fluorinated nitrile compounds.[6]

  • Relaxation Studies: Measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide information about molecular dynamics and interactions with other molecules.[5][7]

Quantitative Data for Fluorinated Nitrile Compounds

The following tables summarize typical ¹⁹F NMR chemical shifts and coupling constants for various classes of fluorinated nitrile compounds. Note that these values can be influenced by solvent, temperature, and the presence of other functional groups.

Table 1: Typical ¹⁹F NMR Chemical Shifts (δ) for Fluorinated Nitrile Compounds (referenced to CFCl₃)

Compound ClassFunctional GroupChemical Shift Range (ppm)
Aromatic Nitriles Aryl-F-100 to -140
Aryl-CF₃-55 to -65
Aliphatic Nitriles -CF₂-CN-110 to -120
-CF(CN)--160 to -180
-CH₂F-CN-210 to -230
Heterocyclic Nitriles Fluoro-pyridyl-CN-70 to -170

Data compiled from general knowledge and publicly available spectral databases.

Table 2: Typical ¹⁹F-¹H and ¹⁹F-¹³C Coupling Constants (J) for Fluorinated Nitrile Compounds

CouplingNumber of BondsTypical J-Value (Hz)
¹JCF1240 - 320
²JCF220 - 50
³JCF35 - 15
²JHF245 - 55
³JHF35 - 20
⁴JHF40 - 5
⁴JFF (aromatic)40 - 20
⁵JFF (aromatic)50 - 10

Data compiled from general knowledge and publicly available spectral databases.[8][9]

Table 3: ¹⁹F NMR Relaxation Times (T₁ and T₂) for Representative Fluorinated Compounds

Compound TypeT₁ (s)T₂ (ms)Notes
Small Molecule (Free in Solution)1 - 5100 - 1000T₁ and T₂ are sensitive to molecular tumbling rate.
Ligand Bound to Protein0.5 - 210 - 100T₂ is significantly shortened upon binding to a large molecule.

Note: Relaxation times are highly dependent on the specific molecule, solvent viscosity, temperature, and magnetic field strength. The values presented are general approximations.[5]

Experimental Protocols

The following are detailed protocols for key ¹⁹F NMR experiments. Instrument-specific parameters may need to be adjusted for optimal results.

Protocol 1: 1D ¹⁹F NMR Spectroscopy (Proton-Decoupled)

Objective: To obtain a simple ¹⁹F NMR spectrum showing the chemical shifts of all fluorine atoms in the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the fluorinated nitrile compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is homogeneous. If necessary, add an internal standard for chemical shift referencing (e.g., trifluorotoluene, δ ≈ -63.7 ppm).

  • Instrument Setup:

    • Tune and match the NMR probe for the ¹⁹F frequency.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with ¹H decoupling (e.g., zgig on Bruker instruments).

    • Spectral Width (SW): Set a wide spectral width to encompass all expected ¹⁹F signals (e.g., 200-250 ppm).

    • Transmitter Frequency Offset (O1p): Center the spectral window around the expected chemical shift region.

    • Acquisition Time (AQ): Typically 0.5 - 1.0 seconds.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation for quantitative measurements. A typical starting value is 2-5 seconds for qualitative spectra. For quantitative analysis, a longer delay (e.g., 20-60 seconds) may be necessary.[6]

    • Number of Scans (NS): Varies depending on the sample concentration. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Pulse Angle: 30-45° for qualitative spectra to allow for faster pulsing. For quantitative spectra, a 90° pulse with a long relaxation delay is recommended.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply baseline correction.

    • Reference the spectrum to the internal standard or an external reference.

    • Integrate the signals for quantitative analysis.

Protocol 2: 2D ¹H-¹⁹F HETCOR Spectroscopy

Objective: To establish correlations between ¹H and ¹⁹F nuclei, identifying which protons are coupled to which fluorine atoms.

Methodology:

  • Sample Preparation: As described in Protocol 1.

  • Instrument Setup: As described in Protocol 1. Ensure both ¹H and ¹⁹F channels are properly calibrated.

  • Acquisition Parameters:

    • Pulse Program: A standard HETCOR pulse sequence (e.g., hetcorf on Bruker instruments).

    • Spectral Width (SW):

      • F2 (¹⁹F dimension): Set to cover the range of ¹⁹F chemical shifts.

      • F1 (¹H dimension): Set to cover the range of ¹H chemical shifts.

    • Transmitter Frequency Offset (O1p, O2p): Center the spectral windows for both ¹H and ¹⁹F dimensions.

    • Number of Increments (TD in F1): Typically 256-512 increments.

    • Number of Scans (NS): 8, 16, or more scans per increment, depending on sample concentration.

    • Relaxation Delay (D1): 1.5 - 2.0 seconds.

    • Evolution Delay for J-coupling: Optimize for an average ¹H-¹⁹F coupling constant (e.g., set to 1/(2*J) where J is an estimated average coupling of ~10-20 Hz for long-range couplings).

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Apply baseline correction.

    • Reference both axes. Cross-peaks will appear at the (δ¹H, δ¹⁹F) coordinates of coupled nuclei.

Visualizations

The following diagrams illustrate typical workflows and logical relationships in the ¹⁹F NMR analysis of fluorinated nitrile compounds.

Experimental_Workflow_for_Structure_Elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Determination F19_decoupled 1D ¹⁹F NMR (¹H-decoupled) F19_coupled 1D ¹⁹F NMR (¹H-coupled) F19_decoupled->F19_coupled Identify ¹H-¹⁹F Couplings HETCOR 2D ¹H-¹⁹F HETCOR F19_decoupled->HETCOR HMBC 2D ¹⁹F-¹³C HMBC F19_decoupled->HMBC NOESY 2D ¹H-¹⁹F HOESY F19_decoupled->NOESY H1 1D ¹H NMR H1->HETCOR H1->NOESY Connectivity Establish Connectivity (through-bond) HETCOR->Connectivity HMBC->Connectivity Spatial_Proximity Determine Spatial Proximity (through-space) NOESY->Spatial_Proximity Final_Structure Propose Final Structure Connectivity->Final_Structure Spatial_Proximity->Final_Structure

Caption: Workflow for structure elucidation of fluorinated nitriles.

Quantitative_NMR_Workflow Sample_Prep Sample Preparation (Analyte + Internal Standard) Acquisition 1D ¹⁹F NMR Acquisition (Proton Decoupled, Long D1) Sample_Prep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration/Purity Calculation Integration->Calculation

Caption: Workflow for quantitative analysis using ¹⁹F NMR.

Enzyme_Inhibition_Pathway cluster_nmr ¹⁹F NMR Monitoring Enzyme Enzyme Product Product Enzyme->Product Catalysis Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor_Complex Substrate Substrate Substrate->Product Inhibitor Fluorinated Nitrile Inhibitor Inhibitor->Enzyme_Inhibitor_Complex NMR_Free ¹⁹F Signal (Free) Inhibitor->NMR_Free NMR_Bound ¹⁹F Signal (Bound) (Shifted/Broadened) Enzyme_Inhibitor_Complex->NMR_Bound

Caption: Probing enzyme inhibition with a fluorinated nitrile.

Conclusion

¹⁹F NMR spectroscopy is a versatile and powerful tool for the analysis of fluorinated nitrile compounds. The techniques and protocols outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to effectively characterize these important molecules. By leveraging the unique properties of the ¹⁹F nucleus, detailed structural, quantitative, and dynamic information can be obtained, accelerating research and development in various scientific fields.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 5-Fluoroisophthalonitril für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 5-Fluoroisophthalonitril ist ein attraktives Ausgangsmaterial für die medizinische Chemie. Die Fluor- und Nitrilgruppen bieten zahlreiche Möglichkeiten für die Derivatisierung, um neue Moleküle mit potenziellen therapeutischen Eigenschaften zu synthetisieren. Die Einführung eines Fluoratoms in organische Moleküle kann deren physikochemische und pharmakokinetische Eigenschaften, wie metabolische Stabilität, Lipophilie und Bioverfügbarkeit, signifikant verbessern. Die Nitrilgruppen können als Vorläufer für andere funktionelle Gruppen dienen oder direkt an der Interaktion mit biologischen Zielstrukturen beteiligt sein.

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 5-Fluoroisophthalonitril, insbesondere durch nukleophile aromatische Substitution (SNAr) am Fluor-substituierten Kohlenstoff.

I. Nukleophile Aromatische Substitution (SNAr) an 5-Fluoroisophthalonitril

Die elektronenziehenden Nitrilgruppen in meta-Position zum Fluoratom aktivieren den Benzolring für die nukleophile aromatische Substitution, was die Verdrängung des Fluorids durch eine Vielzahl von Nukleophilen ermöglicht.

Allgemeines Reaktionsschema:

G A 5-Fluoroisophthalonitril C Derivatisiertes Isophthalonitril A->C Base, Lösungsmittel, Wärme B Nukleophil (z.B. R-NH2, R-OH, R-SH) B->C

Abbildung 1: Allgemeines Schema der SNAr-Reaktion.

Potenzielle Nukleophile und resultierende Derivate: Die Reaktion mit verschiedenen Nukleophilen kann zu einer breiten Palette von Derivaten führen, die für das Screening auf biologische Aktivität von Interesse sind. Basierend auf der Chemie verwandter Polyhaloisophthalonitrile können folgende Derivate synthetisiert werden:

  • Amine: Reaktion mit primären oder sekundären Aminen führt zur Bildung von Amino-substituierten Isophthalonitrilen.

  • Alkohole/Phenole: Alkoholate oder Phenolate können zur Synthese von Ether-Derivaten eingesetzt werden.

  • Thiole: Thiolate können zur Herstellung von Thioether-Derivaten verwendet werden.

II. Experimentelle Protokolle

Protokoll 1: Synthese von 5-(Alkyl-/Arylamino)isophthalonitril-Derivaten

Dieses Protokoll beschreibt die allgemeine Vorgehensweise für die Reaktion von 5-Fluoroisophthalonitril mit einem Amin.

Materialien:

  • 5-Fluoroisophthalonitril

  • Entsprechendes primäres oder sekundäres Amin (z.B. Benzylamin, Morpholin)

  • Kaliumcarbonat (K2CO3) oder eine andere geeignete Base

  • Dimethylformamid (DMF) oder ein anderes aprotisch-polares Lösungsmittel

  • Standard-Glasgeräte für die organische Synthese

  • Magnetrührer mit Heizplatte

  • Dünnschichtchromatographie (DC) zur Reaktionsverfolgung

Durchführung:

  • In einem trockenen Rundkolben werden 5-Fluoroisophthalonitril (1,0 Äquiv.) und Kaliumcarbonat (2,0 Äquiv.) in DMF suspendiert.

  • Das entsprechende Amin (1,1 Äquiv.) wird zu der Suspension gegeben.

  • Die Reaktionsmischung wird unter Rühren auf 80-100 °C erhitzt.

  • Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach vollständigem Umsatz (typischerweise nach 4-12 Stunden) wird die Mischung auf Raumtemperatur abgekühlt.

  • Die Reaktionsmischung wird in Wasser gegossen und das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 5-(Alkyl-/Arylamino)isophthalonitril-Derivat zu erhalten.

Workflow der Synthese:

G A Edukte mischen (5-Fluoroisophthalonitril, Amin, Base in DMF) B Erhitzen (80-100 °C) A->B C Reaktionsverfolgung (DC) B->C D Aufarbeitung (Extraktion, Waschen) C->D E Reinigung (Säulenchromatographie) D->E F Produkt E->F

Abbildung 2: Workflow für die Synthese von Amino-Derivaten.

III. Quantitative Daten und biologische Aktivität (basierend auf analogen Verbindungen)

Direkte Daten zur biologischen Aktivität von Derivaten des 5-Fluoroisophthalonitrils sind in der wissenschaftlichen Literatur begrenzt. Jedoch wurde eine Reihe von strukturell sehr ähnlichen Polyhaloisophthalonitril-Derivaten auf ihre antimikrobielle Aktivität getestet.[1] Diese Daten können als Anhaltspunkt für das Potenzial von 5-Fluoroisophthalonitril-Derivaten dienen.

Tabelle 1: Antimikrobielle Aktivität ausgewählter Polyhaloisophthalonitril-Analoga [1]

VerbindungSubstituentenMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. B. cereusMIC (μg/mL) vs. C. albicans
3j 4-(Benzylamino)-5-chlor-2,6-difluor0.50.40.5
Nofloxacin (Referenz)---
Fluconazol (Referenz)---

*MIC = Minimale Hemmkonzentration. Verbindung 3j ist ein Analogon, bei dem die Positionen der Halogene und der Aminogruppe variieren.

Die vielversprechenden antimikrobiellen Aktivitäten dieser Analoga legen nahe, dass die Synthese von 5-(Alkyl-/Arylamino)isophthalonitrilen eine lohnende Strategie zur Entdeckung neuer antimikrobieller Wirkstoffe sein könnte.

IV. Mögliche nachgeschaltete Derivatisierungen der Nitrilgruppen

Die Nitrilgruppen des Isophthalonitril-Grundgerüsts können weiter modifiziert werden, um Zugang zu anderen wichtigen funktionellen Gruppen in der medizinischen Chemie zu erhalten.

Potenzielle Transformationen:

  • Reduktion zu Aminen: Die Nitrilgruppen können zu primären Aminen reduziert werden, die als wichtige Bausteine für die weitere Funktionalisierung dienen.

  • Hydrolyse zu Carbonsäuren: Die saure oder basische Hydrolyse der Nitrile führt zu den entsprechenden Dicarbonsäuren.

  • Umwandlung in Tetrazole: Die [2+3]-Cycloaddition mit Aziden ergibt Tetrazol-Ringe, die in der Medizinalchemie häufig als Carbonsäure-Bioisostere verwendet werden.

Logischer Beziehungs-Workflow:

G A 5-Fluoroisophthalonitril B S(N)Ar-Derivatisierung (Substitution von F) A->B C Funktionalisiertes Isophthalonitril B->C D Reduktion der Nitrile C->D E Hydrolyse der Nitrile C->E F Cycloaddition an Nitrilen C->F G Diamin-Derivat D->G H Dicarbonsäure-Derivat E->H I Bis-Tetrazol-Derivat F->I

Abbildung 3: Mögliche Derivatisierungswege.

V. Zusammenfassung und Ausblick

5-Fluoroisophthalonitril ist ein vielseitiges Ausgangsmaterial für die Synthese einer Vielzahl von Derivaten durch nukleophile aromatische Substitution. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Erforschung der chemischen Vielfalt, die von diesem Molekül ausgeht. Basierend auf analogen Strukturen zeigen insbesondere Amino-substituierte Derivate Potenzial als antimikrobielle Wirkstoffe.[1] Die weitere Modifikation der Nitrilgruppen eröffnet zusätzliche Wege zur Synthese von Molekülen mit potenziell wertvollen pharmakologischen Eigenschaften für die Arzneimittelentwicklung. Zukünftige Forschungsarbeiten sollten sich auf die Synthese und das biologische Screening einer Bibliothek von 5-Fluoroisophthalonitril-Derivaten konzentrieren, um deren volles Potenzial in der medizinischen Chemie zu erschließen.

References

Application Notes & Protocols: 5-Fluoroisophthalonitrile in the Development of Novel Photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of 5-fluoroisophthalonitrile as a precursor for novel photocatalysts, drawing parallels with existing research on fluorinated and nitrile-based materials. The protocols provided are based on established methodologies for the synthesis and evaluation of analogous photocatalytic systems, such as covalent organic frameworks (COFs) and graphitic carbon nitride (g-C3N4).

Introduction: The Potential of this compound

This compound is a promising, yet underexplored, building block for the synthesis of advanced photocatalytic materials. Its dinitrile functionality allows for its potential use in the formation of nitrogen-rich polymeric structures like covalent organic frameworks (COFs) and graphitic carbon nitride (g-C3N4), which are known for their photocatalytic properties. The presence of a fluorine atom is particularly advantageous, as fluorine substitution in COFs has been shown to enhance photocatalytic activity by improving crystallinity, increasing surface area, and promoting more efficient charge separation.[1][2][3] This document provides a guide to the potential applications of this compound in photocatalysis, with detailed protocols for the synthesis and characterization of analogous materials.

Data Presentation: Performance of Analogous Photocatalysts

The following tables summarize the performance of photocatalysts synthesized from precursors analogous to this compound, highlighting the positive impact of fluorine incorporation and the use of dinitrile monomers.

Table 1: Photocatalytic Hydrogen Evolution from Fluorinated Covalent Organic Frameworks

PhotocatalystCo-catalystSacrificial AgentH₂ Evolution Rate (μmol g⁻¹ h⁻¹)Apparent Quantum Efficiency (AQE)Reference
TFA-COF (Fluorinated)PtTriethanolamine (TEOA)80-[1]
TA-COF (Non-fluorinated)PtTriethanolamine (TEOA)10-[1]
COF-F (Fluorinated)Pt-10580-[2]
N₂-COFCo-complexTriethanolamine (TEOA)7820.16% at 400 nm[4]
N₃-COFPtTriethanolamine (TEOA)1703-[4][5]
TpBD-COF/NiS (3 wt%)NiS-3840-[6]

Table 2: Photocatalytic CO₂ Reduction using a Fluorinated Covalent Organic Framework

PhotocatalystCo-catalystSacrificial AgentCO Evolution Rate (μmol g⁻¹ h⁻¹)Reference
CN-Cl 20--50.6[7]

Experimental Protocols

Synthesis of Graphitic Carbon Nitride (g-C3N4) from a Dinitrile Precursor (Dicyandiamide)

This protocol describes a common method for synthesizing g-C3N4, a metal-free semiconductor photocatalyst, from dicyandiamide, a dinitrile precursor.[7][8] This method can be adapted for other dinitrile precursors, such as this compound, to explore the synthesis of novel fluorinated carbon nitrides.

Materials:

  • Dicyandiamide (or other dinitrile precursor)

  • Crucible with a cover

  • Muffle furnace

  • Anhydrous ethanol

  • Deionized water

  • Agate mortar

Procedure:

  • Place 10 g of dicyandiamide into a crucible with a semi-closed cover.

  • Transfer the crucible to a muffle furnace.

  • Heat the sample to 550 °C at a ramping rate of 2-5 °C/min and hold for 2-4 hours in air.[7][8]

  • Allow the furnace to cool down naturally to room temperature.

  • Collect the resulting yellow powder.

  • Grind the powder in an agate mortar.

  • Wash the powder thoroughly with anhydrous ethanol and deionized water three times.

  • Dry the final product at 60 °C for 16 hours.[7]

Photocatalytic Hydrogen Evolution Testing

This protocol outlines a standard procedure for evaluating the photocatalytic hydrogen evolution performance of a synthesized material.

Materials:

  • Synthesized photocatalyst powder

  • Sacrificial agent solution (e.g., 10 vol% triethanolamine in water)

  • Co-catalyst precursor (e.g., H₂PtCl₆)

  • Quartz reaction vessel

  • Gas-tight septum and sampling port

  • Light source (e.g., 300 W Xe lamp with a 420 nm cut-off filter for visible light)

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD)

Procedure:

  • Disperse 50 mg of the photocatalyst powder in 100 mL of the sacrificial agent solution in the quartz reaction vessel.

  • Add the co-catalyst precursor for in-situ photodeposition (e.g., an appropriate amount of H₂PtCl₆ solution for 2 wt% Pt).

  • Seal the reaction vessel and thoroughly degas the suspension by bubbling with an inert gas (e.g., Ar or N₂) for at least 30 minutes to remove dissolved oxygen.

  • Position the reaction vessel in front of the light source and begin irradiation while maintaining constant stirring.

  • Periodically, take gas samples (e.g., 0.5 mL) from the headspace of the reaction vessel using a gas-tight syringe.

  • Inject the gas samples into the GC to quantify the amount of hydrogen produced.

  • Continue the experiment for a set duration (e.g., 5 hours), taking samples at regular intervals to determine the hydrogen evolution rate.

Visualizations

Synthesis of g-C3N4 from a Dinitrile Precursor

G cluster_synthesis Synthesis of g-C3N4 Dinitrile Precursor Dinitrile Precursor Heating (550°C) Heating (550°C) Dinitrile Precursor->Heating (550°C) Polycondensation Polycondensation Heating (550°C)->Polycondensation g-C3N4 g-C3N4 Polycondensation->g-C3N4

Caption: Workflow for the synthesis of g-C3N4 via thermal polycondensation of a dinitrile precursor.

General Mechanism of Photocatalysis

G cluster_photocatalysis Photocatalytic Mechanism Light Absorption Light Absorption Charge Separation Charge Separation Light Absorption->Charge Separation Surface Reactions Surface Reactions Charge Separation->Surface Reactions e⁻, h⁺ migration Products Products Surface Reactions->Products Photocatalyst Photocatalyst Photocatalyst->Light Absorption

Caption: Simplified diagram of the general mechanism of heterogeneous photocatalysis.

Structure of a Fluorinated Covalent Organic Framework

Caption: Representation of a building block for a fluorinated covalent organic framework.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Fluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoroisophthalonitrile is a fluorinated aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic properties and potential as a building block for more complex molecules. The synthesis of such compounds often results in crude mixtures containing starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and selectivity. This application note details a robust reversed-phase HPLC (RP-HPLC) protocol for the purification of this compound. The method utilizes a C18 stationary phase, which is a common choice for the separation of moderately polar to non-polar compounds.[1][2]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.[3]

PropertyValue
Molecular Formula C₈H₃FN₂
Molecular Weight 146.12 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as acetonitrile, methanol, and DMSO.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound using a preparative RP-HPLC system.

1. Materials and Reagents

  • Crude this compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), optional (0.1% v/v)

  • Sample vials

  • Syringe filters (0.45 µm)

2. Instrumentation

  • Preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

3. Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 100 Å, 250 x 10 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 5.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 500 µL

4. Sample Preparation

  • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase composition (e.g., 70% Water / 30% Acetonitrile) to a concentration of approximately 10 mg/mL.

  • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

5. Purification Procedure

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient method as specified in the chromatographic conditions.

  • Monitor the chromatogram in real-time and collect the fractions corresponding to the main peak of this compound.

  • After the purification run, wash the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) for 10 minutes to remove any strongly retained impurities.

  • Re-equilibrate the column to the initial conditions if subsequent runs are required.

6. Post-Purification Analysis

  • Combine the collected fractions containing the purified product.

  • Evaporate the solvent using a rotary evaporator or a lyophilizer.

  • Determine the purity of the final product by injecting a small, diluted sample onto an analytical HPLC system using a similar, scaled-down method.

  • Characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the purification of this compound using the described protocol.

ParameterValue
Retention Time 12.5 min
Initial Purity (Crude) 85%
Final Purity (Purified) >99%
Recovery 80%

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample sonicate Sonicate Solution dissolve->sonicate filter Filter Sample sonicate->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient inject->run_gradient collect Collect Fractions run_gradient->collect evaporate Evaporate Solvent collect->evaporate purity_check Purity Analysis (Analytical HPLC) evaporate->purity_check characterize Characterization (NMR, MS) purity_check->characterize

Caption: Workflow for the HPLC purification of this compound.

Discussion

The developed RP-HPLC method provides an effective means for the purification of this compound. The use of a C18 column offers good retention and separation of the target compound from common organic synthesis impurities.[1][4] The gradient elution from a lower to a higher concentration of acetonitrile allows for the efficient elution of compounds with varying polarities. The detection wavelength of 254 nm is commonly used for aromatic compounds and provides good sensitivity for this compound. For method optimization, different stationary phases, such as a Cyano (CN) column, could be explored to achieve alternative selectivity.[5][6] Additionally, the gradient profile and flow rate can be adjusted to improve resolution or reduce run time. The addition of a small amount of an ion-pairing agent like TFA to the mobile phase can sometimes improve peak shape for acidic or basic compounds, though it may not be necessary for this neutral molecule.

This application note provides a detailed and robust protocol for the purification of this compound using preparative RP-HPLC. The method is straightforward to implement and yields a high-purity product with good recovery. This protocol can serve as a valuable starting point for researchers and scientists working with this and structurally related compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoroisophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two common laboratory-scale synthetic routes for this compound are:

  • Sandmeyer Reaction: Starting from 5-amino-2-fluorobenzonitrile, which undergoes diazotization followed by cyanation using a copper(I) cyanide catalyst.

  • Cyanation of an Aryl Halide: Typically starting from 5-bromo-2-fluorobenzonitrile, where the bromine atom is substituted with a cyanide group using a palladium or nickel-catalyzed cross-coupling reaction.

Q2: My yield of this compound is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.

  • Side Reactions: Formation of byproducts can significantly consume starting materials. Common side reactions include the formation of phenols in the Sandmeyer reaction or hydrodehalogenation in catalytic cyanation.

  • Product Loss During Workup: this compound may be lost during extraction, washing, or purification steps if the procedures are not optimized.

  • Poor Reagent Quality: Degradation of key reagents, such as the diazonium salt in the Sandmeyer reaction or the catalyst in cyanation reactions, can lead to poor conversion.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Minimizing impurities requires careful control over reaction conditions:

  • Temperature Control: Maintain the recommended temperature for each step. For example, the diazotization step in the Sandmeyer reaction should be kept between 0-5°C to prevent the decomposition of the diazonium salt.[1]

  • Inert Atmosphere: For catalytic cyanation reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and unwanted side reactions with atmospheric moisture and oxygen.

  • Control Stoichiometry: Use the correct molar ratios of reactants and catalysts. An excess of certain reagents can lead to the formation of byproducts.

  • High-Purity Reagents: Use fresh and high-purity starting materials, solvents, and catalysts.

Q4: What are the best practices for purifying crude this compound?

A4: Purification of the crude product is critical for obtaining high-purity this compound. Common methods include:

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from byproducts and unreacted starting materials. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification.

  • Washing: Washing the crude product with appropriate solvents can remove certain impurities. For example, washing with a dilute acid or base solution can remove basic or acidic impurities, respectively.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Route 1: Sandmeyer Reaction of 5-Amino-2-fluorobenzonitrile

Problem 1: Low yield of this compound with the formation of a phenolic byproduct.

  • Symptom: The final product is contaminated with 5-hydroxy-2-fluorobenzonitrile, confirmed by NMR or Mass Spectrometry.

  • Cause: Decomposition of the diazonium salt intermediate before it can react with the cyanide source. This is often due to elevated temperatures.

  • Solution:

    • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath.[1][2]

    • Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent localized overheating.

    • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Do not store it.

Problem 2: Formation of colored, tarry byproducts.

  • Symptom: The reaction mixture turns dark, and the isolated product is a dark, sticky solid that is difficult to purify.

  • Cause: Azo coupling, a common side reaction where the diazonium salt reacts with the starting amine or other electron-rich aromatic species.

  • Solution:

    • Sufficient Acidity: Ensure the reaction medium is sufficiently acidic during diazotization. This protonates the unreacted amine, deactivating it towards azo coupling.

    • Controlled Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the diazonium salt and minimize self-coupling.

Route 2: Catalytic Cyanation of 5-Bromo-2-fluorobenzonitrile

Problem 1: The reaction does not go to completion, and a significant amount of starting material remains.

  • Symptom: TLC or GC-MS analysis of the crude product shows a large peak corresponding to 5-bromo-2-fluorobenzonitrile.

  • Cause:

    • Inactive Catalyst: The palladium or nickel catalyst may be deactivated.

    • Insufficient Temperature or Time: The reaction may not have been heated long enough or at a high enough temperature.

    • Poor Ligand Choice: The ligand used may not be optimal for the specific substrate.

  • Solution:

    • Catalyst Quality: Use a fresh, high-quality catalyst and ensure it is handled under an inert atmosphere.

    • Optimize Conditions: Systematically increase the reaction temperature and/or time. Monitor the reaction progress by TLC or GC to find the optimal conditions.

    • Ligand Screening: If the reaction is still sluggish, consider screening different phosphine ligands.

    • Co-catalyst: For palladium-catalyzed cyanations, the addition of a substoichiometric amount of a copper(I) salt, such as CuI, can sometimes improve the reaction rate and yield.[3]

Problem 2: Formation of a hydrodehalogenated byproduct (2-fluorobenzonitrile).

  • Symptom: The product is contaminated with 2-fluorobenzonitrile.

  • Cause: A side reaction where the aryl halide is reduced instead of undergoing cyanation. This can be promoted by certain catalysts and reaction conditions.

  • Solution:

    • Catalyst Choice: Some catalyst systems are more prone to hydrodehalogenation. Consider switching to a different catalyst or ligand combination.

    • Reaction Conditions: Adjusting the solvent, temperature, and base can sometimes suppress this side reaction.

    • Cyanide Source: The choice of cyanide source (e.g., KCN, NaCN, Zn(CN)₂) can also influence the outcome. Experiment with different cyanide salts.[4]

Data Presentation

Table 1: Troubleshooting Summary for Sandmeyer Reaction

Problem Potential Cause Recommended Solution
Low Yield & Phenol FormationDiazonium salt decompositionMaintain temperature at 0-5°C during diazotization; use diazonium salt immediately.
Tarry ByproductsAzo couplingEnsure sufficient acidity; slow addition of diazonium salt solution.
Incomplete ReactionInactive copper(I) cyanideUse freshly prepared or high-purity CuCN.

Table 2: Troubleshooting Summary for Catalytic Cyanation

Problem Potential Cause Recommended Solution
Incomplete ReactionInactive catalyst, suboptimal conditionsUse fresh catalyst, optimize temperature and time, screen ligands, consider a co-catalyst.
HydrodehalogenationCatalyst-dependent side reactionChange catalyst/ligand system, adjust reaction conditions, try a different cyanide source.
Low Product SolubilityProduct precipitating outUse a higher boiling point solvent or increase solvent volume.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and may require optimization.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-amino-2-fluorobenzonitrile (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq).

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a cyanide source (e.g., Zn(CN)₂, 0.6 eq), and a polar aprotic solvent (e.g., DMF or DMAc).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization (0-5°C) cluster_cyanation Cyanation cluster_workup Workup & Purification A 5-Amino-2-fluorobenzonitrile + HCl/H₂O B Add NaNO₂ solution A->B Slowly C Diazonium Salt Solution B->C E Reaction Mixture C->E Slow Addition D CuCN/NaCN Solution D->E F Heating (50-60°C) E->F G Extraction F->G H Washing & Drying G->H I Column Chromatography H->I J This compound I->J

Caption: Workflow for the Sandmeyer reaction synthesis.

Catalytic_Cyanation_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 5-Bromo-2-fluorobenzonitrile + Pd Catalyst + Zn(CN)₂ + Solvent B Heating (80-120°C) A->B C Monitoring (TLC/GC) B->C D Filtration C->D Upon Completion E Extraction & Washing D->E F Column Chromatography E->F G This compound F->G Troubleshooting_Logic Start Low Yield of This compound Route Which Synthetic Route? Start->Route Sandmeyer Sandmeyer Reaction Route->Sandmeyer Sandmeyer Cyanation Catalytic Cyanation Route->Cyanation Cyanation Phenol Phenolic Byproduct? Sandmeyer->Phenol Incomplete Incomplete Reaction? Cyanation->Incomplete TempControl Improve Temperature Control (0-5°C) Phenol->TempControl Yes Tarry Tarry Byproducts? Phenol->Tarry No Acidity Increase Acidity & Control Addition Rate Tarry->Acidity Yes Optimize Optimize Catalyst, Temp, Time Incomplete->Optimize Yes Hydrodehalogenation Hydrodehalogenation? Incomplete->Hydrodehalogenation No ChangeCatalyst Change Catalyst/Ligand System Hydrodehalogenation->ChangeCatalyst Yes

References

Troubleshooting low yield in the fluorination of isophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of isophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting low-yield reactions and optimizing experimental outcomes.

Troubleshooting Guide: Low Reaction Yield

This guide addresses specific issues that can lead to low yields during the fluorination of isophthalonitrile. The question-and-answer format provides potential causes and actionable solutions to common problems encountered in the laboratory.

Question 1: I am observing low or no conversion of my isophthalonitrile starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can often be traced back to the reactivity of your fluorinating agent or the overall reaction conditions.

  • Inactive Fluorinating Reagent: Nucleophilic fluoride sources (e.g., KF, CsF) are highly sensitive to moisture. The presence of water will solvate the fluoride anion, drastically reducing its nucleophilicity.[1][2][3]

    • Solution: Ensure all fluoride salts are rigorously dried before use (e.g., by heating under vacuum). Handle and store them in a glove box or desiccator. All solvents and glassware must be anhydrous.

  • Poor Solubility of Fluoride Salt: Metal fluoride salts like KF and CsF have low solubility in common aprotic organic solvents such as acetonitrile.[4][5] This limits the concentration of available fluoride ions for the reaction.

    • Solution: Employ a phase-transfer catalyst (PTC) to shuttle the fluoride ion into the organic phase. Common PTCs include crown ethers (e.g., 18-crown-6 for KF) or cryptands (e.g., Kryptofix 2.2.2).[1][3] Organoboranes are also emerging as effective PTCs for this purpose.[5]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier for the nucleophilic aromatic substitution (SNAr) reaction.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Be aware that excessively high temperatures can lead to side product formation.[6] A temperature screening is a valuable optimization step.

Question 2: My reaction is producing significant side products instead of the desired fluorinated isophthalonitrile. How can I improve selectivity?

Answer:

The formation of side products is often due to the presence of residual water, reactive solvents, or conditions that favor alternative reaction pathways.

  • Hydrolysis of Nitrile Groups or Product: If water is present in the reaction mixture, it can lead to the hydrolysis of the nitrile groups on the starting material or the product. In some cases, water can also lead to the formation of alcohol side products.[7]

    • Solution: Use rigorously dried reagents and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture contamination.

  • Solvent Reactivity: Some common aprotic polar solvents can react with fluorinating agents or participate in the reaction, leading to undesired byproducts. For instance, electrophilic fluorinating agents can react exothermically with solvents like DMF, pyridine, and DMSO.[2][8]

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common and generally safe choice for many fluorination reactions.[1][2] For specific applications, fluorinated solvents like HFIP may offer unique benefits.[9]

  • Competing Elimination Reactions: Although less common for SNAr on an aromatic ring, if there are susceptible groups elsewhere in the molecule, elimination can compete with substitution, especially at higher temperatures or with highly basic fluoride sources.[10][11]

    • Solution: Lowering the reaction temperature can sometimes disfavor the elimination pathway. Using a less basic fluoride source or a catalyst system that promotes substitution can also improve selectivity.

Question 3: The reaction starts well, but the yield is low after work-up and purification. What could be causing product loss?

Answer:

Product loss during isolation and purification can be a significant contributor to low overall yield.

  • Hydrolysis During Work-up: The fluorinated product may be sensitive to hydrolysis, especially under acidic or basic conditions during aqueous work-up.

    • Solution: Perform the work-up under neutral pH conditions if possible. Minimize the contact time with the aqueous phase and use cooled solutions.

  • Degradation on Silica Gel: Some fluorinated aromatic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a suitable base (e.g., washing with a triethylamine/hexane solution) and then re-equilibrating with the eluent. Alternatively, consider other purification methods like preparative HPLC or distillation if the product is thermally stable.[12][13]

  • Product Volatility: If the fluorinated isophthalonitrile derivative is volatile, it can be lost during solvent removal under reduced pressure.[6]

    • Solution: Use lower temperatures and carefully control the vacuum level during rotary evaporation. Consider using a cold trap to recover any volatilized product.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the fluorination of isophthalonitrile? A1: The fluorination of isophthalonitrile, an electron-deficient aromatic ring, most likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process where the fluoride ion first attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[14] This step is typically the rate-determining step. In the second, faster step, the leaving group (e.g., a nitro group or another halogen) is eliminated, restoring the aromaticity of the ring. The electron-withdrawing nitrile groups on isophthalonitrile help to stabilize the Meisenheimer complex, making the ring susceptible to nucleophilic attack.[15][16]

Q2: Which fluoride source should I use: KF, CsF, or an electrophilic agent like Selectfluor? A2: For an electron-deficient substrate like isophthalonitrile, nucleophilic fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) are generally preferred. CsF is more soluble and often more reactive than KF. The choice is guided by the SNAr mechanism, which requires a nucleophile.[5] Electrophilic fluorinating agents like Selectfluor are typically used for electron-rich aromatic systems or for fluorinating positions alpha to carbonyl groups, and would likely be ineffective for this substrate.[2][17]

Q3: Why is a phase-transfer catalyst necessary for nucleophilic fluorination? A3: A phase-transfer catalyst (PTC) is crucial because inorganic fluoride salts like KF and CsF are poorly soluble in the anhydrous aprotic solvents required for the reaction. The PTC, such as a crown ether or cryptand, complexes with the metal cation (K⁺ or Cs⁺), and the resulting large, lipophilic complex carries the "naked," highly reactive fluoride anion into the organic phase where it can react with the isophthalonitrile substrate.[1][3][18] This dramatically increases the effective concentration and reactivity of the fluoride nucleophile.

Q4: What safety precautions are essential when performing fluorination reactions? A4: Fluorinating agents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6] Be aware that some fluorinating agents can react violently with certain solvents.[8] Hydrogen fluoride (HF), a potential byproduct, is highly toxic and corrosive and can cause severe skin burns. Ensure you are familiar with the appropriate first aid procedures for HF exposure before starting your experiment.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical conditions used for nucleophilic aromatic fluorination reactions, which can serve as a starting point for optimizing the fluorination of isophthalonitrile.

ParameterCondition 1: Standard PTCCondition 2: High ReactivityCondition 3: Metal-CatalyzedReference(s)
Substrate Activated Aryl Halide/NitrateActivated Aryl Halide/NitrateAryl Bromide / Iodonium Salt[1],[3],[19]
Fluoride Source KFCsFKF or AgF[1],[5],[19]
Catalyst 18-crown-6 or Kryptofix 2.2.2[2.2.2]-CryptandCu(I) or Pd(II) complex[1],[3],[19]
Solvent Acetonitrile (anhydrous)DMSO or DMF (anhydrous)Acetonitrile or Toluene (anhydrous)[1],[2]
Temperature 80 - 120 °C100 - 150 °C60 - 110 °C[1],[19],[6]
Reaction Time 4 - 24 hours1 - 12 hours2 - 18 hours[1],[20]
Typical Yield 40 - 75%60 - 90%55 - 85%[1],[19]

Experimental Protocols

Protocol: Nucleophilic Fluorination of Dichloroisophthalonitrile using KF and a Phase-Transfer Catalyst

This protocol provides a general methodology for the fluorination of a precursor to tetrafluoroisophthalonitrile. Note: This is a representative protocol and may require optimization for specific substrates and scales.

  • Preparation:

    • Dry potassium fluoride (KF, 3-4 equivalents) in a vacuum oven at 120 °C overnight.

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and then cool under an inert atmosphere (Argon).

    • To the flask, add the dried KF, Kryptofix 2.2.2 (1.1 equivalents), and the dichloroisophthalonitrile starting material (1.0 equivalent).

  • Reaction Setup:

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous acetonitrile via syringe to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.

    • Heat the reaction mixture to 110 °C with vigorous stirring.[1]

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or GC-MS. The reaction is typically complete within 10-24 hours.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional acetonitrile.[2]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (3x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired fluorinated isophthalonitrile.[2]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion analyze_side_products Analyze for Side Products check_conversion->analyze_side_products No, conversion is high incomplete_conversion Incomplete Conversion? check_conversion->incomplete_conversion Yes review_purification Review Isolation & Purification analyze_side_products->review_purification No side_products_present Side Products Present? analyze_side_products->side_products_present Yes isolation_issues Isolation Issues? review_purification->isolation_issues Yes end Optimized Yield review_purification->end No sol_reagent Solution: - Dry reagents/solvents - Use Phase Transfer Catalyst - Increase Temperature incomplete_conversion->sol_reagent sol_reagent->end sol_side_products Solution: - Ensure anhydrous conditions - Screen solvents - Lower temperature side_products_present->sol_side_products sol_side_products->end sol_purification Solution: - Neutral work-up - Deactivate silica gel - Careful solvent removal isolation_issues->sol_purification sol_purification->end

Caption: A troubleshooting workflow for diagnosing low yield in fluorination reactions.

Phase_Transfer_Catalysis cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase KF K⁺ F⁻ (Solid) PTC Phase Transfer Catalyst (e.g., 18-Crown-6) KF->PTC 1. Complexation IPN Isophthalonitrile (Substrate) F_IPN Fluorinated Isophthalonitrile (Product) IPN->F_IPN PTC_Complex [K(PTC)]⁺ F⁻ (Soluble Complex) PTC_Complex->IPN 2. Fluoride Transfer (SNAr) PTC_Complex->PTC 3. Catalyst Regeneration

Caption: The role of a phase-transfer catalyst in nucleophilic fluorination.

References

Technical Support Center: Purification of Crude 5-Fluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of crude 5-Fluoroisophthalonitrile.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue: Low yield of purified product after recrystallization.

  • Q: My recovery of this compound after recrystallization is significantly lower than expected. What could be the cause?

    • A: Low recovery can stem from several factors:

      • Inappropriate Solvent Choice: The solvent might be too effective, keeping a significant portion of your product in the mother liquor even at low temperatures. Conversely, if the compound is only sparingly soluble even when hot, you may be losing product during hot filtration.

      • Excessive Solvent: Using too large a volume of solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.

      • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities.

      • Multiple Recrystallizations: Each recrystallization step will inevitably lead to some loss of the product.

Issue: The product "oils out" instead of forming crystals.

  • Q: When I cool my solution, I get an oil instead of solid crystals. How can I resolve this?

    • A: "Oiling out" typically occurs when the solute is highly impure or when the solution is supersaturated to a point where the solute's melting point is below the temperature of the solution.

      • High Impurity Content: A high concentration of impurities can depress the melting point of your product. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.

      • Inappropriate Solvent: The chosen solvent may not be suitable. Try a different solvent or a solvent mixture.

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to provide a nucleation site.

      • Slower Cooling: Allow the solution to cool more slowly to give the molecules adequate time to form an ordered crystal lattice.

Issue: Poor separation of this compound from impurities using column chromatography.

  • Q: I'm not getting good separation of my product from impurities on a silica gel column. What can I do?

    • A: Poor separation can be due to several factors related to the mobile and stationary phases.

      • Incorrect Eluent Polarity: If the eluent is too polar, your compound and impurities will move down the column too quickly and co-elute. If it's not polar enough, everything will remain at the top of the column.

      • Column Overloading: Applying too much sample to the column will result in broad, overlapping bands.

      • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your slightly more polar product, and finally the more polar impurities.

      • Alternative Stationary Phase: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) might provide better separation.

Frequently Asked Questions (FAQs)

  • Q1: What are the most probable impurities in my crude this compound?

    • A1: The nature of impurities is highly dependent on the synthetic route. If synthesized via ammoxidation of 5-fluoro-m-xylene, common impurities include unreacted starting material, partially oxidized intermediates (e.g., 3-cyano-5-fluorotoluene), and hydrolysis byproducts such as 3-cyano-5-fluorobenzamide.

  • Q2: Which solvent system is a good starting point for the recrystallization of this compound?

    • A2: Given the polar nature of the two nitrile groups and the fluorinated aromatic ring, a good starting point is a solvent pair. Try dissolving the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, isopropanol, or acetone) and then slowly adding a less polar anti-solvent in which it is less soluble (e.g., water or heptane) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

  • Q3: What analytical methods are suitable for assessing the purity of this compound?

    • A3: A combination of methods is recommended for a comprehensive purity assessment:

      • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis. A reverse-phase C18 column with a gradient of water and acetonitrile is a common starting point.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis with an internal standard.

      • Melting Point Analysis: A sharp melting point range indicates high purity.

Data Presentation

Table 1: Illustrative Purity Profile of Crude vs. Purified this compound

AnalyteCrude Product (% Area by HPLC)After Recrystallization (% Area by HPLC)After Column Chromatography (% Area by HPLC)
This compound88.598.299.8
3-cyano-5-fluorotoluene7.21.1< 0.1
3-cyano-5-fluorobenzamide2.80.5< 0.1
Unknown Impurities1.50.2< 0.1

Table 2: Comparison of Purification Methods for this compound

MethodTypical YieldFinal PurityAdvantagesDisadvantages
Recrystallization 75-90%98-99%Scalable, cost-effectiveMay not remove closely related impurities
Column Chromatography 60-85%>99.5%High resolution for complex mixturesTime-consuming, uses large solvent volumes
Vacuum Distillation 70-85%99-99.5%Good for thermally stable compoundsRequires specialized equipment

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water
  • Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask.

  • Add 50 mL of ethanol and heat the mixture to boiling with stirring until the solid dissolves completely.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Slowly add deionized water to the hot filtrate with continuous swirling until a persistent cloudiness is observed.

  • Reheat the mixture until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and then with cold water.

  • Dry the crystals in a vacuum oven at 50°C.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of 200 g of silica gel in a 20:1 mixture of hexane and ethyl acetate.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity, then gently tap the column to ensure even packing.

  • Sample Loading: Dissolve 5.0 g of crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 5% ethyl acetate and gradually increasing to 20%.

  • Fraction Collection: Collect fractions and monitor them by TLC (e.g., using 4:1 hexane/ethyl acetate as the mobile phase).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Mandatory Visualization

purification_workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude this compound dissolve Dissolve in hot polar solvent crude->dissolve load Load onto silica column crude->load add_anti_solvent Add anti-solvent (e.g., water) dissolve->add_anti_solvent cool Cool to crystallize add_anti_solvent->cool filter_dry Filter and Dry cool->filter_dry pure Pure this compound filter_dry->pure elute Elute with solvent gradient load->elute collect Collect pure fractions elute->collect evaporate Evaporate solvent collect->evaporate evaporate->pure

Caption: General purification workflows for crude this compound.

impurity_relationship start 5-Fluoro-m-xylene (Starting Material) intermediate 3-cyano-5-fluorotoluene (Intermediate Impurity) start->intermediate Partial Ammoxidation product This compound (Product) hydrolysis_impurity 3-cyano-5-fluorobenzamide (Hydrolysis Impurity) product->hydrolysis_impurity Hydrolysis intermediate->product Further Ammoxidation

Caption: Logical relationship of potential impurities from synthesis.

Technical Support Center: High-Purity 5-Fluoroisophthalonitrile Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 5-Fluoroisophthalonitrile. The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely in the solvent at or near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals upon cooling.

  • Inertness: The solvent must not react with this compound.

  • Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant temperature gradient for crystallization but not so high that it is difficult to remove from the crystals.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q2: How does the chemical structure of this compound influence solvent selection?

A2: The structure of this compound, an aromatic nitrile with a fluorine substituent, suggests that solvents with moderate polarity may be effective. Aromatic compounds often exhibit good solubility in other aromatic solvents or solvents capable of pi-pi stacking interactions. The presence of the polar nitrile groups and the electronegative fluorine atom will also influence solubility. A good starting point is to test a range of solvents with varying polarities.

Q3: Can a mixed-solvent system be used for the recrystallization of this compound?

A3: Yes, a two-solvent system can be very effective if a single suitable solvent cannot be identified. This typically involves a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble. The compound is first dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid, indicating the onset of precipitation. The solution is then heated to redissolve the precipitate and allowed to cool slowly to form crystals.[2][3]

Troubleshooting Guide

Issue 1: this compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is too non-polar or has poor solvating power for the compound at elevated temperatures.

  • Solution:

    • Try a more polar solvent or a solvent with a higher boiling point.

    • If using a mixed-solvent system, you may have added too much of the "poor" solvent. Add more of the "good" solvent until dissolution is achieved.

    • Ensure the solvent is at its boiling point to maximize solubility.

Issue 2: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used, resulting in a solution that is not saturated at low temperatures.[4][5][6]

  • Solution 1: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool again.

  • Possible Cause 2: The solution is supersaturated.

  • Solution 2:

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus.[5][6] This can create nucleation sites for crystal growth.

    • Seed the solution: Add a tiny crystal of the crude this compound to the cooled solution to act as a template for crystallization.[4]

    • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the compound to come out of solution as a liquid.[5][7]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.

    • Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil.

    • Consider using a different solvent with a lower boiling point.

Issue 4: The recovered crystals are discolored or appear impure.

  • Possible Cause: The impurities are co-crystallizing with the this compound or are not being effectively removed.

  • Solution:

    • Ensure the cooling process is slow and undisturbed. Rapid cooling can trap impurities within the crystal lattice.[6]

    • If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb them. Be aware that charcoal will also adsorb some of your product.

    • A second recrystallization step may be necessary to achieve the desired purity.

Data Presentation

Table 1: Qualitative Solubility Guide for this compound in Common Recrystallization Solvents

Solvent ClassExamplesPredicted Solubility Behavior for this compoundSuitability for Recrystallization
Non-Polar Hexane, TolueneLikely soluble in hot toluene due to aromatic character; less soluble in hexane.Toluene may be a good candidate. Hexane could potentially be used as an anti-solvent.
Polar Aprotic Acetone, Ethyl AcetateLikely to be soluble, potentially too soluble even at room temperature.May be suitable if solubility is significantly lower at cold temperatures. Could also serve as the "good" solvent in a mixed-solvent system.
Polar Protic Ethanol, Methanol, WaterModerate to good solubility in alcohols. Likely insoluble in water.Alcohols are good candidates to test. Water could be an effective anti-solvent with a miscible "good" solvent like an alcohol.
Chlorinated DichloromethaneLikely to be a very good solvent, possibly too good for effective recrystallization.May be useful for dissolving the compound initially but might require an anti-solvent for good crystal recovery.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of crude this compound into separate test tubes.

    • Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will show poor solubility at this stage.

    • Heat the test tubes that showed poor solubility in a water or sand bath. Add the solvent dropwise until the solid just dissolves.

    • Remove the test tubes from the heat and allow them to cool to room temperature, then place them in an ice bath.

    • The best solvent is one that dissolves the compound when hot and from which a good yield of crystals is recovered upon cooling.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound is completely dissolved at the boiling point of the solvent.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

    • Perform a hot filtration to remove any insoluble impurities or the activated charcoal.

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve this compound in hot solvent start->dissolve cool Cool the solution dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes add_seed Add seed crystal or scratch flask troubleshoot_no_crystals->add_seed concentrate Concentrate solution (evaporate some solvent) troubleshoot_no_crystals->concentrate reheat_add_solvent Reheat and add more solvent troubleshoot_oiling->reheat_add_solvent slow_cool Cool more slowly troubleshoot_oiling->slow_cool add_seed->cool concentrate->cool reheat_add_solvent->cool slow_cool->oiling_out

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Identifying and minimizing side reactions in 5-Fluoroisophthalonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 5-Fluoroisophthalonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common route of ammoxidation of 5-fluoro-m-xylene.

Question 1: Low conversion of 5-fluoro-m-xylene.

  • Symptom: A significant amount of the starting material, 5-fluoro-m-xylene, remains in the final reaction mixture as identified by GC-MS or HPLC analysis.

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Inadequate Reaction Temperature Gradually increase the reaction temperature. The ammoxidation of xylenes typically requires high temperatures, often in the range of 375°C to 500°C.[1][2] Monitor the reaction progress at different temperature points to find the optimal condition.
Insufficient Catalyst Activity Ensure the catalyst is properly prepared and activated. For ammoxidation, catalysts like alkali metal vanadium bronze on α-alumina are often used.[1][2] Consider screening different catalyst compositions or increasing the catalyst loading.
Short Residence Time Decrease the space velocity of the reactant feed to increase the contact time with the catalyst.[3]
Low Oxidant Concentration The molar ratio of oxygen to the xylene derivative is crucial. Ensure an adequate supply of oxygen (or air) is fed into the reactor. The typical O₂:xylene molar ratio is around 2.5:1 to 3:1.[1]

Question 2: High selectivity towards the intermediate, 3-cyano-5-fluorotoluene (5-Fluoro-m-tolunitrile).

  • Symptom: The main product is the mono-nitrile intermediate instead of the desired di-nitrile, this compound.

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Insufficient Ammonia The molar ratio of ammonia to the xylene derivative is a key factor in achieving dinitrile formation. An excess of ammonia is generally required. The recommended NH₃:xylene molar ratio can be as high as 3:1 or more.[1] Low ratios are known to result in lower yields of the dinitrile.[1]
Reaction Temperature Too Low Higher temperatures can favor the conversion of the intermediate mono-nitrile to the dinitrile. A temperature range of 400°C to 450°C is often preferred for xylene ammoxidation.[2]
Catalyst Deactivation The catalyst may have become deactivated during the reaction. Consider regenerating the catalyst or using a fresh batch.

Question 3: Formation of oxidation byproducts such as carbon oxides (CO, CO₂).

  • Symptom: Analysis of the gaseous effluent from the reactor shows significant amounts of CO and CO₂, indicating combustion of the starting material or products. This reduces the overall yield.

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Excessively High Reaction Temperature While high temperatures increase conversion, they can also lead to unwanted combustion. Optimize the temperature to maximize the yield of the desired product without significant burning.[1]
High Oxygen to Hydrocarbon Ratio An overly high concentration of oxygen can promote complete oxidation to CO and CO₂. Carefully control the O₂:xylene molar ratio. Ratios up to 3:1 are common, but higher ratios may lead to increased combustion.[1][2]
"Hot Spots" in Fixed-Bed Reactor In a fixed-bed reactor, localized high temperatures or "hot spots" can cause combustion. Using a fluidized-bed reactor can help to mitigate this issue by providing better temperature control.[1]

Question 4: Presence of colored impurities in the final product.

  • Symptom: The isolated this compound product is yellow or brown instead of the expected off-white solid.

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Formation of Polymeric Byproducts Side reactions at high temperatures can lead to the formation of colored, high-molecular-weight compounds.
Oxidative Degradation Excessive temperatures or oxygen concentrations can cause degradation of the aromatic ring, leading to colored impurities.
Purification Method Recrystallization from a suitable solvent is an effective method for removing colored impurities. The desired product is typically less soluble than the impurities at lower temperatures.[4] Activated carbon treatment during recrystallization can also help to remove colored species.

FAQs

Q1: What are the primary synthetic routes to this compound?

A1: The most industrially viable route is likely the vapor-phase ammoxidation of 5-fluoro-m-xylene. This one-step process involves reacting 5-fluoro-m-xylene with ammonia and oxygen over a solid catalyst at high temperatures.[1][2][5] An alternative, multi-step laboratory synthesis could involve the conversion of 5-fluoroisophthalic acid to 5-fluoroisophthalamide, followed by dehydration to the dinitrile.

Q2: How can I monitor the progress of the reaction?

A2: For vapor-phase reactions like ammoxidation, online gas chromatography (GC) is the most effective method for monitoring the composition of the reactor effluent in real-time. For liquid-phase reactions, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to track the disappearance of starting materials and the formation of products.[4]

Q3: What are the recommended purification techniques for this compound?

A3: The crude product can be purified by recrystallization from a suitable organic solvent. The choice of solvent will depend on the solubility profile of this compound and its impurities. Sublimation under vacuum can also be an effective purification method for this type of compound.

Q4: What analytical methods are used to characterize the final product?

A4: The purity and identity of this compound can be confirmed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile functional group (C≡N stretch).

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point Analysis: To check for purity against a reference value.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ammoxidation of 5-Fluoro-m-xylene (Hypothetical)

  • Reaction Setup: A fixed-bed or fluidized-bed reactor is charged with a suitable catalyst (e.g., alkali metal vanadium bronze supported on α-alumina). The reactor is heated to the desired reaction temperature (e.g., 400-450°C).

  • Reactant Feed: A gaseous feed mixture containing 5-fluoro-m-xylene, ammonia, and air (as the oxygen source) is continuously passed through the reactor. The molar ratios of the reactants should be carefully controlled (e.g., NH₃:xylene ≈ 3:1, O₂:xylene ≈ 2.5:1).[1]

  • Reaction: The ammoxidation reaction occurs as the reactants pass over the hot catalyst bed.

  • Product Collection: The reactor effluent, containing the product, unreacted starting materials, and byproducts, is cooled. The solid products are collected by filtration or in a cyclone separator.

  • Purification: The crude this compound is purified by recrystallization from an appropriate solvent.

Protocol 2: Synthesis of this compound from 5-Fluoroisophthalic Acid (Two-Step)

  • Synthesis of 5-Fluoroisophthalamide:

    • Reaction Setup: In a round-bottom flask, 5-fluoroisophthalic acid is converted to its diacyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[6]

    • Amidation: The resulting diacyl chloride is then reacted with an excess of aqueous ammonia at a low temperature to form 5-fluoroisophthalamide.

    • Isolation: The solid 5-fluoroisophthalamide is collected by filtration, washed with cold water, and dried.

  • Dehydration of 5-Fluoroisophthalamide:

    • Reaction Setup: The 5-fluoroisophthalamide is mixed with a dehydrating agent (e.g., phosphorus pentoxide, P₂O₅, or thionyl chloride, SOCl₂) in an inert solvent.

    • Reaction: The mixture is heated to drive the dehydration reaction and form this compound.

    • Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway start 5-Fluoro-m-xylene reagents + NH3 + O2 (Catalyst, 400-450°C) start->reagents product This compound reagents->product

Caption: Main synthetic pathway for this compound via ammoxidation.

Side_Reactions start 5-Fluoro-m-xylene intermediate 5-Fluoro-m-tolunitrile start->intermediate Incomplete Ammoxidation combustion CO, CO2, H2O start->combustion Over-oxidation intermediate->combustion Over-oxidation product This compound intermediate->product Desired Second Ammoxidation

Caption: Key side reactions in the ammoxidation synthesis.

Troubleshooting_Workflow start Low Yield of This compound check_conversion Analyze for unreacted 5-fluoro-m-xylene start->check_conversion check_intermediate Analyze for 5-fluoro-m-tolunitrile check_conversion->check_intermediate No increase_temp Increase Temperature or Residence Time check_conversion->increase_temp Yes check_byproducts Analyze for CO/CO2 check_intermediate->check_byproducts No increase_nh3 Increase NH3:Xylene Ratio check_intermediate->increase_nh3 Yes optimize_o2 Optimize O2:Xylene Ratio & Temperature check_byproducts->optimize_o2 Yes end Improved Yield check_byproducts->end No increase_temp->end increase_nh3->end optimize_o2->end

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 5-Fluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 5-Fluoroisophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) on this compound.

Question: Why is my reaction yield low?

Answer: Low yields in the nucleophilic substitution of this compound can stem from several factors. Consider the following troubleshooting steps:

  • Inadequate Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. If the reaction is sluggish or incomplete, the base may be too weak or used in an insufficient amount. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or a stronger inorganic base such as potassium carbonate (K₂CO₃) is often effective. For thiol or phenol nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary to generate the corresponding thiolate or phenoxide.

  • Incorrect Solvent: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they solvate the cation of the base while leaving the nucleophile reactive.[1] In some cases, Tetrahydrofuran (THF) can also be an effective solvent.[2] Experimenting with different polar aprotic solvents can significantly impact the reaction rate and yield.

  • Suboptimal Temperature: SNAr reactions are often temperature-dependent. If the reaction is proceeding slowly at room temperature, gentle heating may be required. Temperatures between 60 °C and 100 °C are commonly employed.[1][3] However, excessively high temperatures can lead to side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature.

  • Moisture in the Reaction: Many reagents used in these reactions, particularly strong bases like NaH, are sensitive to moisture. Ensure that all glassware is flame-dried or oven-dried before use and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the quenching of reagents by atmospheric moisture.

Question: I am observing the formation of multiple products. How can I improve the selectivity?

Answer: The formation of multiple products can be due to side reactions or lack of regioselectivity. Here are some strategies to enhance selectivity:

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is essential. Using a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion and minimize unreacted starting material. However, a large excess of the nucleophile could potentially lead to undesired secondary reactions.

  • Choice of Base: The strength and nature of the base can influence selectivity. For instance, using a bulky base might favor substitution at a less sterically hindered position if applicable. Comparing different bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ can be beneficial.[1]

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can sometimes lead to the formation of decomposition products or undesired isomers. Monitor the reaction closely and quench it as soon as the desired product is formed in a significant amount.

Question: My purification is difficult due to the presence of unreacted starting material and byproducts. What are the recommended purification methods?

Answer: Purifying the 5-substituted isophthalonitrile product often requires chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane, is often effective in separating the product from impurities.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent for recrystallization depends on the solubility of the product and impurities. Common solvents include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane.

  • Aqueous Work-up: Before purification, a thorough aqueous work-up is crucial. This typically involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by extraction with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine helps to remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic aromatic substitution on this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing cyano groups (-CN) activate the aromatic ring towards nucleophilic attack. The nucleophile attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the 5-substituted isophthalonitrile product.

Q2: Which nucleophiles are suitable for this reaction?

A2: A variety of nucleophiles can be used, including:

  • N-nucleophiles: Primary and secondary amines (e.g., alkylamines, anilines).

  • O-nucleophiles: Alcohols and phenols (typically used as their corresponding alkoxides or phenoxides).

  • S-nucleophiles: Thiols (used as thiolates).

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any byproducts. Visualization can be done under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Data Presentation

Table 1: Optimization of Reaction Conditions for Nucleophilic Aromatic Substitution on Polyfluoroarenes (Analogous System)

EntryBaseSolventTemperature (°C)Yield (%)Reference
1Li₂CO₃DMF60Low[1]
2Na₂CO₃DMF60Low[1]
3Cs₂CO₃DMF60Complex Mixture[1]
4K₃PO₄DMF6048[1]
5K₃PO₄MeCN6076[1]
6K₃PO₄DMA60Slightly decreased[1]
7K₃PO₄DMSO60Slightly decreased[1]
8K₂CO₃THF95 (Microwave)96[2]

Note: This data is for the reaction of phenothiazine with pentafluorobenzonitrile and serves as a general guideline for optimizing conditions for this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine Nucleophile

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN).

  • Add the amine nucleophile (1.1 - 1.2 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol or Phenol Nucleophile

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol or phenol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate/phenoxide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield q1 Is the base appropriate and sufficient? start->q1 q2 Is the solvent optimal? q1->q2 Yes a1 Consider a stronger base (e.g., NaH, t-BuOK) or increase stoichiometry. q1->a1 No q3 Is the temperature suitable? q2->q3 Yes a2 Screen polar aprotic solvents (DMF, DMSO, MeCN). q2->a2 No q4 Is the reaction environment anhydrous? q3->q4 Yes a3 Gently heat the reaction (60-100 °C) and monitor progress. q3->a3 No a4 Use flame-dried glassware and anhydrous solvents under inert gas. q4->a4 No end Improved Yield q4->end Yes a1->q1 a2->q2 a3->q3 a4->q4 Experimental_Workflow_Amine cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add this compound to a flame-dried flask prep2 2. Dissolve in anhydrous polar aprotic solvent prep1->prep2 prep3 3. Add amine nucleophile prep2->prep3 prep4 4. Add base prep3->prep4 react 5. Stir at appropriate temperature (RT to 100 °C) prep4->react monitor 6. Monitor by TLC/LC-MS react->monitor workup1 7. Quench with water and extract monitor->workup1 Reaction Complete workup2 8. Wash, dry, and concentrate workup1->workup2 purify 9. Purify by column chromatography workup2->purify

References

Overcoming solubility issues of 5-Fluoroisophthalonitrile in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on overcoming solubility issues encountered when using 5-Fluoroisophthalonitrile in chemical reactions. Below you will find frequently asked questions, a troubleshooting guide, and experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which reactions is it commonly used?

This compound (CAS No. 453565-55-4) is an aromatic compound with the molecular formula C₈H₃FN₂.[1] Its structure, featuring a fluorine atom and two nitrile groups on a benzene ring, makes it a valuable precursor in the synthesis of various organic molecules. The electron-withdrawing nature of the nitrile groups activates the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions. It is commonly used in the development of pharmaceuticals, agrochemicals, and novel materials.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are often effective in dissolving polar aromatic compounds.[2] Many SNAr reactions are successfully carried out in these solvents.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform may also be suitable, particularly for less polar reaction systems.

It is highly recommended to perform a small-scale solubility test with your intended solvent before proceeding with your main reaction.

Q3: How does temperature affect the solubility of this compound?

Generally, the solubility of solid organic compounds in liquid solvents increases with temperature. If this compound exhibits poor solubility at room temperature, gentle heating of the solvent can significantly improve dissolution. However, it is crucial to consider the boiling point of the solvent and the thermal stability of your reactants and reagents. Always heat your reaction mixture under controlled conditions and monitor for any signs of decomposition.

Q4: Can co-solvents be used to improve the solubility of this compound?

Yes, using a co-solvent system can be an effective strategy. A small amount of a highly polar solvent like DMSO or DMF can be added to a less polar solvent (e.g., THF or toluene) to enhance the solubility of polar reactants. This approach can be particularly useful when the desired reaction conditions are incompatible with highly polar solvents.

Q5: Are there any safety concerns I should be aware of when handling this compound?

Yes, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Solubility Data

As of our latest update, specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in a range of common organic solvents is not available in peer-reviewed literature or standard chemical databases. Researchers are advised to determine the solubility experimentally in their solvent system of choice. A general protocol for determining solubility is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues related to the solubility of this compound in reactions.

Problem Possible Cause Troubleshooting Steps & Solutions
Incomplete Dissolution of this compound Insufficient solvent volume or poor solvent choice.1. Increase Solvent Volume: Gradually add more solvent to the reaction mixture. 2. Solvent Screening: Test the solubility in a range of recommended solvents (DMSO, DMF, THF, ACN). 3. Gentle Heating: Carefully warm the mixture to aid dissolution, ensuring the temperature is compatible with your reaction.
Precipitation of Reactant or Product During Reaction The polarity of the reaction mixture is changing, or the product is insoluble in the reaction solvent.1. Use a Co-solvent: Add a small amount of a co-solvent that is known to dissolve the precipitate. 2. Increase Reaction Temperature: If thermally stable, heating the reaction can keep all components in solution. 3. Run a More Dilute Reaction: Increasing the overall solvent volume can prevent precipitation.
Low Reaction Yield or Conversion Poor solubility of this compound is limiting its availability to react.1. Ensure Complete Dissolution: Before adding other reagents, make sure the this compound is fully dissolved. 2. Change to a Better Solvent: Switch to a solvent in which this compound has higher solubility. 3. Use a Phase-Transfer Catalyst: For biphasic reactions, a phase-transfer catalyst can help shuttle the reactant between phases.
Difficulty in Product Purification The solvent used to dissolve this compound (e.g., DMSO, DMF) has a high boiling point and is difficult to remove.1. Aqueous Workup: Quench the reaction with water and extract the product with a lower-boiling organic solvent (e.g., ethyl acetate, DCM). 2. Lyophilization: For some products, freeze-drying can be an effective way to remove high-boiling point solvents. 3. Chromatography: Purify the product directly using column chromatography, choosing an appropriate eluent system.

Experimental Protocols

General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is a general guideline for a typical SNAr reaction involving this compound and can be adapted based on the specific nucleophile and reaction conditions.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., K₂CO₃, Et₃N, or NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware and workup equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound in your experiments.

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_dissolution Is the reactant fully dissolved before starting the reaction? start->check_dissolution increase_solvent Increase solvent volume check_dissolution->increase_solvent No heat_mixture Apply gentle heating check_dissolution->heat_mixture Partially change_solvent Screen for a better solvent (e.g., DMSO, DMF) check_dissolution->change_solvent Still No use_cosolvent Consider using a co-solvent system check_dissolution->use_cosolvent If single solvent fails check_precipitation Is there precipitation during the reaction? check_dissolution->check_precipitation Yes increase_solvent->check_dissolution heat_mixture->check_dissolution change_solvent->check_dissolution use_cosolvent->check_dissolution more_dilute Run a more dilute reaction check_precipitation->more_dilute Yes increase_temp Increase reaction temperature (if stable) check_precipitation->increase_temp Yes, and thermally stable end Proceed with Reaction check_precipitation->end No more_dilute->end increase_temp->end

Caption: A step-by-step workflow for addressing solubility challenges.

References

Technical Support Center: Scaling Up the Synthesis of 5-Fluorobenzene-1,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-fluorobenzene-1,3-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important intermediate. The following information provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of 5-fluorobenzene-1,3-dicarbonitrile, primarily focusing on the Rosenmund-von Braun reaction of 1,3-dibromo-5-fluorobenzene.

Q1: My reaction shows a low conversion of the starting material (1,3-dibromo-5-fluorobenzene). What are the possible causes and solutions?

A1: Low conversion is a common issue in solid-liquid phase reactions like the Rosenmund-von Braun synthesis. Several factors could be at play:

  • Insufficient Temperature: This reaction requires high temperatures, typically in the range of 150-200 °C, to proceed at a reasonable rate.[1][2]

    • Solution: Ensure your reaction mixture reaches and maintains the target temperature. Use a high-boiling point solvent like DMF or NMP and a suitable heating mantle with a temperature controller.

  • Poor Quality Copper(I) Cyanide (CuCN): The quality of CuCN is crucial. Old or improperly stored CuCN can be partially oxidized, reducing its reactivity.

    • Solution: Use freshly purchased, high-purity CuCN. If in doubt, you can wash the CuCN with a dilute acid solution, followed by water and a solvent like ethanol, and then dry it under vacuum before use.

  • Inadequate Mixing: In a scaled-up reaction, inefficient stirring can lead to poor contact between the solid CuCN and the dissolved aryl halide.

    • Solution: Employ a powerful overhead mechanical stirrer to ensure the reaction mixture is a well-agitated slurry.

  • Solvent Issues: The solvent must be anhydrous and have a high boiling point to facilitate the reaction.

    • Solution: Use a dry, high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] Ensure the solvent is of high purity and free from water.

Q2: I am observing the formation of significant amounts of mono-cyanated byproduct (3-bromo-5-fluorobenzonitrile). How can I improve the yield of the desired dinitrile?

A2: The formation of the mono-cyanated product is an indication of incomplete reaction. To drive the reaction to completion and favor the formation of the dinitrile, consider the following:

  • Stoichiometry of CuCN: Using a stoichiometric excess of CuCN is often necessary to ensure both bromine atoms are substituted.

    • Solution: Increase the molar ratio of CuCN to 1,3-dibromo-5-fluorobenzene. An excess of 1.2 to 1.5 equivalents of CuCN per bromine atom is a good starting point.

  • Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

    • Solution: Extend the reaction time and monitor the progress by taking small aliquots (if possible) and analyzing them by GC-MS or LC-MS to determine the ratio of starting material, mono-cyanated, and di-cyanated products.

Q3: The work-up of my reaction is difficult, and I am getting a low isolated yield of the final product. What is the best way to isolate 5-fluorobenzene-1,3-dicarbonitrile?

A3: The work-up of Rosenmund-von Braun reactions can be challenging due to the formation of copper complexes with the nitrile product.[1][3]

  • Decomplexation: The product is often tightly bound to copper salts.

    • Solution: A common method to break down this complex is to treat the reaction mixture with an aqueous solution of a strong ligand for copper, such as ethylenediamine or a cyanide solution (e.g., NaCN or KCN), or with an oxidizing agent like ferric chloride in acidic solution.[3]

  • Product Extraction: Once the complex is broken, the product needs to be efficiently extracted.

    • Solution: After the decomplexation step, the product can be extracted into a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions will ensure a higher recovery.

  • Purification: The crude product may still contain impurities.

    • Solution: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel.

Q4: My final product is colored, suggesting the presence of impurities. What are the likely impurities and how can I remove them?

A4: Color in the final product often indicates the presence of copper-containing impurities or polymeric byproducts.

  • Copper Contamination: Residual copper salts can be a source of color.

    • Solution: During the work-up, ensure thorough washing of the organic extracts with an aqueous solution that can remove copper ions, such as an ammonia/ammonium chloride buffer or an EDTA solution.

  • Polymeric Byproducts: At high temperatures, some side reactions can lead to the formation of colored polymeric materials.

    • Solution: Recrystallization is often effective at removing these types of impurities. Activated carbon treatment of a solution of the crude product before recrystallization can also help to decolorize it.

Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of 5-Fluorobenzene-1,3-dicarbonitrile

ParameterRecommended ValueNotes
Starting Material1,3-Dibromo-5-fluorobenzeneHigh purity is recommended.
ReagentCopper(I) Cyanide (CuCN)2.2 - 3.0 molar equivalents.
SolventN,N-Dimethylformamide (DMF)Anhydrous, high purity.
Reaction Temperature150 - 160 °CMonitor internally.
Reaction Time12 - 24 hoursMonitor by TLC, GC, or LC-MS.
Work-upAqueous NaCN or FeCl₃/HClTo break the copper-nitrile complex.
PurificationRecrystallization/ChromatographyTo obtain high-purity product.

Experimental Protocols

Synthesis of 5-Fluorobenzene-1,3-dicarbonitrile via Rosenmund-von Braun Reaction

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 1,3-Dibromo-5-fluorobenzene

  • Copper(I) Cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Cyanide (NaCN) or Ferric Chloride (FeCl₃) and Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add 1,3-dibromo-5-fluorobenzene (1.0 eq) and copper(I) cyanide (2.5 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 150-160 °C with vigorous stirring. Maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up (Option A: Cyanide Work-up):

    • Cool the reaction mixture to below 100 °C.

    • Slowly add a 10% aqueous solution of sodium cyanide. Caution: This step generates toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood.

    • Stir the mixture for 1-2 hours at 60-70 °C to break the copper-product complex.

    • Cool the mixture to room temperature and extract with ethyl acetate (3 x volume of DMF).

  • Work-up (Option B: Ferric Chloride Work-up):

    • Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride (4 eq) in 10% aqueous HCl.

    • Stir the mixture for 1-2 hours.

    • Extract the product with ethyl acetate (3 x volume of DMF).

  • Purification:

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

Mandatory Visualization

Experimental Workflow

experimental_workflow reagents 1. Reagents (1,3-Dibromo-5-fluorobenzene, CuCN, DMF) reaction 2. Reaction (150-160 °C, 12-24h) reagents->reaction workup 3. Work-up (Decomplexation & Extraction) reaction->workup purification 4. Purification (Recrystallization or Chromatography) workup->purification product 5. Final Product (5-Fluorobenzene-1,3-dicarbonitrile) purification->product

Caption: A generalized workflow for the synthesis of 5-fluorobenzene-1,3-dicarbonitrile.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of 5-Fluorobenzene-1,3-dicarbonitrile check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Analyze reaction mixture (TLC, GC/LC-MS) high_conversion High Conversion check_conversion->high_conversion temp Insufficient Temperature? low_conversion->temp Yes cu_quality Poor CuCN Quality? low_conversion->cu_quality No workup_issue Work-up/ Isolation Issue? high_conversion->workup_issue Yes increase_temp Increase Temperature (150-160 °C) temp->increase_temp mixing Inadequate Mixing? cu_quality->mixing No fresh_cu Use Fresh/Purified CuCN cu_quality->fresh_cu improve_stirring Improve Mechanical Stirring mixing->improve_stirring decomplexation Incomplete Decomplexation? workup_issue->decomplexation extraction Inefficient Extraction? workup_issue->extraction If decomplexation is complete optimize_workup Optimize Decomplexation (e.g., NaCN, FeCl3) decomplexation->optimize_workup multiple_extractions Perform Multiple Extractions extraction->multiple_extractions

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Preventing polymerization of 5-Fluoroisophthalonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Fluoroisophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here you will find troubleshooting guides and frequently asked questions to address common concerns and prevent potential degradation of the compound.

Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during the storage of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow, clumping) Exposure to light, moisture, or elevated temperatures, leading to potential degradation.- Immediately transfer the compound to a tightly sealed container and store in a cool, dark, and dry place, preferably refrigerated. - Before use in a sensitive experiment, it is advisable to re-analyze the material to confirm its purity.
Inconsistent experimental results Potential degradation of the this compound sample due to improper storage.- Review storage and handling procedures to ensure they align with recommended guidelines. - Use a fresh, properly stored sample of this compound for subsequent experiments to verify if the issue persists.
Visible signs of moisture in the container Inadequate sealing of the storage container or storage in a humid environment.- Transfer the compound to a new, dry, and tightly sealed container. - Consider storing the container within a desiccator to minimize moisture exposure.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Refrigeration is recommended for optimal preservation of the compound's integrity.

Q2: Is this compound prone to polymerization during storage?

While nitriles as a class of compounds can undergo polymerization, aromatic nitriles like this compound are generally more stable and less prone to polymerization under normal storage conditions compared to vinyl nitriles such as acrylonitrile. The primary concern during storage is typically degradation due to factors like moisture, light, and heat, rather than polymerization.

Q3: Are polymerization inhibitors necessary for storing this compound?

Given the chemical structure of this compound, which is a fluorinated aromatic nitrile, the risk of spontaneous polymerization under recommended storage conditions is low. The fluorine substituent generally enhances the thermal and chemical stability of aromatic compounds.[1][2] Therefore, the addition of polymerization inhibitors is not a standard practice for the storage of this compound. The focus should be on maintaining proper storage conditions to prevent degradation.

Q4: What are the signs of degradation in this compound?

Degradation of this compound may be indicated by a change in its physical appearance, such as a color change from its typical white or off-white appearance to yellow, or the clumping of the solid material. Any noticeable deviation from the original appearance should be a cause for concern regarding the compound's purity and stability.

Q5: How should I handle this compound in the laboratory?

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.[3] After handling, ensure the container is tightly sealed before returning it to the recommended storage conditions.

Experimental Protocols

Protocol for Visual Inspection of this compound for Degradation

  • Objective: To visually assess the physical state of a stored sample of this compound to identify any signs of degradation.

  • Materials:

    • Stored container of this compound.

    • Laboratory notebook and pen.

    • White, clean, and dry surface (e.g., a ceramic tile or a watch glass).

    • Spatula.

  • Procedure:

    • Retrieve the container of this compound from its storage location.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

    • In a well-ventilated fume hood, carefully open the container.

    • Observe the bulk appearance of the compound within the container. Note its color and consistency.

    • Using a clean, dry spatula, transfer a small amount of the compound onto the white surface.

    • Examine the sample against the white background for any discoloration (e.g., yellowing) or presence of clumps.

    • Record all observations in the laboratory notebook, including the date of inspection, the appearance of the compound, and any deviations from the expected white/off-white, free-flowing solid.

    • If signs of degradation are observed, it is recommended to perform analytical testing (e.g., HPLC, NMR) to determine the purity of the sample before use in experiments.

    • Securely reseal the container and return it to the proper storage conditions.

Visualizations

Storage_Workflow start Receive/Handle This compound check_storage Check Recommended Storage Conditions start->check_storage storage_ok Store in Cool, Dry, Dark, Tightly Sealed Container (Refrigerate) check_storage->storage_ok Available storage_not_ok Procure Appropriate Storage Container and Environment check_storage->storage_not_ok Not Available periodic_inspection Periodic Visual Inspection storage_ok->periodic_inspection storage_not_ok->storage_ok no_degradation No Signs of Degradation periodic_inspection->no_degradation OK degradation Signs of Degradation (e.g., Color Change) periodic_inspection->degradation Issue Found use_compound Use in Experiment no_degradation->use_compound re_analyze Re-analyze Purity Before Use degradation->re_analyze re_analyze->use_compound

Caption: Workflow for the proper storage and handling of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5-Fluoroisophthalonitrile Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 5-Fluoroisophthalonitrile and its derivatives.

Predicted NMR Data for this compound

To aid in spectral interpretation, the following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These values are estimated based on established substituent chemical shift (SCS) effects and typical coupling constants for fluorinated and cyano-substituted benzene rings. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-27.8 - 8.0t (triplet)⁴JHF ≈ 2-3 Hz, ⁴JHH ≈ 2-3 Hz
H-4, H-67.6 - 7.8d (triplet)³JHF ≈ 6-8 Hz, ⁴JHH ≈ 2-3 Hz

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
C-1, C-3 (CN)115 - 118s (singlet)-
C-2118 - 122d (doublet)³JCF ≈ 8-10 Hz
C-4, C-6125 - 129d (doublet)²JCF ≈ 20-25 Hz
C-5 (C-F)162 - 166d (doublet)¹JCF ≈ 245-255 Hz

Predicted ¹⁹F NMR Data (in CDCl₃)

FluorinePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
F-5-105 to -115t (triplet)³JFH ≈ 6-8 Hz

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts and coupling patterns for the aromatic protons in this compound?

A1: In the ¹H NMR spectrum, you should expect to see two main signals in the aromatic region. The proton at the 2-position (H-2), situated between the two cyano groups, is expected to appear as a triplet due to coupling with the fluorine atom (⁴JHF) and the two meta protons (H-4 and H-6, ⁴JHH). The protons at the 4 and 6-positions (H-4, H-6) are chemically equivalent and are expected to appear as a triplet of doublets, primarily due to a larger coupling to the adjacent fluorine atom (³JHF) and a smaller coupling to the H-2 proton (⁴JHH).

Q2: How does the fluorine atom affect the ¹³C NMR spectrum?

A2: The fluorine atom has a significant impact on the ¹³C NMR spectrum due to through-bond C-F coupling. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF) of approximately 245-255 Hz, appearing as a doublet. The adjacent carbons (C-4 and C-6) will show a two-bond coupling (²JCF) of around 20-25 Hz, also as doublets. The carbon at the 2-position will display a smaller three-bond coupling (³JCF) of about 8-10 Hz. The carbons of the cyano groups are generally not significantly coupled to the fluorine.

Q3: What is the expected appearance of the ¹⁹F NMR spectrum?

A3: The ¹⁹F NMR spectrum of this compound is expected to show a single signal, which will appear as a triplet. This is due to the coupling of the fluorine atom with the two ortho protons (H-4 and H-6), with a typical ³JFH coupling constant of 6-8 Hz.

Troubleshooting Guide

Problem 1: My aromatic proton signals are broad and poorly resolved.

  • Possible Cause 1: Low Solubility. this compound and its derivatives can have limited solubility in common NMR solvents. Poor solubility leads to sample inhomogeneity and broad peaks.[1]

    • Solution: Try a different deuterated solvent, such as DMSO-d₆ or acetone-d₆, which have higher polarity.[2] Gentle warming or sonication can also help to fully dissolve the sample.[1]

  • Possible Cause 2: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.[1]

    • Solution: Ensure your sample is thoroughly purified. Use high-purity NMR solvents and clean NMR tubes. Filtering the sample solution through a small plug of glass wool into the NMR tube can help remove particulate matter.

  • Possible Cause 3: Inadequate Shimming. Poor magnetic field homogeneity is a common reason for broad peaks.[1]

    • Solution: Carefully shim the spectrometer before acquiring the spectrum. If you are unfamiliar with this process, seek assistance from an experienced user or the facility manager.

Problem 2: I am seeing more signals in the aromatic region than expected.

  • Possible Cause 1: Presence of Isomers. If your reaction can produce constitutional isomers, you will see a separate set of signals for each isomer.

    • Solution: Carefully analyze the coupling patterns and integrals to identify the different spin systems. 2D NMR techniques like COSY and HSQC can be invaluable in assigning the signals to their respective isomers.

  • Possible Cause 2: Impurities from the Reaction or Purification. Starting materials, byproducts, or residual solvents can all give rise to extra peaks.[3]

    • Solution: Compare the spectrum to the NMR spectra of your starting materials. Consult tables of common solvent impurities to identify any residual solvent peaks.[3][4][5][6][7][8] If byproducts are suspected, further purification of your sample is necessary.

Problem 3: The carbon signal directly attached to the fluorine is very weak or missing.

  • Possible Cause 1: Long Relaxation Time (T1). Quaternary carbons, and particularly those attached to fluorine, can have very long T1 relaxation times. If the relaxation delay in your pulse sequence is too short, these signals may become saturated and appear very weak or be absent altogether.

    • Solution: Increase the relaxation delay (d1) in your ¹³C NMR experiment. A common starting point is a delay of 5-10 seconds.

  • Possible Cause 2: Signal Splitting into a Broad Multiplet. The large ¹JCF coupling splits the carbon signal into a doublet. If the lines are broad, they may be difficult to distinguish from the baseline noise.[9]

    • Solution: Increase the number of scans to improve the signal-to-noise ratio. Applying a line-broadening window function during processing can sometimes help in visualizing broad signals.

Experimental Protocols

Standard NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[1]

  • Determine Sample Amount: For ¹H NMR, 5-10 mg of the compound is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[10]

  • Choose a Deuterated Solvent: Select a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point, but for more polar compounds, DMSO-d₆ or acetone-d₆ may be necessary.[2]

  • Dissolve the Sample: Weigh the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently swirl or sonicate the vial to ensure complete dissolution.

  • Filter and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Acquire the Spectrum: Insert the NMR tube into the spectrometer and follow the standard procedures for locking, shimming, and acquiring the desired NMR spectra (¹H, ¹³C, ¹⁹F).

Visualizations

NMR_Troubleshooting_Workflow start Start: Unexpected NMR Spectrum broad_peaks Issue: Broad or Poorly Resolved Peaks start->broad_peaks extra_signals Issue: More Signals Than Expected start->extra_signals missing_signals Issue: Missing Expected Signals start->missing_signals solubility Check Solubility - Try different solvent - Gentle heating/sonication broad_peaks->solubility Poor Resolution impurities Check for Paramagnetic Impurities - Re-purify sample - Filter solution broad_peaks->impurities Broadening shimming Check Shimming - Re-shim the magnet broad_peaks->shimming Distorted Lineshapes isomers Consider Isomers - Analyze coupling patterns - Use 2D NMR (COSY, HSQC) extra_signals->isomers Multiple Species contaminants Check for Contaminants - Compare with starting materials - Check solvent impurity tables extra_signals->contaminants Unexpected Peaks relaxation Check Relaxation Time (T1) - Increase relaxation delay (d1) missing_signals->relaxation Weak/Absent Quaternary C sn_ratio Improve Signal-to-Noise - Increase number of scans missing_signals->sn_ratio Low Intensity Signals end End: Spectrum Interpreted solubility->end impurities->end shimming->end isomers->end contaminants->end relaxation->end sn_ratio->end

Caption: Troubleshooting workflow for common NMR spectral issues.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Start: Purified Compound dissolve Dissolve in Deuterated Solvent prep_start->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c acquire_19f Acquire ¹⁹F Spectrum acquire_13c->acquire_19f acquire_2d Acquire 2D Spectra (COSY, HSQC, etc.) [Optional] acquire_19f->acquire_2d process Process Spectra (FT, Phasing, Baseline Correction) analyze_1h Analyze ¹H: - Chemical Shift - Integration - Coupling process->analyze_1h analyze_13c Analyze ¹³C: - Chemical Shift - C-F Coupling analyze_1h->analyze_13c analyze_19f Analyze ¹⁹F: - Chemical Shift - F-H Coupling analyze_13c->analyze_19f correlate_2d Correlate Data from 2D Spectra analyze_19f->correlate_2d structure Propose Structure correlate_2d->structure

Caption: Standard workflow for NMR analysis of organic compounds.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Fluoroisophthalonitrile and 4-Fluorophthalonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of fluorinated phthalonitriles in SNAr reactions is critically dependent on the positions of the electron-withdrawing nitrile (-CN) groups relative to the fluorine leaving group. In 4-fluorophthalonitrile , one of the nitrile groups is positioned para to the fluorine atom. This arrangement allows for the effective resonance stabilization of the negatively charged Meisenheimer intermediate formed during the reaction, thereby significantly accelerating the rate of substitution.

Conversely, in 5-fluoroisophthalonitrile , both nitrile groups are positioned meta to the fluorine atom. In this configuration, the electron-withdrawing effect of the nitrile groups is exerted primarily through the weaker inductive effect, leading to less stabilization of the Meisenheimer intermediate. Consequently, 4-fluorophthalonitrile is predicted to be significantly more reactive towards nucleophilic aromatic substitution than this compound . This difference in reactivity necessitates more forcing reaction conditions (e.g., higher temperatures, stronger bases, or longer reaction times) to achieve comparable yields for this compound.

Theoretical Framework: The SNAr Mechanism and Electronic Effects

Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups, such as nitrile groups, stabilize the Meisenheimer complex by delocalizing the negative charge.

The efficacy of this stabilization is highly dependent on the position of the electron-withdrawing group relative to the site of nucleophilic attack (the carbon bearing the leaving group).

  • Ortho and Para Substitution: When an electron-withdrawing group is in the ortho or para position, it can delocalize the negative charge of the Meisenheimer intermediate through resonance, which is a powerful stabilizing effect.

  • Meta Substitution: A meta electron-withdrawing group can only stabilize the negative charge through the weaker inductive effect.

This fundamental difference in electronic stabilization is the primary determinant of the reactivity differential between 4-fluorophthalonitrile and this compound.

Comparative Data

While direct, side-by-side kinetic studies are not available, the predicted difference in reactivity is substantial. The following table summarizes the key characteristics of each compound in the context of SNAr reactions.

Feature4-FluorophthalonitrileThis compound
Structure
Position of -CN Groups Relative to -F One para, one metaBoth meta
Primary Mode of Electronic Stabilization Resonance and InductiveInductive only
Predicted Reactivity in SNAr HighLow
Typical Reaction Conditions Milder (e.g., lower temperatures, weaker bases)More Forcing (e.g., higher temperatures, stronger bases)

Experimental Protocols

The following are generalized experimental protocols for performing nucleophilic aromatic substitution on 4-fluorophthalonitrile and this compound. It is important to note that optimal conditions will vary depending on the specific nucleophile used. The conditions for this compound are anticipated to be more forcing.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on 4-Fluorophthalonitrile

This protocol is representative for the reaction of 4-fluorophthalonitrile with an alcohol or amine nucleophile.

Materials:

  • 4-Fluorophthalonitrile

  • Nucleophile (e.g., a phenol or a secondary amine), 1.1 equivalents

  • Potassium Carbonate (K₂CO₃), anhydrous, 2.0 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophthalonitrile (1.0 eq.), the nucleophile (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF or DMSO to the flask to achieve a concentration of 0.2-0.5 M with respect to the 4-fluorophthalonitrile.

  • Stir the reaction mixture at a temperature ranging from 60 to 100 °C. The optimal temperature will depend on the nucleophilicity of the attacking species.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Anticipated General Procedure for Nucleophilic Aromatic Substitution on this compound

This protocol outlines the expected conditions for the reaction of this compound with a similar nucleophile. Note the likely requirement for higher temperatures.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol or a secondary amine), 1.2-1.5 equivalents

  • A stronger base may be required, such as Cesium Carbonate (Cs₂CO₃) or a non-nucleophilic organic base, 2.0 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq.), the nucleophile (1.2-1.5 eq.), and the chosen anhydrous base (2.0 eq.).

  • Add anhydrous DMF or DMSO to the flask to achieve a concentration of 0.2-0.5 M.

  • Stir and heat the reaction mixture to a higher temperature, likely in the range of 120 to 160 °C.

  • Monitor the reaction progress by TLC or HPLC. Longer reaction times are anticipated compared to 4-fluorophthalonitrile.

  • Upon completion, cool the reaction mixture and work up as described in Protocol 1.

  • Purification of the product is typically achieved by recrystallization or column chromatography.

Visualizing the Reactivity Difference

The following diagrams illustrate the key mechanistic and logical steps that underpin the difference in reactivity between these two isomers.

sn_ar_mechanism cluster_4FPN 4-Fluorophthalonitrile cluster_5FIPN This compound 4FPN_start 4-Fluorophthalonitrile + Nu⁻ 4FPN_intermediate Meisenheimer Complex (Resonance Stabilized) 4FPN_start->4FPN_intermediate Rate-determining step (fast) 4FPN_product Substituted Product + F⁻ 4FPN_intermediate->4FPN_product Elimination 5FIPN_start This compound + Nu⁻ 5FIPN_intermediate Meisenheimer Complex (Inductively Stabilized) 5FIPN_start->5FIPN_intermediate Rate-determining step (slow) 5FIPN_product Substituted Product + F⁻ 5FIPN_intermediate->5FIPN_product Elimination

Caption: Comparative SNAr mechanism for 4-fluorophthalonitrile and this compound.

reactivity_logic Position Position of -CN group relative to -F Para Para (in 4-FPN) Position->Para Meta Meta (in 5-FIPN) Position->Meta Resonance Strong Resonance Stabilization Para->Resonance Inductive Weaker Inductive Stabilization Meta->Inductive Stabilization Stabilization of Meisenheimer Complex Reactivity Relative Reactivity High High Resonance->High Low Low Inductive->Low

Caption: Logical flow diagram illustrating the basis for the predicted reactivity difference.

Signaling Pathways and Biological Applications

To date, there is no significant body of literature suggesting the direct involvement of this compound or 4-fluorophthalonitrile in biological signaling pathways. Their primary utility lies in their role as precursors for the synthesis of more complex molecules, particularly phthalocyanines, which have applications in photodynamic therapy and as advanced materials. The properties of the final macrocycle, rather than the phthalonitrile precursor itself, are what determine any biological activity.

Conclusion

A Comparative Guide to 5-Fluoroisophthalonitrile and Terephthalonitrile in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of monomers is a critical determinant of the final properties of a polymer. In the realm of high-performance aromatic polyamides, both 5-Fluoroisophthalonitrile and terephthalonitrile present intriguing possibilities. This guide provides a detailed comparison of these two monomers, drawing upon established principles of polymer chemistry and available experimental data for structurally related compounds. While direct comparative studies on polymers synthesized from these specific nitrile monomers are limited in the public domain, this guide extrapolates expected performance based on the influence of fluorine substitution and isomeric positioning.

Monomer Structure and its Influence on Polymer Architecture

The fundamental difference between this compound and terephthalonitrile lies in the substitution pattern of the nitrile groups on the benzene ring and the presence of a fluorine atom.

  • Terephthalonitrile is a para-substituted dinitrile, meaning the nitrile groups are positioned opposite each other on the benzene ring (1,4-substitution). This linear and symmetrical structure typically leads to polymers with a high degree of chain packing and crystallinity.

  • This compound is a meta-substituted dinitrile (1,3-substitution) with a fluorine atom at the 5-position. The meta-substitution introduces a kink in the polymer backbone, disrupting the chain packing and leading to more amorphous polymers. The fluorine atom further influences properties through its high electronegativity and steric bulk.

Polymer Synthesis: A Comparative Overview

Aromatic polyamides are commonly synthesized through the polycondensation of a dinitrile (or its diacid/diacid chloride derivative) with a diamine. The nitrile groups are typically hydrolyzed to carboxylic acids or converted to other reactive species in situ or in a preliminary step to facilitate the amide bond formation.

A general representation of the polycondensation reaction is as follows:

cluster_reactants Reactants cluster_process Polycondensation cluster_products Products Dinitrile Dinitrile Monomer (this compound or Terephthalonitrile) Reaction Hydrolysis & Amidation Dinitrile->Reaction Diamine Aromatic Diamine Diamine->Reaction Polyamide Aromatic Polyamide Reaction->Polyamide Byproduct Byproduct (e.g., Water) Reaction->Byproduct

Figure 1: Generalized workflow for the synthesis of aromatic polyamides from dinitrile monomers.

Expected Differences in Polymerization Behavior

The presence of the electron-withdrawing fluorine atom in this compound is expected to influence the reactivity of the nitrile groups. This can potentially affect the polymerization kinetics and the conditions required for optimal chain growth. In contrast, the symmetric nature of terephthalonitrile may lead to more straightforward polymerization kinetics, although its lower solubility can sometimes pose processing challenges.

Comparative Performance of the Resulting Polymers

The structural differences between the two monomers are anticipated to translate into significant variations in the performance of the resulting polyamides. The following table summarizes the expected properties based on general principles of polymer science and data from related fluorinated and non-fluorinated aromatic polyamides.[1][2]

PropertyPolymer from this compound (Expected)Polymer from Terephthalonitrile (Expected)Rationale
Solubility HigherLowerThe kinked backbone from meta-substitution and the presence of the fluorine atom in the 5-fluoroisophthalamide disrupt chain packing, leading to improved solubility in organic solvents.[1]
Thermal Stability Potentially HigherHighThe high bond energy of the C-F bond often contributes to enhanced thermal stability in fluorinated polymers.[2] Aromatic polyamides, in general, exhibit excellent thermal resistance.
Glass Transition Temp. (Tg) LowerHigherThe less efficient chain packing in the amorphous polymer derived from the meta-substituted monomer generally results in a lower glass transition temperature compared to the more crystalline, para-linked counterpart.
Mechanical Strength GoodExcellentThe linear, symmetrical structure of terephthalamide allows for strong intermolecular hydrogen bonding and high crystallinity, leading to superior mechanical strength and modulus.
Optical Transparency HigherLowerThe reduced crystallinity and disruption of charge-transfer complexes by the fluorine atom are expected to result in higher optical transparency and lower color intensity in films made from the fluorinated polyamide.
Dielectric Constant LowerHigherThe incorporation of fluorine atoms typically lowers the dielectric constant of a polymer due to the low polarizability of the C-F bond.

Experimental Protocols

General Low-Temperature Solution Polycondensation Protocol
  • Monomer Preparation: The dinitrile monomer (this compound or Terephthalonitrile) is first converted to its corresponding diacid chloride. This can be achieved through hydrolysis of the nitriles to carboxylic acids, followed by reaction with a chlorinating agent like thionyl chloride.

  • Reaction Setup: A dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel is charged with a solution of an aromatic diamine (e.g., p-phenylenediamine or m-phenylenediamine) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)) containing a hydrogen chloride acceptor like pyridine.

  • Polymerization: The flask is cooled in an ice bath. A solution of the diacid chloride in the same solvent is added dropwise to the stirred diamine solution under a nitrogen atmosphere.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature and stirred for an additional period to ensure high molecular weight is achieved.

  • Polymer Isolation: The viscous polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polyamide.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with water and methanol to remove any unreacted monomers and salts, and then dried in a vacuum oven.

cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Dinitrile Monomer Conversion Conversion to Diacid Chloride Monomer->Conversion Addition Dropwise Addition of Diacid Chloride Solution (Low Temperature) Conversion->Addition Setup Dissolve Diamine in Solvent + Base Setup->Addition Stirring Stir at Room Temp Addition->Stirring Precipitation Precipitate Polymer in Non-solvent Stirring->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying

Figure 2: Experimental workflow for low-temperature solution polycondensation of aromatic polyamides.

Logical Relationships in Structure-Property

The choice between this compound and terephthalonitrile for polymer synthesis will be dictated by the desired end-use application, which in turn depends on the specific properties imparted by the monomer's structure.

cluster_monomer Monomer Choice cluster_structure Polymer Structure cluster_properties Key Properties cluster_applications Potential Applications M1 This compound S1 Kinked & Amorphous (Fluorinated) M1->S1 M2 Terephthalonitrile S2 Linear & Crystalline M2->S2 P1 High Solubility High Transparency Low Dielectric Constant S1->P1 P2 High Mechanical Strength High Thermal Stability S2->P2 A1 Processable Films Optical Components Advanced Electronics P1->A1 A2 High-Strength Fibers Structural Composites P2->A2

Figure 3: Logical flow from monomer selection to potential applications.

Conclusion

  • This compound is a promising monomer for creating high-performance polyamides with enhanced solubility and optical clarity, making them suitable for applications requiring solution processing into films and coatings for advanced electronics and optics.

  • Terephthalonitrile remains a staple for producing exceptionally strong and thermally stable polyamide fibers and composites, where the polymer's rigidity and crystallinity are paramount.

Further experimental research directly comparing these two monomers is warranted to fully elucidate their respective advantages and disadvantages in specific polymer systems. This guide serves as a foundational resource for researchers and professionals to make informed decisions in the design and synthesis of novel high-performance polymers.

References

A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Isophthalonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure influences spectroscopic properties is paramount. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated isophthalonitriles, focusing on their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic signatures. The introduction of fluorine atoms to the aromatic ring dramatically alters the electronic environment, leading to distinct and predictable changes in the spectral data.

This comparative guide delves into the spectroscopic nuances between isophthalonitrile and its fluorinated counterpart, tetrafluoroisophthalonitrile. By examining their respective NMR, IR, and UV-Vis spectra, we can elucidate the profound impact of fluorine substitution on the molecular properties of this important chemical scaffold. The data presented herein is compiled from various spectroscopic databases and literature sources.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for isophthalonitrile and tetrafluoroisophthalonitrile, offering a clear and quantitative comparison of their properties.

Table 1: 1H and 19F NMR Spectral Data

Compound1H Chemical Shift (δ, ppm)19F Chemical Shift (δ, ppm)
Isophthalonitrile7.71 (t), 7.96 (dd), 7.99 (t)Not Applicable
TetrafluoroisophthalonitrileNot Applicable-113 to -165 (estimated range for aryl fluorides)

Note: Tetrafluoroisophthalonitrile does not possess any hydrogen atoms, and therefore does not produce a 1H NMR spectrum. The 19F NMR chemical shift is an estimated range for fluorinated aromatic compounds and can vary based on the specific molecular environment and reference standard used.

Table 2: 13C NMR Spectral Data

CompoundChemical Shift (δ, ppm)
Isophthalonitrile112.9 (C-CN), 117.2 (CN), 130.3 (CH), 133.5 (CH), 137.2 (CH)
Tetrafluoroisophthalonitrile98.7 (C-CN), 108.4 (CN), 145.2 (C-F), 147.7 (C-F)

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Vibrational Frequencies (cm-1)
Isophthalonitrile~2230 (C≡N stretch), ~3080 (Ar C-H stretch), 1400-1600 (Ar C=C stretch)
Tetrafluoroisophthalonitrile~2245 (C≡N stretch), 1450-1650 (Ar C=C stretch), 950-1100 (C-F stretch)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm)Solvent
Isophthalonitrile280, 290Methanol
TetrafluoroisophthalonitrileData not readily available in public databases-

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the isophthalonitrile sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer, typically operating at 400 MHz or higher for 1H NMR, is used.

  • 1H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • 13C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to 1H NMR to achieve adequate sensitivity.

  • 19F NMR Acquisition: For fluorinated compounds, the 19F spectrum is acquired. A common reference standard is CFCl3. The spectral width will depend on the types of fluorine environments present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The mixture is then pressed into a thin, transparent disk using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the crystal of an ATR accessory. This method requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

  • Acquisition:

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

    • The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent, such as methanol, ethanol, or acetonitrile. The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The sample cuvette is then placed in the beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm for these compounds).

Visualizing the Process: Synthesis and Analysis

The following diagrams, created using the DOT language, illustrate a general synthesis pathway for isophthalonitriles and a typical workflow for their spectroscopic characterization.

G cluster_synthesis Synthesis of Isophthalonitriles cluster_fluorination Fluorination (Conceptual) m_xylene m-Xylene ammoxidation Ammoxidation (Vapor-phase reaction with ammonia and oxygen over a catalyst) m_xylene->ammoxidation isophthalonitrile Isophthalonitrile ammoxidation->isophthalonitrile isophthalonitrile_f Isophthalonitrile fluorination Direct Fluorination or Synthesis from Fluorinated Precursor isophthalonitrile_f->fluorination tetrafluoroisophthalonitrile Tetrafluoroisophthalonitrile fluorination->tetrafluoroisophthalonitrile

Caption: General synthesis pathway for isophthalonitriles.

G start Obtain Pure Sample prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Prepare KBr Pellet or use ATR start->prep_ir prep_uv Prepare Dilute Solution start->prep_uv acq_nmr Acquire NMR Spectra (1H, 13C, 19F) prep_nmr->acq_nmr acq_ir Acquire FT-IR Spectrum prep_ir->acq_ir acq_uv Acquire UV-Vis Spectrum prep_uv->acq_uv process_nmr Process NMR Data acq_nmr->process_nmr process_ir Process IR Data acq_ir->process_ir process_uv Process UV-Vis Data acq_uv->process_uv analysis Spectral Analysis and Comparison process_nmr->analysis process_ir->analysis process_uv->analysis end Structure Elucidation & Report analysis->end

A Comparative Guide to the Thermal Stability of Polymers Derived from 5-Fluoroisophthalonitrile and Related Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Thermal Stability Data

The introduction of fluorine atoms into aromatic polymer backbones is a well-established strategy to enhance thermal stability, solubility, and dielectric properties. The data presented below, gathered from studies on various fluorinated polyamides and polyimides, serves as a benchmark for estimating the performance of polymers derived from 5-Fluoroisophthalonitrile.

Polymer TypeMonomers/Structural FeaturesGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5%) (°C)Reference
Fluorinated PolyamideUnsymmetrical diamine with phthalazinone moiety> 300437-466 (in N₂)[1]
Fluorinated Polyimide1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzeneup to 316up to 531 (in air)[2]
Fluorinated Polyimide4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) based> 300> 500 (in N₂)[3]
Fluorinated Hyperbranched PolyimidesTris(4-(2-trifluoromethyl-4-aminophenoxy)phenyl) benzene225-264520-555 (in N₂)[4]
Imide-Containing Phthalonitrile PolymersCured with 4,4'-diaminodiphenylsulphoneNot Specified433-492 (in N₂)[5]
Triazine-structured Phthalonitrile PolymersPhthalonitrile monomers with 1,3,5-triazine structure> 350Not Specified[6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the thermal stability of the polymers cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation temperature of the polymer, specifically the temperature at which 5% weight loss (Td5%) occurs.

Instrumentation: A thermogravimetric analyzer is utilized for this measurement.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed into a tared TGA pan, commonly made of platinum or alumina.

  • Instrument Setup: The instrument is purged with an inert gas (typically nitrogen) or air at a constant flow rate (e.g., 40-50 mL/min) to provide the desired atmosphere for the analysis.[7][8]

  • Heating Program: The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 750-1000°C) at a constant heating rate, typically 10°C/min.[7][8]

  • Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The Td5% is determined as the temperature at which the sample has lost 5% of its initial weight.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer, which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Instrumentation: A differential scanning calorimeter is used for this analysis.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas, such as nitrogen.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves an initial heating ramp to erase any prior thermal history, followed by a controlled cooling ramp, and then a final heating ramp at a specified rate (e.g., 10°C/min). The Tg is typically determined from the second heating scan.

  • Data Analysis: The heat flow to the sample is measured relative to the reference. The Tg is identified as a step-like transition in the heat flow curve.

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for synthesizing and evaluating the thermal stability of new polymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Thermal Analysis cluster_data Data Evaluation Monomer This compound + Co-monomer Polymerization Polycondensation Monomer->Polymerization Polymer Purified Polymer Polymerization->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Td5 Determine Td5% TGA->Td5 Tg Determine Tg DSC->Tg Comparison Compare with Alternative Polymers Td5->Comparison Tg->Comparison

Workflow for polymer synthesis and thermal stability evaluation.

References

A Comparative Guide to Dinitrile Building Blocks for Metal-Organic Framework Synthesis: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel Metal-Organic Frameworks (MOFs) with tailored properties is a continuous pursuit. While carboxylate- and imidazole-based linkers have dominated the field, dinitrile building blocks represent a largely underexplored class of ligands with the potential to yield MOFs with unique functionalities. This guide provides a comparative analysis of selected dinitrile linkers, offering a prospective look into their suitability for MOF synthesis based on their structural and chemical properties. Due to the limited number of reported porous MOFs constructed primarily from dinitrile linkers, this guide presents a theoretical comparison and a generalized experimental protocol to encourage further exploration in this promising area.

Theoretical Comparison of Dinitrile Building Blocks

The choice of organic linker is paramount in dictating the topology, porosity, and ultimately, the function of a MOF. Dinitrile linkers, characterized by two nitrile (-C≡N) groups, offer a linear coordination geometry and the potential for strong metal-ligand interactions. The table below provides a theoretical comparison of several dinitrile building blocks, highlighting key properties relevant to MOF synthesis.

Dinitrile LinkerChemical FormulaMolecular Weight ( g/mol )Linker Length (Å)FlexibilityPotential for Porosity
SuccinonitrileC₄H₄N₂80.09~4.8HighModerate; flexible nature may lead to interpenetration or dense phases.
FumaronitrileC₄H₂N₂78.07~4.5Low (Rigid)High; rigidity can promote the formation of stable, porous frameworks.
AdiponitrileC₆H₈N₂108.14~7.3HighLow; high flexibility increases the likelihood of framework interpenetration.
TerephthalonitrileC₈H₄N₂128.13~7.0Low (Rigid)High; linear and rigid structure is ideal for creating porous 3D networks.
4,4'-BiphenyldicarbonitrileC₁₄H₈N₂204.23~11.4Low (Rigid)Very High; extended length and rigidity can lead to large pore volumes.

Experimental Protocols

While specific protocols for dinitrile-based MOFs are scarce, the following generalized solvothermal synthesis and characterization methods can serve as a starting point for their development.

General Solvothermal Synthesis of a Dinitrile-Based MOF

Objective: To synthesize a crystalline metal-organic framework using a dinitrile linker and a metal salt under solvothermal conditions.

Materials:

  • Dinitrile linker (e.g., Terephthalonitrile)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Acetonitrile)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the dinitrile linker (0.5 mmol) in 10 mL of the chosen solvent. Sonication may be required to aid dissolution.

  • In a separate glass vial, dissolve the metal salt (0.5 mmol) in 10 mL of the same solvent.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a predetermined temperature (typically between 80 °C and 150 °C) and hold for 24 to 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Exchange the solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals for 24 hours, replacing the solvent several times.

  • Activate the material by heating under vacuum to remove the solvent molecules from the pores. The temperature and duration of activation will depend on the thermal stability of the synthesized MOF.

Key Characterization Techniques

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To determine the crystallinity and phase purity of the synthesized material.

  • Methodology: The dried, activated sample is ground into a fine powder and mounted on a sample holder. The PXRD pattern is collected over a 2θ range (e.g., 5° to 50°) using a diffractometer with Cu Kα radiation.

  • Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a crystalline material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction or to patterns of known phases to confirm the formation of the desired MOF.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Methodology: A small amount of the activated sample is placed in a TGA pan and heated at a constant rate (e.g., 5 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature.

  • Expected Outcome: The TGA curve will show a plateau up to the decomposition temperature, indicating the thermal stability range of the framework. A sharp weight loss signifies the decomposition of the organic linker and collapse of the framework.

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area, pore volume, and pore size distribution of the porous MOF.

  • Methodology: A degassed (activated) sample is cooled to 77 K (liquid nitrogen temperature), and the amount of nitrogen gas adsorbed onto the material is measured at various relative pressures.

  • Expected Outcome: The nitrogen adsorption-desorption isotherm can be used to calculate the BET surface area, a key indicator of porosity. The shape of the isotherm provides information about the pore structure (microporous, mesoporous, or macroporous).

Visualizing Logical Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Dinitrile_MOF_Logic cluster_linkers Dinitrile Linker Properties cluster_properties Resulting MOF Properties Linker_Length Linker Length (e.g., Succinonitrile vs. Biphenyldicarbonitrile) Pore_Size Pore Size & Volume Linker_Length->Pore_Size influences Linker_Rigidity Linker Rigidity (e.g., Fumaronitrile vs. Adiponitrile) Topology Framework Topology Linker_Rigidity->Topology determines Stability Thermal & Chemical Stability Linker_Rigidity->Stability affects Coordination_Angle Coordination Angle (Linear vs. Bent) Coordination_Angle->Topology defines Functionality Catalytic Activity, Gas Sorption, etc. Pore_Size->Functionality Topology->Pore_Size Stability->Functionality

Figure 1. Logical relationship between dinitrile linker properties and potential MOF characteristics.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Performance Evaluation start Mix Dinitrile Linker & Metal Salt in Solvent solvothermal Solvothermal Reaction (Autoclave, 80-150 °C, 24-72h) start->solvothermal filtration Filtration & Washing solvothermal->filtration exchange Solvent Exchange filtration->exchange activation Activation (Heating under Vacuum) exchange->activation pxrd Powder X-ray Diffraction (PXRD) (Crystallinity & Phase Purity) activation->pxrd tga Thermogravimetric Analysis (TGA) (Thermal Stability) activation->tga bet BET Surface Area Analysis (Porosity & Surface Area) activation->bet catalysis Catalytic Testing activation->catalysis gas_sorption Gas Sorption Analysis bet->gas_sorption

Figure 2. General experimental workflow for the synthesis and characterization of dinitrile-based MOFs.

Validating the Blueprint of a Key Fluorinated Intermediate: A Comparative Guide to the Structural Analysis of 5-Fluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical checkpoint in the innovation pipeline. This guide provides a comparative analysis of standard analytical techniques for validating the structure of synthesized 5-Fluoroisophthalonitrile, a valuable fluorinated building block in medicinal chemistry.

The guide will delve into the expected outcomes from key analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and present a standardized experimental protocol for its synthesis.

Synthesis of this compound: A Standard Protocol

A common route to this compound involves the fluorination of a suitable precursor. While various methods exist, a representative synthesis is outlined below. It is crucial to note that reaction conditions should be optimized based on laboratory settings and available starting materials.

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

A plausible synthetic route to this compound starts from 5-aminoisophthalonitrile. The amino group can be converted to a diazonium salt, which is then subjected to a fluorination agent.

Materials:

  • 5-Aminoisophthalonitrile

  • Hydrofluoroboric acid (HBF4)

  • Sodium nitrite (NaNO2)

  • Anhydrous ether

  • Dichloromethane (CH2Cl2)

Procedure:

  • Diazotization: 5-Aminoisophthalonitrile is dissolved in an aqueous solution of hydrofluoroboric acid at 0°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 30 minutes at 0°C to form the diazonium tetrafluoroborate salt.

  • Fluorination (Balz-Schiemann Reaction): The precipitated diazonium salt is collected by filtration, washed with cold anhydrous ether, and thoroughly dried. The dry salt is then gently heated, leading to the decomposition of the diazonium salt and the formation of this compound, nitrogen gas, and boron trifluoride.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Structural Validation: A Multi-faceted Approach

The successful synthesis of this compound must be confirmed through rigorous structural analysis. The following table summarizes the expected data from primary spectroscopic techniques.

Analytical Technique Expected Observations for this compound Alternative Validation Techniques Key Advantages of Primary Technique
¹H NMR Aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The chemical shifts will be in the aromatic region (typically δ 7.0-8.5 ppm).X-ray CrystallographyProvides detailed information about the electronic environment and connectivity of protons.
¹³C NMR The spectrum will show distinct signals for the carbon atoms in the benzene ring and the nitrile groups. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).Elemental AnalysisDirectly probes the carbon skeleton and provides information about the chemical environment of each carbon atom.
¹⁹F NMR A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.Highly sensitive and specific for fluorine-containing compounds.
IR Spectroscopy A strong absorption band characteristic of the C≡N stretch of the nitrile groups will be observed (typically around 2230 cm⁻¹). A band corresponding to the C-F stretch will also be present (typically in the 1100-1200 cm⁻¹ region).Raman SpectroscopyProvides a quick and reliable method for identifying key functional groups.
Mass Spectrometry (EI) The molecular ion peak (M⁺) should be observed at m/z = 146, corresponding to the molecular weight of C₈H₃FN₂.[1] Fragmentation patterns can provide further structural information.High-Resolution Mass Spectrometry (HRMS)Confirms the molecular weight of the synthesized compound.

Visualizing the Validation Workflow

The process of synthesizing and validating this compound can be visualized as a clear workflow.

G cluster_synthesis Synthesis cluster_validation Structural Validation Start Starting Material: 5-Aminoisophthalonitrile Diazotization Diazotization with HBF4 and NaNO2 Start->Diazotization Fluorination Balz-Schiemann Reaction Diazotization->Fluorination Purification Column Chromatography Fluorination->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Validation_Conclusion Structure Confirmed NMR->Validation_Conclusion IR->Validation_Conclusion MS->Validation_Conclusion

Caption: Experimental workflow for the synthesis and structural validation of this compound.

Selecting the Right Validation Tool: A Decision Pathway

For researchers, choosing the most effective and efficient validation techniques is paramount. The following decision pathway illustrates a logical approach.

Caption: Decision-making flowchart for selecting structural validation techniques.

Conclusion

The structural validation of synthesized this compound is a non-negotiable step to ensure its suitability for downstream applications in drug discovery and materials science. By employing a combination of powerful analytical techniques such as NMR, IR, and Mass Spectrometry, researchers can confidently confirm the identity and purity of their synthesized compound. This guide provides a foundational framework for this critical process, emphasizing the importance of robust experimental protocols and data-driven validation.

References

A Comparative Performance Analysis of 5-Fluoroisophthalonitrile-Based Materials in High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of advanced materials with superior thermal and mechanical properties, 5-fluoroisophthalonitrile has emerged as a promising building block for a new class of high-performance polymers. This guide provides an objective comparison of the performance of this compound-based materials against established alternatives, supported by experimental data from peer-reviewed literature. This analysis is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the current landscape of high-performance polymers.

Performance Benchmarking: A Tabular Comparison

The following tables summarize the key performance metrics of this compound-derived poly(arylene ether nitrile)s (PENs) in comparison to leading high-performance thermoplastics, Polyether Ether Ketone (PEEK) and Polyphenylene Sulfide (PPS). The data presented is collated from various research sources to provide a comparative overview.

Table 1: Thermal Properties

PropertyThis compound-Based PENsPEEKPPSTest Method
Glass Transition Temperature (Tg)142-235 °C[1]~143 °C~85 °CDSC
5% Weight Loss Temperature (Td5%)509-562 °C[1]~520 °C~500 °CTGA
Max. Continuous Service TemperatureData Not AvailableUp to 260 °C[2]~220 °C-

Table 2: Mechanical Properties

PropertyThis compound-Based PENsPEEKPPSTest Method
Tensile StrengthData Not Available90-100 MPa[2]75-85 MPaASTM D638
Flexural ModulusData Not Available3900 MPa[2]4000-4500 MPaASTM D790
Compressive StrengthData Not Available140 MPa[2]130-150 MPaASTM D695

Note: Direct, side-by-side comparative data for a polymer synthesized specifically from this compound is limited in the public domain. The data for "this compound-Based PENs" is derived from studies on novel fluorinated poly(ether nitrile)s and should be considered representative of the potential performance of this class of materials.[1]

Experimental Protocols

The data presented in this guide is based on standard methodologies for the characterization of high-performance polymers. The following are detailed protocols for the key experiments cited.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • A small sample of the cured polymer (typically 5-10 mg) is placed in a ceramic or platinum pan.[3]

  • The sample is heated from ambient temperature to approximately 800 °C at a constant heating rate, typically 10 °C/min or 20 °C/min.[3]

  • The analysis is conducted under a controlled atmosphere, usually nitrogen, to prevent oxidative degradation.[3]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The 5% weight loss temperature (Td5%) is determined as the temperature at which the sample has lost 5% of its initial mass.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of the polymer, including the glass transition temperature (Tg).

Instrumentation: A dynamic mechanical analyzer.

Procedure:

  • A rectangular specimen of the cured polymer with precise dimensions is prepared.

  • The specimen is subjected to a sinusoidal oscillating stress in a specific mode (e.g., three-point bending, tensile).

  • The test is performed over a temperature range, typically from room temperature to above the expected Tg, at a controlled heating rate (e.g., 3-5 °C/min).[4]

  • The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) are measured as a function of temperature.

  • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.

Tensile Testing

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.

Instrumentation: A universal testing machine (UTM) equipped with an extensometer.

Procedure:

  • Dumbbell-shaped specimens are prepared according to standard specifications, such as ASTM D638.[5][6]

  • The dimensions of the specimen's gauge section are precisely measured.

  • The specimen is mounted in the grips of the UTM.

  • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.[7]

  • The load and extension are continuously recorded throughout the test.

  • Stress-strain curves are generated from the data, from which the tensile strength, modulus, and elongation at break are calculated.[7]

Visualizing the Synthesis Workflow

The synthesis of poly(arylene ether nitrile)s, the class of polymers to which this compound-based materials belong, typically follows a nucleophilic aromatic substitution (SNAr) pathway. The following diagram illustrates a generalized workflow for this synthesis.

Generalized Synthesis Workflow of Poly(arylene ether Nitrile)s cluster_reactants Reactants cluster_process Polymerization Process cluster_workup Purification and Isolation Bisphenol Bisphenol Mixing Mixing Bisphenol->Mixing Activated Dihalo-monomer\n(e.g., this compound) Activated Dihalo-monomer (e.g., this compound) Activated Dihalo-monomer\n(e.g., this compound)->Mixing Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Mixing Aprotic Polar Solvent\n(e.g., NMP, DMAc) Aprotic Polar Solvent (e.g., NMP, DMAc) Aprotic Polar Solvent\n(e.g., NMP, DMAc)->Mixing Azeotropic Dehydration Azeotropic Dehydration Mixing->Azeotropic Dehydration Heat Polycondensation Polycondensation Azeotropic Dehydration->Polycondensation Elevated Temperature Precipitation Precipitation Polycondensation->Precipitation Cooling & Addition of Non-solvent Washing Washing Precipitation->Washing Remove Salts & Impurities Drying Drying Washing->Drying Vacuum Oven Final Polymer Final Polymer Drying->Final Polymer

Caption: Generalized workflow for the synthesis of Poly(arylene ether Nitrile)s.

Logical Relationship in Drug Development

In the context of drug development, the nitrile group, a key feature of this compound, can play a significant role in molecular interactions. The following diagram illustrates the logical relationship of how a nitrile-containing molecule might act as an enzyme inhibitor.

Logical Pathway of Nitrile-Containing Enzyme Inhibitors Nitrile-Containing\nDrug Candidate Nitrile-Containing Drug Candidate Binding Interaction Binding Interaction Nitrile-Containing\nDrug Candidate->Binding Interaction Enzyme Active Site Enzyme Active Site Enzyme Active Site->Binding Interaction Enzyme Inhibition Enzyme Inhibition Binding Interaction->Enzyme Inhibition Hydrogen Bonding or Polar Interactions Therapeutic Effect Therapeutic Effect Enzyme Inhibition->Therapeutic Effect

Caption: Logical pathway for nitrile-containing enzyme inhibitors in drug action.

References

Comparative analysis of the electronic properties of fluorinated phthalonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Electronic Properties of Fluorinated Phthalonitriles: A Guide for Researchers

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their electronic properties. In the realm of phthalonitriles, precursors to the versatile phthalocyanine macrocycles, fluorination is a key strategy for tuning their electronic characteristics for applications in molecular electronics, sensors, and photodynamic therapy. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] This guide provides a comparative analysis of the electronic properties of fluorinated phthalonitriles, supported by computational data and detailed experimental protocols for their characterization.

Data Presentation: Electronic Properties

The following table summarizes the calculated electronic properties of terephthalonitrile and its tetrafluorinated analog, illustrating the impact of fluorination. It is important to note that this data is derived from Density Functional Theory (DFT) calculations and provides a theoretical comparison. Experimental values can vary depending on the specific measurement conditions.

PropertyTerephthalonitrile (Calculated)Tetrafluoroterephthalonitrile (Calculated)
HOMO Energy (eV) -7.5 to -8.0-8.5 to -9.0
LUMO Energy (eV) -2.0 to -2.5-3.0 to -3.5
HOMO-LUMO Gap (eV) 5.0 to 5.55.0 to 5.5

Source: BenchChem[1]

Experimental Protocols

Accurate determination of the electronic properties of fluorinated phthalonitriles relies on standardized experimental procedures. Below are detailed protocols for two key techniques: Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which HOMO and LUMO energy levels can be estimated.

Objective: To determine the electrochemical oxidation and reduction potentials of fluorinated phthalonitriles.

Materials:

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Potentiostat

  • Inert gas (Argon or Nitrogen)

  • Solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran - THF), freshly distilled and degassed.

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆ or Tetrabutylammonium perchlorate - TBAP).

  • Fluorinated phthalonitrile sample (typically 1-5 mM concentration).

  • Ferrocene (for internal calibration).

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad, followed by sonication in ethanol and then the solvent to be used for the experiment.

    • Clean the counter and reference electrodes according to the manufacturer's instructions.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

    • Dissolve the fluorinated phthalonitrile sample in the electrolyte solution to the desired concentration (e.g., 1 mM).

    • Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared solution.

    • Connect the electrodes to the potentiostat.

    • Record a background scan of the electrolyte solution to ensure no interfering peaks are present.

    • Set the potential window to a range that is expected to encompass the redox events of the sample. A wide initial scan range is often used to identify the processes.

    • Set the scan rate (e.g., 50-100 mV/s).

    • Run the cyclic voltammogram for several cycles until a stable trace is obtained.

    • After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard for potential calibration.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations:

      • E_HOMO = - (E_ox vs Fc/Fc⁺ + 4.8) eV

      • E_LUMO = - (E_red vs Fc/Fc⁺ + 4.8) eV

      • The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical band gap.

Objective: To determine the absorption spectrum and estimate the optical HOMO-LUMO gap of fluorinated phthalonitriles.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Solvent (e.g., Dichloromethane, Chloroform, THF, or DMSO, spectroscopic grade).

  • Fluorinated phthalonitrile sample.

Procedure:

  • Solution Preparation:

    • Prepare a dilute solution of the fluorinated phthalonitrile sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically below 1.0). A typical starting concentration is 1 x 10⁻⁵ M.

  • Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_max).

    • Determine the onset of the lowest energy absorption band (λ_onset) from the intersection of the tangent to the absorption edge with the baseline.

    • Calculate the optical band gap (E_g) using the following equation:

      • E_g (eV) = 1240 / λ_onset (nm)

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative analysis of the electronic properties of fluorinated phthalonitriles.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Comparison PN Phthalonitrile FPN Fluorinated Phthalonitrile PN->FPN Fluorination Reaction Purification Purification (e.g., Chromatography, Recrystallization) FPN->Purification Computational Computational Studies (DFT) FPN->Computational CV Cyclic Voltammetry (CV) Purification->CV UVVis UV-Vis Spectroscopy Purification->UVVis Redox Oxidation/Reduction Potentials CV->Redox BandGap Optical Band Gap UVVis->BandGap HOMOLUMO HOMO/LUMO Energy Levels Computational->HOMOLUMO Computational->BandGap Redox->HOMOLUMO Comparison Comparative Analysis HOMOLUMO->Comparison BandGap->Comparison

Caption: Workflow for Comparative Analysis of Fluorinated Phthalonitriles.

References

A Comparative Guide to Assessing the Purity of 5-Fluoroisophthalonitrile and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 5-Fluoroisophthalonitrile, a key intermediate in various chemical syntheses. Its performance is objectively compared with two common alternatives: 2,4-Difluorobenzonitrile and Terephthalonitrile. This document outlines detailed experimental protocols and presents supporting data to aid researchers in selecting the most appropriate analytical methodology for their specific needs.

Introduction to this compound and Its Alternatives

This compound is a fluorinated aromatic dinitrile compound increasingly utilized in the synthesis of high-performance polymers, agrochemicals, and pharmaceuticals. The presence of the fluorine atom and two nitrile groups imparts unique properties to the molecule but also necessitates rigorous purity control to ensure the quality and safety of the final products. For comparative purposes, this guide includes two alternatives:

  • 2,4-Difluorobenzonitrile: A difluorinated benzonitrile derivative also used as a building block in organic synthesis. Its structural similarity allows for a direct comparison of the impact of the number and position of fluorine and nitrile groups on analytical behavior.

  • Terephthalonitrile: A non-fluorinated aromatic dinitrile that serves as a fundamental monomer in the production of various polymers. It provides a baseline for understanding the influence of fluorine substitution on purity analysis.

Analytical Techniques for Purity Assessment

The purity of these compounds can be effectively determined using a suite of analytical techniques. This section details the experimental protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. It separates components based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% v/v trifluoroacetic acid).

  • Gradient Program: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Comparative Data Summary:

CompoundExpected Retention Time (min)Typical Purity (%)Potential Impurities
This compound ~8.5>99.0Starting materials, isomers, hydrolysis products
2,4-Difluorobenzonitrile ~7.2>98.0Isomers, partially fluorinated precursors
Terephthalonitrile ~6.8>99.5Isomers (isophthalonitrile, phthalonitrile), oxidation products
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying trace impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra through library matching (e.g., NIST).

Comparative Data Summary:

CompoundExpected Retention Time (min)Typical Purity (%)Key Mass Fragments (m/z)
This compound ~10.2>99.0146 (M+), 119, 99
2,4-Difluorobenzonitrile ~8.9>98.0139 (M+), 112, 92
Terephthalonitrile ~9.5>99.5128 (M+), 101
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly specific and quantitative technique for the analysis of fluorine-containing compounds. The absence of background signals and the wide chemical shift range make it ideal for the purity assessment of fluorinated molecules.

Experimental Protocol:

  • Instrumentation: NMR spectrometer operating at a ¹⁹F frequency of at least 376 MHz.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

  • Internal Standard: A known amount of a stable, fluorinated compound with a distinct chemical shift, such as trifluorotoluene, for quantitative analysis (qNMR).

  • Acquisition Parameters:

    • Pulse angle: 30°

    • Relaxation delay (d1): 5 seconds (to ensure full relaxation of the ¹⁹F nuclei)

    • Number of scans: 128 (or more for dilute samples)

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the sample and 10 mg of the internal standard into an NMR tube. Add ~0.6 mL of the deuterated solvent and ensure complete dissolution.

  • Data Analysis: The purity is calculated by comparing the integrated area of the sample's ¹⁹F signal(s) to the integrated area of the internal standard's signal, taking into account the number of fluorine atoms and the molecular weights of the sample and standard.

Comparative Data Summary:

CompoundExpected ¹⁹F Chemical Shift (ppm, relative to CFCl₃)Purity DeterminationAdvantages
This compound ~ -105 to -115Highly accurate and preciseDirect, quantitative, and specific for fluorinated impurities
2,4-Difluorobenzonitrile ~ -100 to -110 (two distinct signals)Excellent for resolving fluorinated isomersCan distinguish and quantify different fluorinated species
Terephthalonitrile Not ApplicableNot ApplicableNot Applicable
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique used for the identification of functional groups. While primarily qualitative, it can be used for semi-quantitative analysis and to detect impurities with different functional groups.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the sample spectrum with a reference spectrum of the pure compound. The presence of unexpected peaks may indicate impurities.

Comparative Data Summary:

CompoundKey Characteristic Peaks (cm⁻¹)Potential Impurity Peaks to Monitor
This compound ~2230 (C≡N stretch), ~1600 (C=C aromatic), ~1250 (C-F stretch)~3300-3500 (O-H, from hydrolysis to carboxylic acid), ~1700 (C=O, from hydrolysis)
2,4-Difluorobenzonitrile ~2235 (C≡N stretch), ~1610 (C=C aromatic), ~1270 & ~1150 (C-F stretches)~3300-3500 (O-H), ~1700 (C=O)
Terephthalonitrile ~2228 (C≡N stretch), ~1590 (C=C aromatic)~3300-3500 (O-H), ~1700 (C=O)

Visualizing the Workflow and Technique Comparison

To better illustrate the process and the relationships between the analytical techniques, the following diagrams are provided.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Prep Sample Weighing & Dissolution Filter Filtration (for HPLC) Prep->Filter GCMS GC-MS Prep->GCMS NMR 19F NMR Prep->NMR FTIR FTIR Prep->FTIR HPLC RP-HPLC Filter->HPLC PurityCalc Purity Calculation (% Area, qNMR) HPLC->PurityCalc GCMS->PurityCalc ImpurityID Impurity Identification (MS, NMR) GCMS->ImpurityID NMR->PurityCalc NMR->ImpurityID Report Final Purity Report PurityCalc->Report ImpurityID->Report

Caption: General workflow for the purity assessment of nitrile compounds.

Technique_Comparison Techniques Analytical Technique Quantitative Qualitative Specificity Throughput HPLC RP-HPLC Excellent Good High Medium GCMS GC-MS Excellent Excellent Very High Medium NMR 19F NMR Excellent (qNMR) Excellent Very High (for F) Low FTIR FTIR Semi-quantitative Excellent Moderate High

Caption: Comparison of analytical techniques for purity assessment.

Conclusion

The selection of an appropriate analytical technique for assessing the purity of this compound and its alternatives is contingent upon the specific requirements of the analysis.

  • RP-HPLC and GC-MS are robust, quantitative methods suitable for routine quality control, offering high resolution and the ability to detect a broad range of impurities.

  • ¹⁹F NMR stands out for the analysis of fluorinated compounds like this compound and 2,4-Difluorobenzonitrile, providing unparalleled specificity and quantitative accuracy without the need for chromatographic separation of fluorinated species.

  • FTIR serves as a rapid, qualitative tool for functional group identification and can be invaluable for quick screening and verification of material identity.

For a comprehensive purity profile, a combination of a chromatographic technique (HPLC or GC-MS) with a spectroscopic technique (NMR or FTIR) is recommended. This orthogonal approach ensures both accurate quantification of the main component and reliable identification of potential impurities, ultimately guaranteeing the quality and consistency of the material.

Safety Operating Guide

Proper Disposal of 5-Fluoroisophthalonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Fluoroisophthalonitrile, a fluorinated aromatic nitrile. The following procedures are based on established best practices for the disposal of halogenated organic compounds and are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn. Inspect for any signs of damage before use.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[1]

  • Lab Coat: A standard laboratory coat is required to protect skin and clothing.[1]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Waste Classification: this compound must be classified as a hazardous chemical waste. Due to its chemical structure, it falls into the category of halogenated organic waste .[1][3]

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[2][3][4] Co-mingling these waste types can complicate the disposal process and significantly increase disposal costs, as halogenated compounds require specific treatment methods like incineration.[3] Do not mix with aqueous waste, strong acids or bases, or other incompatible materials.[4]

Step-by-Step Disposal Protocol

The disposal of this compound should be a systematic process involving containment, labeling, and transfer.

Step 1: Containerization

  • Select a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste.[1][2]

  • The container must have a secure screw-top cap to prevent leaks and spills.[1][3]

  • Ensure the container is in good condition and free from any damage.[2]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste ".[1][2]

  • The label must include the full chemical name: "This compound " and indicate its concentration if in a solution.[1]

  • Keep a running list of all chemicals added to the container if it is a mixed halogenated waste stream.[2]

Step 3: Accumulation and Storage

  • Solid Waste: Carefully transfer the solid this compound into the designated waste container, minimizing dust generation.

  • Liquid Waste: If the compound is in a solution, pour the liquid waste carefully into the container, avoiding splashes.[1]

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, vials, and absorbent pads, must also be disposed of in the same hazardous waste container.

  • Rinsate: Rinse any empty containers that held the compound with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous and must be added to the halogenated waste container.[1]

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of waste generation and under the control of laboratory personnel.[5]

Step 4: Professional Disposal

  • Contact EHS: Arrange for the pickup and final disposal of the waste by contacting your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

  • Regulatory Compliance: Adhere to all institutional, local, state, and federal regulations for the disposal of hazardous waste.[1][6][7] The disposal of halogenated organic compounds is strictly regulated and typically involves high-temperature incineration.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: If the spill is large or occurs in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[1]

  • Contain and Absorb: Use an appropriate absorbent material, such as a spill pillow or chemical absorbent pad, to contain and collect the spilled material.

  • Collect Waste: Transfer the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and the EHS department immediately.[1]

Data Summary

ParameterInformationSource
Chemical Name This compound-
Chemical Formula C₈H₃FN₂[8]
Waste Category Hazardous Waste, Halogenated Organic Compound[1][3][6]
Primary Hazard Irritant[8]
Disposal Method Incineration by a licensed facility[3]
Prohibited Disposal Landfill, Sanitary Sewer[3]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Containerization cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Classify as Halogenated Organic Waste B->C D Select Labeled, Leak-Proof Halogenated Waste Container C->D E Transfer Waste, Contaminated Items, and Rinsate D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup and Professional Disposal G->H I Incineration at Licensed Facility H->I

References

Personal protective equipment for handling 5-Fluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Fluoroisophthalonitrile

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling and disposal of this compound. All personnel must review and understand these procedures before commencing any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Strict adherence to PPE protocols is mandatory to mitigate risks of exposure.

Summary of Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5-mil thickness). Double-gloving is recommended.Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents and weak acids.[1] Due to the lack of specific breakthrough time data for this compound, frequent glove changes are crucial, especially after any suspected contact.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Body Protection A fully buttoned lab coat, preferably a chemical-resistant type.To prevent skin contact.
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.To prevent inhalation of the powdered compound, which can cause respiratory irritation.
Operational Plan: Handling Procedures

Adherence to the following step-by-step procedures is essential for the safe handling of this compound, which is a solid powder.

Engineering Controls:

  • All weighing and handling of the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before bringing the compound into the work area.

    • Verify that the chemical fume hood is functioning correctly.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Dispensing and Weighing:

    • Perform all manipulations of the solid compound within the chemical fume hood.

    • Use spatulas and other tools dedicated to this chemical to avoid cross-contamination.

    • Handle the compound gently to minimize the generation of dust.

    • If transferring to a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe it down.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused this compound and any grossly contaminated materials (e.g., weighing paper, spill cleanup materials) in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled waste container for halogenated organic solvents. Do not mix with other waste streams.[3]

  • Contaminated PPE:

    • Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag and sealed.

Disposal Procedure:

  • All waste containers must be kept securely closed when not in use.

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[3]

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Verify Fume Hood Operation B Assemble Equipment A->B C Don PPE B->C D Weigh Compound C->D E Transfer to Reaction Vessel D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Segregate Waste G->H I Remove PPE H->I J Wash Hands I->J

Caption: Workflow for Safe Handling of this compound.

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls applied to mitigate the risks associated with handling this compound. Elimination and substitution are the most effective controls, while PPE is the last line of defense.

HierarchyOfControls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for Chemical Safety.

References

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